molecular formula C8H5F3N2 B1394207 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine CAS No. 1190309-89-7

4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1394207
CAS No.: 1190309-89-7
M. Wt: 186.13 g/mol
InChI Key: DRULXHMYLHRVMO-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine (CAS 1190309-89-7) is a high-purity, synthetic chemical compound with the molecular formula C8H5F3N2 and a molecular weight of 186.13 g/mol. This solid compound serves as a privileged scaffold in medicinal chemistry, particularly in the development of novel anticancer agents. Recent research has demonstrated that the 1H-pyrrolo[3,2-c]pyridine core structure is a highly effective template for designing potent tubulin polymerization inhibitors that target the colchicine-binding site . These inhibitors disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells . The rigid pyrrolo[3,2-c]pyridine system is structurally superior to flexible analogs like combretastatin A-4, as it locks the bioactive configuration, thereby enhancing antitumor potency and overcoming stability issues associated with cis-olefin isomerization . Beyond its application in oncology, pyrrolopyridine derivatives are recognized as "privileged structures" in drug discovery due to their diverse pharmacological potential, which includes antidiabetic, antimycobacterial, and antiviral activities . The compound features a trifluoromethyl group, a moiety renowned for improving a molecule's metabolic stability, membrane permeability, and binding affinity. Supplied as a white to off-white solid, this product is intended for research purposes only and is not for diagnostic, therapeutic, or veterinary use. Researchers can utilize this versatile building block to develop and optimize new chemical entities for a wide range of biomedical applications.

Properties

IUPAC Name

4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-5-1-3-12-6(5)2-4-13-7/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRULXHMYLHRVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676830
Record name 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190309-89-7
Record name 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

The 1H-pyrrolo[3,2-c]pyridine, a structural isomer of indole also known as 6-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for indole have made it a cornerstone in the development of therapeutic agents. The incorporation of a trifluoromethyl (-CF₃) group, particularly at the 4-position of this scaffold, imparts profound changes to the molecule's physicochemical properties. The -CF₃ group is a powerful modulator of lipophilicity, metabolic stability, and binding affinity, often enhancing a drug candidate's potency and pharmacokinetic profile.[1]

This guide provides a comprehensive overview of a robust synthetic pathway to this compound and details the essential analytical techniques for its unambiguous characterization. The methodologies described herein are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs, particularly in areas such as kinase inhibition where related structures have shown significant promise.[2][3]

Part 1: Synthesis of this compound

The synthesis of substituted 1H-pyrrolo[3,2-c]pyridines often relies on multi-step sequences that build the pyrrole ring onto a pre-functionalized pyridine core. A highly effective and convergent strategy involves a domino palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization.[3] This approach offers efficiency and modularity, allowing for the late-stage introduction of diversity.

The proposed synthesis begins with a commercially available, or readily synthesized, functionalized pyridine and proceeds through a key bromo-iodo intermediate, which is then elaborated to the final azaindole structure.

Overall Synthetic Scheme

Synthetic_Pathway A Starting Material (e.g., 4-Trifluoromethyl-3-aminopyridine) B Intermediate 1 (4-(CF3)-3-iodopyridin-2-amine) A->B Iodination C Intermediate 2 (2-Bromo-4-(CF3)-3-iodopyridin-5-amine) B->C Bromination & Nitration/Reduction D Key Intermediate (4-(CF3)-6-bromo-1H-pyrrolo[3,2-c]pyridine) C->D Sonogashira Coupling & Cyclization E Final Product (4-(CF3)-1H-pyrrolo[3,2-c]pyridine) D->E Debromination

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine Intermediate

A general strategy for creating the core 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold has been established, which can be adapted for the trifluoromethylated analogue. The synthesis starts from a suitable pyridine precursor and involves nitration, activation of the pyridine ring, and subsequent cyclization.[4] A key transformation is the reaction of a 4-nitropyridine 1-oxide derivative with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by reductive cyclization to form the pyrrole ring.[4]

Protocol: Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (Example Intermediate) [4]

  • Starting Material: 6-bromo-1H-pyrrolo[3,2-c]pyridine (1 equivalent).

  • Reagents: 3,4,5-trimethoxyphenylboronic acid (2 equivalents), Potassium Carbonate (K₂CO₃, 2 equivalents), Pyridine (3 equivalents), and Copper (II) acetate (Cu(OAc)₂, 2 equivalents).

  • Solvent: 1,4-dioxane.

  • Procedure: a. Dissolve the starting material, boronic acid, K₂CO₃, pyridine, and Cu(OAc)₂ in 1,4-dioxane. b. Heat the mixture in a microwave reactor at 85 °C for 30 minutes. c. Upon completion (monitored by TLC), cool the reaction mixture and extract with ethyl acetate. d. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. e. Purify the residue by silica gel column chromatography to afford the desired product.[4]

Rationale: This N-arylation reaction demonstrates a method to functionalize the pyrrole nitrogen. A similar strategy can be envisioned where the core trifluoromethylated azaindole is first synthesized and then further modified if necessary.

Step 2: Domino Sonogashira Coupling/Cyclization for Pyrrole Ring Formation

A more direct and powerful method involves the coupling of a suitably substituted pyridine with an alkyne. This domino reaction constructs the pyrrole ring in a single, efficient step.[3]

Protocol: Synthesis of a 1H-pyrrolo[3,2-c]pyridine Scaffold [3]

  • Key Intermediate: A 4-amino-2-bromo-5-iodopyridine derivative.

  • Reagent: A terminal alkyne (e.g., trimethylsilylacetylene).

  • Catalyst System: A palladium catalyst such as Pd(PPh₃)₂Cl₂ and a copper co-catalyst like CuI.

  • Base: A tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.

  • Procedure: a. To a degassed solution of the bromo-iodopyridine intermediate in the chosen solvent, add the terminal alkyne, the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere (e.g., Argon or Nitrogen). b. Heat the reaction mixture to a temperature between 80-100 °C. The reaction progress is monitored by TLC or LC-MS. c. The initial Sonogashira coupling at the more reactive iodo-position is followed by an in-situ intramolecular cyclization (5-endo-dig) to form the pyrrole ring. d. After completion, the reaction is worked up by partitioning between ethyl acetate and water. The organic layer is washed, dried, and concentrated. e. The crude product is purified via column chromatography.

Causality Behind Choices: The use of a palladium/copper catalyst system is standard for Sonogashira cross-coupling, which efficiently forms carbon-carbon bonds between sp-hybridized (alkyne) and sp²-hybridized (aryl halide) carbons. The differential reactivity of the C-I and C-Br bonds allows for selective coupling at the iodo-position. The amine base is crucial as it neutralizes the hydrogen halide byproduct and facilitates the regeneration of the active palladium(0) catalyst.

Part 2: Characterization

Unambiguous characterization of the final product is critical to confirm its identity, structure, and purity. A combination of spectroscopic techniques provides a complete analytical profile. The molecular formula for this compound is C₈H₅F₃N₂ with a molecular weight of 186.13 g/mol .[]

Spectroscopic Data Summary
Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)Aromatic protons (δ 6.5-9.0 ppm), Pyrrole N-H proton (broad singlet, δ > 10 ppm).
¹³C NMR Chemical Shift (δ)Aromatic carbons (δ 100-150 ppm), CF₃ carbon (quartet, J ≈ 270-280 Hz).
¹⁹F NMR Chemical Shift (δ)Singlet around -60 to -70 ppm (relative to CFCl₃).
Mass Spec. m/z[M+H]⁺ at 187.0478.
IR Spec. Wavenumber (cm⁻¹)~3100-3300 (N-H stretch), ~1100-1350 (strong, C-F stretches), ~1600 (C=C/C=N stretch).
Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. For this compound, spectra should be acquired in a solvent like DMSO-d₆.

  • ¹H NMR: The spectrum is expected to show distinct signals for each proton in the aromatic region. Based on data from similar structures, the pyrrole protons (H2 and H3) will appear as doublets or doublets of doublets.[6] The pyridine ring protons will also be visible in the downfield region. The N-H proton of the pyrrole ring will typically appear as a broad singlet at a very downfield chemical shift (>11 ppm).[7]

  • ¹³C NMR: The spectrum will show eight distinct carbon signals. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, a characteristic signature.[8] The other aromatic carbons will appear in the typical range of 100-150 ppm.[6]

  • ¹⁹F NMR: This experiment is crucial for confirming the presence of the trifluoromethyl group. A single sharp signal is expected, as all three fluorine atoms are chemically equivalent.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

  • Expected Ion: For electrospray ionization (ESI) in positive mode, the primary ion observed will be the protonated molecule, [M+H]⁺.

  • Calculated m/z: The calculated exact mass for C₈H₆F₃N₂⁺ ([M+H]⁺) is 187.0478. The experimental value should match this within a few parts per million (ppm).[9]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the key functional groups present in the molecule.

  • N-H Stretch: A broad to medium absorption band is expected in the region of 3100-3300 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the pyrrole ring.

  • C-F Stretches: The most intense bands in the spectrum will likely be in the 1100-1350 cm⁻¹ region, which are characteristic of the strong C-F bond stretching vibrations of the CF₃ group.[10]

  • Aromatic Stretches: C=C and C=N stretching vibrations from the fused aromatic rings will appear in the 1450-1620 cm⁻¹ region.[11]

Characterization Workflow

Characterization_Workflow cluster_0 Primary Structure Verification cluster_1 Purity Assessment MS HRMS Confirm Molecular Formula (C₈H₅F₃N₂) HPLC HPLC / LC-MS Determine Purity (%) MS->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirm Connectivity & CF₃ presence NMR->HPLC NMR->HPLC IR IR Spectroscopy Confirm Functional Groups (N-H, C-F) IR->HPLC MP Melting Point Assess Crystalline Purity IR->MP Final Characterized Compound (>95% Purity) HPLC->Final MP->Final Crude Purified Synthetic Product Crude->MS Crude->NMR Crude->IR

Caption: Standard workflow for the analytical characterization of the target compound.

References

The Strategic Scaffold: A Technical Guide to 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, the following sections are structured to deliver not just data, but a cohesive understanding of the molecule's properties, synthesis, and potential, grounded in established chemical principles and field-proven insights.

Introduction: The Emergence of a Privileged Scaffold

The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, has garnered substantial attention as a "privileged scaffold" in drug discovery. Its rigid bicyclic structure, combined with the hydrogen bond donating and accepting capabilities of the pyrrole and pyridine rings, respectively, allows for versatile interactions with biological targets. The strategic incorporation of a trifluoromethyl (-CF3) group at the 4-position of this scaffold dramatically alters its physicochemical and pharmacological properties. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins, making this compound a highly sought-after building block in the development of novel therapeutics, particularly in oncology as kinase inhibitors.[1][2]

Physicochemical Properties: A Quantitative Overview

PropertyPredicted/Estimated ValueRationale/Notes
Molecular Formula C₈H₅F₃N₂[]
Molecular Weight 186.14 g/mol []
CAS Number 1190309-89-7[]
pKa (Pyridine N) 3-4The electron-withdrawing -CF3 group is expected to decrease the basicity of the pyridine nitrogen compared to the parent 1H-pyrrolo[3,2-c]pyridine.
logP ~1.5 - 2.5The trifluoromethyl group significantly increases lipophilicity compared to the unsubstituted parent scaffold.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water.The aromatic nature and the lipophilic -CF3 group suggest good solubility in organic solvents. Aqueous solubility is likely limited.
Melting Point Not documented. Expected to be a solid at room temperature.Similar heterocyclic compounds are typically crystalline solids with melting points above 100 °C.
Boiling Point Not documented.High boiling point expected due to the molecular weight and polar nature.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is not explicitly detailed in the literature, however, a plausible and robust synthetic strategy can be designed based on established methodologies for constructing the pyrrolopyridine scaffold, such as the Larock or Fischer indole synthesis, adapted for aza-analogs.

Proposed Synthetic Protocol

A logical approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. The following protocol outlines a potential route:

Synthetic_Pathway A 3-Amino-4-(trifluoromethyl)pyridine B 3-Amino-2-halo-4-(trifluoromethyl)pyridine A->B Halogenation (e.g., NBS, ICl) C 3-Amino-2-alkynyl-4-(trifluoromethyl)pyridine B->C Sonogashira Coupling (e.g., Trimethylsilylacetylene, Pd(PPh3)2Cl2, CuI) D This compound C->D Base-mediated Cyclization (e.g., t-BuOK)

A plausible synthetic route to the target compound.

Step-by-Step Methodology:

  • Halogenation of 3-Amino-4-(trifluoromethyl)pyridine: To a solution of 3-amino-4-(trifluoromethyl)pyridine in a suitable solvent such as acetonitrile, add a halogenating agent (e.g., N-bromosuccinimide or iodine monochloride) portion-wise at room temperature. The reaction is typically stirred for several hours until completion, monitored by TLC. The product, 3-amino-2-halo-4-(trifluoromethyl)pyridine, can be isolated by extraction and purified by column chromatography. The rationale for this step is to introduce a handle for subsequent cross-coupling.

  • Sonogashira Coupling: The halogenated pyridine from the previous step is subjected to a Sonogashira coupling reaction with a protected alkyne, such as trimethylsilylacetylene. The reaction is carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a solvent like DMF or THF with a base (e.g., triethylamine). The reaction mixture is typically heated. Following the reaction, the silyl protecting group is removed under standard conditions (e.g., with a fluoride source like TBAF or K₂CO₃ in methanol) to yield 3-amino-2-ethynyl-4-(trifluoromethyl)pyridine. This step introduces the carbon framework necessary for the formation of the pyrrole ring.

  • Intramolecular Cyclization: The final step involves a base-mediated intramolecular cyclization of the 2-alkynyl-3-aminopyridine. A strong base, such as potassium tert-butoxide (t-BuOK), in a polar aprotic solvent like NMP or DMSO is used to deprotonate the amino group, which then attacks the alkyne to form the pyrrole ring. The reaction is typically heated to facilitate the cyclization. The product, this compound, is then isolated and purified.

Spectroscopic Profile

While experimental spectra for the title compound are not available, the following are predicted key spectroscopic features based on the analysis of structurally similar compounds.[4][5]

¹H NMR (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5-12.0br s1HNH (pyrrole)
~8.5-8.7d1HH5
~7.8-8.0d1HH7
~7.5-7.7t1HH2
~6.8-7.0t1HH3

¹³C NMR (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~145-148C7a
~140-143C5
~130-135 (q)C4
~125-128C3a
~120-125 (q)-CF₃
~115-118C7
~105-108C3
~100-103C2

Mass Spectrometry (ESI+):

  • m/z: 187.05 [M+H]⁺

Reactivity and Medicinal Chemistry Applications

The 1H-pyrrolo[3,2-c]pyridine scaffold is a versatile platform for further functionalization. The pyrrole nitrogen can be alkylated or acylated, and the pyridine ring can undergo nucleophilic aromatic substitution, particularly if activated by an appropriate leaving group. The presence of the trifluoromethyl group at the 4-position significantly influences the reactivity of the pyridine ring, making the C5 and C7 positions more susceptible to nucleophilic attack.

The primary interest in this scaffold lies in its application in medicinal chemistry. Numerous derivatives of 1H-pyrrolo[3,2-c]pyridine have been investigated as potent inhibitors of various kinases, which are key targets in cancer therapy.[1][2] The trifluoromethyl group in the 4-position can occupy a hydrophobic pocket in the ATP-binding site of kinases, leading to enhanced potency and selectivity.

Medicinal_Chemistry_Applications Core This compound N1 N1-Substitution (Pyrrole) Core->N1 Alkylation/Acylation C2 C2-Substitution Core->C2 Functionalization via precursor synthesis C6 C6-Substitution Core->C6 Palladium Cross-Coupling (from 6-halo precursor) Target Kinase Inhibitors (e.g., MPS1, FMS) N1->Target C2->Target C6->Target

Key functionalization points for medicinal chemistry.

Conclusion

This compound represents a strategically important building block for the development of novel therapeutics. Its unique combination of a rigid, interactive scaffold and the modulating effects of the trifluoromethyl group provides a powerful platform for designing potent and selective enzyme inhibitors. While further experimental characterization is warranted, the insights provided in this guide, based on established chemical principles and data from related structures, offer a solid foundation for researchers and drug development professionals to harness the potential of this promising molecule.

References

4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine mechanism of action studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanistic Studies of 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine Derivatives

Introduction: The Emergence of a Privileged Scaffold in Drug Discovery

The this compound core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure, combined with the electron-withdrawing properties of the trifluoromethyl group, provides a unique framework for the development of highly potent and selective therapeutic agents. This guide delves into the multifaceted mechanisms of action exhibited by derivatives of this scaffold, offering insights for researchers, scientists, and drug development professionals. The versatility of this core has led to the discovery of compounds targeting a range of critical biological pathways involved in oncology and inflammatory diseases. We will explore the key targets, from protein kinases to cytoskeletal components, and the experimental methodologies used to elucidate these interactions.

Part 1: Targeting Protein Kinases—A Dominant Mechanism of Action

The largest body of research on this compound derivatives has focused on their ability to inhibit protein kinases, enzymes that play a pivotal role in cellular signaling and are often dysregulated in cancer.

FMS Kinase (CSF-1R) Inhibition: A Dual Approach to Cancer and Inflammation

Colony-stimulating factor-1 receptor (CSF-1R), also known as FMS kinase, is a type III receptor tyrosine kinase crucial for the proliferation and survival of monocytes and macrophages.[1] Its overexpression is linked to various cancers, including ovarian, prostate, and breast cancer, as well as inflammatory conditions like rheumatoid arthritis.[1] Consequently, FMS kinase inhibitors are promising therapeutic candidates.

A notable derivative, referred to as compound 1r , has demonstrated potent and selective inhibition of FMS kinase.[1][2] This diarylamide compound, which incorporates the this compound scaffold, has an IC50 of 30 nM against FMS kinase, making it over three times more potent than its lead compound, KIST101029.[1][2] Further studies revealed its efficacy in inhibiting bone marrow-derived macrophages (BMDMs) with an IC50 of 84 nM.[1][2]

Key Quantitative Data for FMS Kinase Inhibitors:

CompoundFMS Kinase IC50 (nM)BMDM IC50 (nM)Antiproliferative IC50 Range (µM)
Compound 1r 30 ± 20840.15–1.78
KIST101029 96195Not specified in this context

The antiproliferative activity of compound 1r was confirmed across a panel of ovarian, prostate, and breast cancer cell lines.[1][2] Importantly, it displayed a favorable selectivity index, being more toxic to cancer cells than to normal fibroblasts.[1]

Experimental Workflow: Assessing FMS Kinase Inhibition

The following diagram outlines a typical workflow for evaluating a novel FMS kinase inhibitor. This process ensures a comprehensive assessment from initial enzymatic activity to cellular effects.

FMS_Inhibition_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays enzymatic_assay Biochemical FMS Kinase Assay (Determine IC50) kinase_panel Kinase Selectivity Panel (>40 kinases) enzymatic_assay->kinase_panel Validate Target Specificity bmdm_assay BMDM Proliferation Assay (Cellular Potency) kinase_panel->bmdm_assay Transition to Cellular Models cancer_cell_lines Antiproliferative Assays (e.g., MTT on Cancer Lines) bmdm_assay->cancer_cell_lines Assess Therapeutic Potential normal_cell_lines Cytotoxicity Assay (e.g., on Normal Fibroblasts) cancer_cell_lines->normal_cell_lines Determine Selectivity Index

Caption: Workflow for FMS Kinase Inhibitor Evaluation.

Signaling Pathway Interruption

Inhibitors based on the this compound scaffold act by blocking the ATP-binding site of the FMS kinase domain. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival.

FMS_Pathway cluster_downstream Downstream Signaling ligand CSF-1 / IL-34 receptor FMS Kinase (CSF-1R) ligand->receptor Binds and Dimerizes mapk MAPK Pathway receptor->mapk Activates pi3k PI3K/Akt Pathway receptor->pi3k Activates inhibitor Compound 1r (Pyrrolo[3,2-c]pyridine Derivative) inhibitor->receptor Inhibits ATP Binding proliferation Cell Proliferation & Survival mapk->proliferation pi3k->proliferation

Caption: Inhibition of the FMS Kinase Signaling Pathway.

Monopolar Spindle 1 (MPS1) Kinase Inhibition: Targeting Chromosomal Instability

Monopolar Spindle 1 (MPS1) is a dual-specificity kinase that is a cornerstone of the spindle assembly checkpoint (SAC), a critical surveillance mechanism ensuring proper chromosome segregation during mitosis.[3] MPS1 is frequently overexpressed in tumors exhibiting chromosomal instability, making it an attractive target in oncology.[3]

Through a structure-based design approach, a highly potent and selective MPS1 inhibitor, CCT251455 (compound 65) , was developed from a 1H-pyrrolo[3,2-c]pyridine hit.[3] The initial hit suffered from poor selectivity and metabolic instability. The optimized compound, however, demonstrated excellent potency and a favorable pharmacokinetic profile.[3]

Key Quantitative Data for MPS1 Inhibitors:

CompoundMPS1 IC50 (µM)P-MPS1 Cellular IC50 (µM)HCT116 GI50 (µM)
HTS Hit 8 0.025Not specified0.55
CCT251455 (65) Not specified0.040.16

This compound effectively inhibits MPS1 autophosphorylation in cells and shows significant antiproliferative activity.[3] The mechanism involves stabilizing an inactive conformation of MPS1, which prevents the binding of both ATP and substrate peptides.[3]

Part 2: Microtubule Dynamics Disruption—A Classic Anticancer Strategy

Beyond kinase inhibition, derivatives of this compound have been engineered to target the cytoskeleton, specifically by inhibiting tubulin polymerization.

Colchicine-Binding Site Inhibition

Microtubules are essential for various cellular processes, most notably mitosis. Drugs that interfere with microtubule dynamics are a successful class of anticancer agents. A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors of tubulin polymerization that bind to the colchicine site.[4][5][6]

Compound 10t emerged as a particularly potent agent, exhibiting IC50 values in the nanomolar range against HeLa, SGC-7901, and MCF-7 cancer cell lines.[4][5][6]

Key Quantitative Data for Tubulin Inhibitors:

CompoundHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
Compound 10t 0.120.150.21

The mechanism of action for these compounds involves the following steps:

  • Binding to the Colchicine Site: Molecular modeling suggests that these derivatives form hydrogen bonds with key residues in the colchicine-binding pocket of tubulin.[4]

  • Inhibition of Polymerization: This binding prevents the polymerization of α- and β-tubulin dimers into microtubules.[4][5][6]

  • Disruption of Microtubule Dynamics: Immunostaining assays confirm a remarkable disruption of the microtubule network at nanomolar concentrations.[4][5][6]

  • Cell Cycle Arrest and Apoptosis: The disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[4][6]

Logical Flow: From Tubulin Binding to Cell Death

The following diagram illustrates the cascade of events initiated by the binding of a this compound derivative to tubulin.

Tubulin_Inhibition_Pathway start_node Pyrrolo[3,2-c]pyridine Derivative (e.g., Compound 10t) tubulin_binding Binds to Colchicine Site on β-Tubulin start_node->tubulin_binding polymerization_inhibition Inhibition of Tubulin Polymerization tubulin_binding->polymerization_inhibition network_disruption Disruption of Microtubule Network polymerization_inhibition->network_disruption spindle_failure Mitotic Spindle Failure network_disruption->spindle_failure cell_cycle_arrest G2/M Phase Cell Cycle Arrest spindle_failure->cell_cycle_arrest apoptosis Induction of Apoptosis cell_cycle_arrest->apoptosis

Caption: Mechanism of Tubulin Polymerization Inhibitors.

Part 3: Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for key assays used in the mechanistic evaluation of this compound derivatives.

Protocol 1: In Vitro FMS Kinase Inhibition Assay
  • Objective: To determine the IC50 value of a test compound against FMS kinase.

  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by FMS kinase, often using a luminescence-based ATP detection method.

  • Methodology:

    • Prepare a reaction buffer containing recombinant human FMS kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

    • Serially dilute the test compound in DMSO and add it to the reaction wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding ATP to a final concentration appropriate for the enzyme's Km.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a detection reagent (e.g., Kinase-Glo®). Luminescence is inversely proportional to kinase activity.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50.

Protocol 2: Tubulin Polymerization Assay
  • Objective: To assess the effect of a test compound on the in vitro polymerization of tubulin.

  • Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye.

  • Methodology:

    • Resuspend purified bovine brain tubulin in a polymerization buffer (e.g., G-PEM buffer with GTP).

    • Add the test compound at various concentrations to a 96-well plate. Include a positive control (e.g., colchicine) and a negative control (DMSO).

    • Initiate polymerization by warming the plate to 37°C.

    • Monitor the increase in absorbance at 340 nm over time using a plate reader.

    • Analyze the polymerization curves to determine the extent and rate of inhibition caused by the compound.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the effect of a test compound on cell cycle distribution.

  • Principle: Cells are stained with a DNA-binding fluorescent dye (e.g., propidium iodide), and the fluorescence intensity, which is proportional to DNA content, is measured by flow cytometry.

  • Methodology:

    • Seed cancer cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the test compound at various concentrations (e.g., 0.12 µM, 0.24 µM, 0.36 µM of compound 10t) for a specified duration (e.g., 24 hours).[4]

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in cold 70% ethanol and store at -20°C.

    • Before analysis, wash the cells and resuspend them in a staining solution containing propidium iodide and RNase A.

    • Analyze the samples using a flow cytometer. The resulting DNA content histogram will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Perspectives

Derivatives of the this compound scaffold have proven to be a rich source of potent and selective inhibitors for key targets in oncology and inflammation. The primary mechanisms of action elucidated to date involve the inhibition of crucial protein kinases like FMS and MPS1, and the disruption of microtubule dynamics through binding to the colchicine site of tubulin.

The modular nature of this scaffold allows for fine-tuning of its pharmacological properties, enabling the development of compounds with high target specificity and favorable drug-like properties. Future research should continue to explore the vast chemical space around this privileged core. Investigating its potential against other kinase targets, exploring novel mechanisms of action, and advancing lead compounds into in vivo models will be critical steps in translating the promise of this scaffold into new therapies for patients.

References

The Ascendant Therapeutic Potential of 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, underpinning the development of a new generation of targeted therapeutics. The strategic incorporation of a trifluoromethyl group onto the pyrrolopyridine core imparts unique physicochemical properties, enhancing metabolic stability, membrane permeability, and binding affinity to a range of biological targets. This technical guide provides a comprehensive overview of the burgeoning biological activities of this compound class, with a particular focus on their anticancer and kinase inhibitory properties. We delve into the mechanistic intricacies of their action, provide detailed, field-proven experimental protocols for their biological evaluation, and present a forward-looking perspective on their therapeutic promise. This document is intended to serve as an in-depth resource for researchers actively engaged in the discovery and development of novel small molecule inhibitors.

Introduction: The Rise of a Privileged Scaffold

The pyrrolo[3,2-c]pyridine core is a bicyclic aromatic heterocycle that has garnered significant attention in drug discovery due to its structural resemblance to endogenous purines, allowing it to function as a versatile hinge-binding motif for various protein kinases.[1] The addition of a trifluoromethyl (-CF3) group at the 4-position of this scaffold is a key chemical modification that significantly enhances its drug-like properties. The high electronegativity and lipophilicity of the -CF3 group can improve metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable interactions with protein targets, and enhance cell permeability.

This guide will explore the diverse biological activities of this compound derivatives, with a primary focus on their well-documented anticancer effects. We will examine their role as potent kinase inhibitors, detailing their impact on critical signaling pathways implicated in oncogenesis and other disease states.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancy

Derivatives of this compound have demonstrated significant antiproliferative activity against a broad spectrum of cancer cell lines. Their anticancer effects are often mediated through the targeted inhibition of key protein kinases that drive tumor growth, proliferation, and survival.

Inhibition of FMS-like Tyrosine Kinase 3 (FMS)

Several this compound derivatives have been identified as potent inhibitors of FMS kinase (also known as CSF-1R). FMS is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.[2] In the tumor microenvironment, FMS signaling is implicated in promoting tumor growth, metastasis, and resistance to therapy.

One notable example is the bisamide derivative, KIST101029 , which has a pyrrolo[3,2-c]pyridine scaffold.[3] This compound and its analogs have shown potent and selective inhibition of FMS kinase. For instance, compound 1r , a derivative of KIST101029, exhibited an IC50 of 30 nM against FMS kinase and demonstrated significant antiproliferative activity against ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.

Inhibition of Monopolar Spindle 1 (MPS1) Kinase

MPS1 is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial mechanism that ensures the fidelity of chromosome segregation during mitosis.[4] Overexpression of MPS1 is observed in numerous cancers and is associated with chromosomal instability and aneuploidy.

The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully utilized to develop potent and selective MPS1 inhibitors.[4] One such inhibitor, CCT251455 , emerged from a structure-based design approach and demonstrated high potency against MPS1 with an IC50 of 0.003 µM.[4][5] This compound effectively abrogates the mitotic checkpoint, leading to chromosomal missegregation and subsequent cell death in cancer cells.[4]

Antiproliferative Activity Data

The following table summarizes the in vitro antiproliferative activity of representative this compound derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
1r Ovarian, Prostate, Breast Cancer Panel0.15 - 1.78
8b A375P (Melanoma)Nanomolar range[6]
8g A375P (Melanoma)Nanomolar range[6]
9a-e A375P (Melanoma)Nanomolar range[6]
10t HeLa, SGC-7901, MCF-70.12 - 0.21[7]
CCT251455 HCT116 (Colon)GI50 = 0.16[4]

Mechanism of Action: Disrupting Key Signaling Cascades

The anticancer activity of this compound derivatives is intrinsically linked to their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

The FMS Signaling Pathway

Inhibition of FMS kinase by these derivatives leads to the downregulation of downstream signaling pathways that are crucial for the survival and proliferation of both cancer cells and tumor-associated macrophages. This includes the MAPK and PI3K/mTOR pathways.

FMS_Signaling_Pathway CSF1 CSF-1 FMS FMS (CSF-1R) CSF1->FMS Binds PI3K PI3K FMS->PI3K Activates RAS RAS FMS->RAS Activates Inhibitor 4-(Trifluoromethyl)- 1H-pyrrolo[3,2-c]pyridine Derivative Inhibitor->FMS Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Differentiation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FMS Signaling Pathway Inhibition.

The MPS1 Signaling Pathway and Mitotic Checkpoint Control

Inhibition of MPS1 kinase disrupts the spindle assembly checkpoint, leading to premature entry into anaphase and catastrophic chromosome missegregation. This ultimately triggers apoptosis in cancer cells.

MPS1_Signaling_Pathway cluster_mitosis Mitosis Unattached_Kinetochores Unattached Kinetochores MPS1 MPS1 Kinase Unattached_Kinetochores->MPS1 Recruits & Activates SAC Spindle Assembly Checkpoint (SAC) (MAD2, BUB1, etc.) MPS1->SAC Activates Inhibitor 4-(Trifluoromethyl)- 1H-pyrrolo[3,2-c]pyridine Derivative Inhibitor->MPS1 Inhibits APC_C Anaphase-Promoting Complex (APC/C) SAC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Initiates Apoptosis Apoptosis Anaphase->Apoptosis Leads to (if errors)

Caption: MPS1 Signaling and Mitotic Checkpoint.

Experimental Protocols: A Guide to Biological Evaluation

The following protocols provide detailed, step-by-step methodologies for the in vitro evaluation of the biological activity of this compound derivatives.

In Vitro Antiproliferative Activity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT116, A375, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying kinase activity and inhibition.

Materials:

  • Recombinant human kinase (e.g., FMS, MPS1)

  • Fluorescein-labeled substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • ATP

  • Kinase reaction buffer

  • TR-FRET dilution buffer

  • 384-well microplates

  • TR-FRET-compatible microplate reader

Protocol:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in the kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the substrate peptide.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding the TR-FRET dilution buffer containing the europium-labeled antibody and EDTA. Incubate for 60 minutes.

  • Signal Measurement: Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm) and determine the percent inhibition and IC50 value.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of Inhibitor Start->Compound_Prep Reaction_Setup Add Kinase, Substrate, and Inhibitor to Plate Compound_Prep->Reaction_Setup Reaction_Start Initiate Reaction with ATP Reaction_Setup->Reaction_Start Incubation Incubate at Room Temperature Reaction_Start->Incubation Detection_Step Add Detection Reagents (Antibody, EDTA) Incubation->Detection_Step Read_Plate Read TR-FRET Signal Detection_Step->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

Western Blot Analysis of Signaling Pathway Modulation

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of changes in protein expression and phosphorylation status.

Materials:

  • Cancer cells treated with the this compound derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis: Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.[9]

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.[10]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[9]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[6]

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Synthesis of this compound Derivatives

The synthesis of these derivatives often involves the construction of the pyrrolo[3,2-c]pyridine core followed by functionalization. A common strategy involves the Suzuki cross-coupling reaction to introduce various aryl groups.

Example Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines:

A key intermediate, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, can be synthesized and subsequently used in a Suzuki cross-coupling reaction with various arylboronic acids to generate a library of 6-aryl derivatives.[11]

Synthesis_Workflow Start_Material Starting Materials Intermediate_Synth Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl) -1H-pyrrolo[3,2-c]pyridine Start_Material->Intermediate_Synth Suzuki_Coupling Suzuki Cross-Coupling with Arylboronic Acid Intermediate_Synth->Suzuki_Coupling Pd catalyst, base Final_Product 6-aryl-1-(3,4,5-trimethoxyphenyl) -1H-pyrrolo[3,2-c]pyridine Suzuki_Coupling->Final_Product

Caption: General synthetic workflow for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.

Future Perspectives and Conclusion

References

structure-activity relationship (SAR) of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine Analogs

Introduction: The Emergence of a Privileged Scaffold

The 1H-pyrrolo[3,2-c]pyridine core has garnered significant attention in medicinal chemistry as a versatile and "privileged" scaffold. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, making it an ideal foundation for developing potent and selective modulators of various biological targets. The introduction of a trifluoromethyl (-CF3) group at the 4-position is particularly noteworthy. This electron-withdrawing group can profoundly influence the molecule's physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity, often by engaging in specific non-covalent interactions with protein targets.

This technical guide offers a detailed exploration of the structure-activity relationships (SAR) for analogs built upon the this compound framework. We will dissect how modifications at various positions of this core structure dictate the biological activity against key therapeutic targets, including protein kinases and tubulin. This analysis is grounded in published data, providing researchers and drug development professionals with actionable insights into the rational design of novel therapeutics based on this promising scaffold.

The Core Scaffold: A Platform for Molecular Design

The foundational this compound structure presents several key positions for chemical modification to tune its biological activity and pharmacokinetic profile. The diagram below illustrates the core with standard numbering, highlighting the primary points of substitution discussed in the literature: N1, C4, and C6.

Caption: Core structure of this compound and key modification sites.

SAR Analysis by Therapeutic Target

The versatility of the pyrrolo[3,2-c]pyridine scaffold is evident from its application in developing inhibitors for distinct and critical classes of disease targets.

FMS Kinase (CSF-1R) Inhibition

Colony-stimulating factor-1 receptor (FMS) kinase is a type III receptor tyrosine kinase that plays a crucial role in the proliferation of monocyte/macrophage lineage cells.[1][2] Its overexpression is linked to various cancers and inflammatory disorders, making it a valuable therapeutic target.[1][2]

A key lead compound in this area is KIST101029 , an N-(3-(4-benzamido-1H-pyrrolo[3,2-c]pyridin-1-yl)phenyl)-4-morpholino-3-(trifluoromethyl)benzamide.[3] Studies on a series of eighteen analogs have elucidated a clear SAR for FMS kinase inhibition.[1][2]

Key SAR Findings:

  • Substitution at C4: Analogs featuring a benzamido moiety at the C4 position are consistently more potent than those with a primary amino group. This suggests the additional benzoyl group occupies a hydrophobic pocket in the kinase active site, and its carbonyl oxygen may act as a hydrogen bond acceptor.[1][2]

  • Central Linker: A urea linker between the central and terminal aryl rings generally confers greater potency than an amide linker. The urea's greater length may allow for optimal positioning within the binding site, while its additional NH group can form stronger or more numerous hydrogen bonds.[1]

  • Terminal Aryl Ring: The nature of the terminal ring is critical. For diarylamides, a 4'-morpholino-3'-(trifluoromethyl)phenyl ring was found to be optimal. The morpholino group not only contributes to binding affinity but also enhances aqueous solubility, a desirable property for drug candidates.[1][2]

  • Substitution Pattern: The substitution on the central phenyl ring at N1 (meta vs. para) influences the molecule's orientation. While para-substitution was favorable in some cases, the most potent FMS inhibitor identified, compound 1r , possessed a meta-disubstituted central phenyl ring.[1]

FMS_Inhibitor_SAR cluster_C4 C4 Substituent cluster_Linker Linker Type cluster_Terminal Terminal Group Scaffold Pyrrolo[3,2-c]pyridine Core C4_Mod C4 Position Scaffold->C4_Mod Linker_Mod Linker Scaffold->Linker_Mod Terminal_Ring_Mod Terminal Ring Scaffold->Terminal_Ring_Mod Benzamido Benzamido C4_Mod->Benzamido Better Primary_Amine Primary Amine C4_Mod->Primary_Amine Worse Urea Urea Linker_Mod->Urea Better Amide Amide Linker_Mod->Amide Worse Morpholino_CF3 4'-Morpholino-3'-(CF3)phenyl Terminal_Ring_Mod->Morpholino_CF3 Optimal Other_Aryl Other Aryl Groups Terminal_Ring_Mod->Other_Aryl Less Active Potency Increased FMS Kinase Inhibition Benzamido->Potency Urea->Potency Morpholino_CF3->Potency

Caption: Key SAR insights for FMS kinase inhibitors based on the pyrrolo[3,2-c]pyridine scaffold.

Quantitative SAR Data for FMS Kinase Inhibitors

CompoundC4-SubstituentLinkerTerminal Aryl RingFMS Kinase IC50 (nM)[1]
KIST101029 (Lead) BenzamidoAmide4-Morpholino-3-(CF3)phenyl96
1e BenzamidoUrea3',5'-bis(CF3)phenyl60
1r (Most Potent) Primary AminoAmide4'-Morpholino-3'-(CF3)phenyl30

Note: Compound 1r, despite having a primary amino group at a different position in the overall structure, was the most potent in its specific series, highlighting the combinatorial effect of substitutions.[1][2] Compound 1r demonstrated excellent selectivity for FMS kinase and potent activity against various cancer cell lines.[1][2]

Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton and a validated target for anticancer drugs. A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were designed as constrained analogs of Combretastatin A-4 (CA-4) that bind to the colchicine site on tubulin.[4] The pyrrolo[3,2-c]pyridine scaffold serves as a rigid linker to lock the molecule in a bioactive conformation.[4]

Key SAR Findings:

  • A-Ring (at N1): The 3,4,5-trimethoxyphenyl group is a classic motif for colchicine-binding site inhibitors and was maintained across the series as the optimal A-ring.[4]

  • B-Ring (at C6): The identity of the aryl group at the C6 position was found to be a critical determinant of antiproliferative activity.

    • Simple phenyl or substituted phenyl rings (with both electron-donating and electron-withdrawing groups) yielded compounds with moderate to good activity.[4]

    • The most significant leap in potency was achieved by introducing a heteroaromatic ring. Compound 10t , which features an indolyl group as the B-ring, displayed the most potent antiproliferative activity across all tested cell lines, with IC50 values in the nanomolar range (0.12–0.21 µM).[4] This suggests the indole's specific size, shape, and hydrogen-bonding capacity are highly favorable for interaction with the colchicine binding site.[4]

Quantitative SAR Data for Tubulin Inhibitors (Antiproliferative Activity)

CompoundB-Ring (at C6)HeLa IC50 (µM)[4]SGC-7901 IC50 (µM)[4]MCF-7 IC50 (µM)[4]
10h 4-Methoxyphenyl0.530.610.85
10l 4-Fluorophenyl0.330.420.51
10m 4-Chlorophenyl0.410.550.63
10t (Most Potent) Indol-5-yl0.12 0.15 0.21
CA-4 (Reference) -0.00210.00190.0025

Synthesis and Experimental Protocols

The successful development of these analogs relies on robust synthetic chemistry. The 1H-pyrrolo[3,2-c]pyridine core is often constructed from a substituted pyridine precursor through a multi-step sequence.

General Synthetic Workflow

A common strategy for synthesizing the core involves the initial preparation of a substituted pyridine, followed by the formation of the fused pyrrole ring. This typically involves nitration, formation of an enamine intermediate, and a final reductive cyclization step.[4][5]

Synthesis_Workflow Start Substituted Pyridine Step1 Nitration Start->Step1 Intermediate1 Nitro-Pyridine Step1->Intermediate1 Step2 Reaction with DMF-DMA Intermediate1->Step2 Intermediate2 Enamine Intermediate Step2->Intermediate2 Step3 Reductive Cyclization (e.g., Fe/AcOH) Intermediate2->Step3 Core 1H-Pyrrolo[3,2-c]pyridine Core Step3->Core Step4 Further Functionalization (e.g., Suzuki Coupling, Amide Coupling) Core->Step4 Final Target Analogs Step4->Final

Caption: A generalized workflow for the synthesis of 1H-pyrrolo[3,2-c]pyridine analogs.

Detailed Protocol: Synthesis of FMS Inhibitor 1r

The following protocol details the final amide coupling step to produce the potent FMS kinase inhibitor, compound 1r, as described in the literature.[1]

Reaction: Amide coupling between amine intermediate (8b) and 4-morpholino-3-(trifluoromethyl)benzoic acid.

Step-by-Step Methodology:

  • A mixture of compound 8b (24 mg, 0.1 mmol), 4-morpholino-3-(trifluoromethyl)benzoic acid (57 mg, 0.2 mmol), 1-Hydroxybenzotriazole (HOBt, 31 mg, 0.22 mmol), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 50 mg, 0.26 mmol) is prepared in dry N,N-Dimethylformamide (DMF, 2.0 mL).

  • The reaction vessel is placed under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C using an ice bath.

  • Triethylamine (TEA, 0.04 mL, 0.02 mmol) is added to the cooled mixture.

  • The reaction is removed from the ice bath and heated to 80 °C, with stirring, for 12 hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The reaction mixture is partitioned between water (10 mL) and ethyl acetate (15 mL).

  • The organic layer is separated, and the aqueous layer may be extracted again with ethyl acetate.

  • The combined organic layers are washed (e.g., with brine), dried over a drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure to yield the crude product, which is then purified by an appropriate method (e.g., column chromatography).

Conclusion and Future Directions

The this compound scaffold is a highly productive platform for the discovery of potent and selective inhibitors of diverse biological targets. The structure-activity relationships explored in this guide underscore several key principles for rational drug design:

  • C4-Substituents are critical for establishing hydrogen bonding interactions and probing hydrophobic pockets, as seen in the FMS kinase inhibitors.

  • N1-Substituents play a major role in orienting the molecule within a binding site and are often tailored to mimic the key structural features of known ligands, such as the A-ring in tubulin inhibitors.

  • C6-Aryl Groups provide a vector for modulating potency and selectivity, where extending into new binding space or introducing specific heteroaromatic systems can lead to dramatic gains in activity.

Future work in this area will likely focus on further optimizing the pharmacokinetic properties of these potent analogs, including metabolic stability and oral bioavailability. The exploration of this scaffold against other kinase targets or protein-protein interactions remains a promising avenue for the development of next-generation therapeutics for cancer, inflammatory diseases, and beyond.

References

The Emergence of 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine Analogs as Potent Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Fusion of a Privileged Scaffold and a Powerhouse Functional Group

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[3,2-c]pyridine core has emerged as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to multiple, distinct biological targets. Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups, making it an ideal starting point for the rational design of potent and selective inhibitors. When this scaffold is strategically functionalized, particularly with groups that enhance pharmacological properties, its potential is significantly amplified.

This technical guide delves into the discovery and development of novel inhibitors based on the 1H-pyrrolo[3,2-c]pyridine core, with a particular focus on derivatives incorporating the trifluoromethyl (CF3) group. The introduction of a CF3 group is a cornerstone of contemporary drug design for several compelling reasons. Its strong electron-withdrawing nature can profoundly influence the acidity or basicity of nearby functional groups, altering binding interactions. Furthermore, the CF3 group often enhances metabolic stability by blocking sites susceptible to oxidative metabolism and can improve membrane permeability and oral bioavailability due to its lipophilic character.

Herein, we will explore the synthesis, structure-activity relationships (SAR), and biological evaluation of 4-(trifluoromethyl)-substituted 1H-pyrrolo[3,2-c]pyridine analogs, primarily in the context of their potent inhibitory activity against key protein kinases implicated in oncology, such as Monopolar Spindle 1 (MPS1) and FMS kinase (CSF-1R). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the causality behind the experimental choices in the design and optimization of this promising class of therapeutic agents.

Core Scaffold Synthesis: Building the Foundation

The construction of the 1H-pyrrolo[3,2-c]pyridine core is a critical first step that dictates the feasibility and efficiency of library synthesis. Several strategies have been successfully employed, with a notable and robust method involving a domino Sonogashira coupling followed by an intramolecular cyclization. This approach offers flexibility in introducing substituents at various positions of the scaffold.

A representative and efficient synthesis begins with a suitably substituted pyridine, such as 4-amino-2-bromo-5-iodopyridine. This starting material is strategically chosen for its orthogonal reactivity, allowing for sequential and site-selective palladium-catalyzed cross-coupling reactions.

A 4-Amino-2-bromo-5-iodopyridine C Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, Et₃N) A->C B Substituted Alkyne (e.g., 4-ethynyl-1-methyl-1H-pyrazole) B->C D Key Cyclization Precursor C->D E Base-mediated Cyclization (e.g., DBU) D->E F 6-Bromo-1H-pyrrolo[3,2-c]pyridine Core E->F H Buchwald-Hartwig Amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃) F->H G Substituted Aniline (e.g., 4-(trifluoromethyl)aniline) G->H I Final Inhibitor Scaffold H->I

Synthetic Workflow for the 1H-pyrrolo[3,2-c]pyridine Core.
Experimental Protocol: Synthesis of the 6-Bromo-1H-pyrrolo[3,2-c]pyridine Core

The following protocol is a representative example of the domino reaction strategy described above.

Step 1: Sonogashira Coupling

  • To a solution of 4-amino-2-bromo-5-iodopyridine (1.0 eq) in anhydrous DMF, add the desired alkyne (1.1 eq), triethylamine (Et3N, 3.0 eq), and a catalytic amount of copper(I) iodide (CuI, 0.05 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2, 0.05 eq).

  • Heat the reaction mixture to 60°C and stir under an argon atmosphere for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclization precursor.

Step 2: Intramolecular Cyclization

  • Dissolve the crude precursor from Step 1 in a mixture of THF and methanol.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq).

  • Heat the mixture to 40°C and stir for 2-4 hours until cyclization is complete (monitored by LC-MS).

  • Cool the reaction and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 6-bromo-1H-pyrrolo[3,2-c]pyridine core intermediate.

This bromo-substituted intermediate is a versatile platform for introducing a variety of substituents at the C6 position via subsequent cross-coupling reactions, such as the Buchwald-Hartwig amination to install the critical (trifluoromethyl)aniline moiety.

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The development of potent and selective inhibitors requires a deep understanding of the interactions between the small molecule and its target protein. For the 1H-pyrrolo[3,2-c]pyridine scaffold, extensive SAR studies have been conducted, particularly focusing on kinase targets. The trifluoromethyl group has proven to be a key player in optimizing potency and selectivity.

Targeting FMS and MPS1 Kinases

FMS Kinase (CSF-1R): This receptor tyrosine kinase is a critical regulator of macrophage and monocyte proliferation and survival. Its overexpression is linked to various cancers and inflammatory diseases.[1]

Monopolar Spindle 1 (MPS1) Kinase: MPS1 is a dual-specificity kinase essential for the spindle assembly checkpoint (SAC), a crucial mechanism that ensures accurate chromosome segregation during mitosis.[2][3] Cancer cells, often characterized by aneuploidy, show a heightened dependence on MPS1 for survival, making it an attractive oncology target.[2][4]

The Role of the Trifluoromethyl Group in SAR

In a series of diarylamide and diarylurea derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold, the terminal aryl ring was systematically modified to probe its effect on FMS kinase inhibition. The results consistently demonstrated that the presence of a trifluoromethyl group was highly beneficial for potency.

Specifically, a 4'-morpholino-3'-(trifluoromethyl)phenyl terminal ring was identified as the optimal substituent for diarylamide inhibitors.[1] The trifluoromethyl group is believed to engage in favorable interactions within the enzyme's active site, potentially through hydrophobic interactions or by influencing the electronic properties of the aromatic ring.[1] The adjacent morpholino group enhances aqueous solubility, a critical property for drug development.[1]

The table below summarizes key SAR findings for FMS kinase inhibitors, highlighting the impact of the trifluoromethyl group.

Compound ID Core Scaffold Linker Terminal Aryl Group FMS Kinase IC50 (nM) Reference
Lead Compound 1H-pyrrolo[3,2-c]pyridineAmidePhenyl96[1]
Compound 1e 1H-pyrrolo[3,2-c]pyridineUrea3',5'-bis(trifluoromethyl)phenyl60[1]
Compound 1r 1H-pyrrolo[3,2-c]pyridineAmide4'-morpholino-3'-(trifluoromethyl)phenyl30[1]

Data synthesized from El-Gamal et al. (2018).[1]

These data clearly indicate that the incorporation of one or more trifluoromethyl groups on the terminal phenyl ring leads to a significant enhancement in inhibitory potency against FMS kinase, with compound 1r being over three times more potent than the initial lead compound.[1]

Biological Evaluation and Key Protocols

Validating the activity of novel inhibitors requires robust and reproducible biological assays. Both biochemical assays, which measure direct target engagement, and cell-based assays, which assess the compound's effect in a more physiologically relevant context, are essential.

Protocol: In Vitro MPS1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of an inhibitor to the MPS1 kinase domain.

Materials:

  • MPS1 kinase, active (human, recombinant)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (serially diluted in DMSO)

  • 384-well, low-volume, black microplates

Procedure:

  • Prepare a 4X solution of the test compound by diluting the stock in assay buffer.

  • Prepare a 4X solution of MPS1 kinase in assay buffer.

  • Prepare a 4X solution of Eu-anti-GST antibody and Tracer 236 in assay buffer.

  • In a 384-well plate, add 2.5 µL of the 4X test compound solution. For controls, add 2.5 µL of assay buffer with DMSO.

  • Add 2.5 µL of the 4X MPS1 kinase solution to all wells.

  • Add 5 µL of the 4X antibody/tracer mix to all wells. The final volume will be 10 µL.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at 665 nm and 615 nm with excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Protocol: Cell-Based Anti-proliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.

Materials:

  • HCT116 human colon cancer cells (or another relevant cell line)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • Test compounds (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

Procedure:

  • Seed HCT116 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • The next day, treat the cells with serial dilutions of the test compound (typically from 10 µM to 1 nM). Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% inhibition of growth) value.

Signaling Pathway Analysis: Inhibition of the mTOR Pathway

The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[5][6][7] It forms two distinct complexes, mTORC1 and mTORC2, which integrate signals from growth factors, nutrients, and cellular energy status.[5][7] Dysregulation of the mTOR pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[6]

A notable 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, which incorporates a 4-morpholino-3-(trifluoromethyl)benzamide moiety, has been shown to inhibit signaling pathways that converge on mTOR.[8] Specifically, it was found to inhibit the MEK and JNK signaling pathways induced by Insulin-like Growth Factor 1 (IGF-1), leading to a downstream reduction in mTOR activity.[8] This demonstrates the scaffold's potential to modulate critical oncogenic signaling cascades.

cluster_0 Upstream Signals cluster_1 mTOR Complexes cluster_2 Downstream Effects Growth Factors (IGF-1) Growth Factors (IGF-1) MAPK Pathway (MEK, JNK) MAPK Pathway (MEK, JNK) Growth Factors (IGF-1)->MAPK Pathway (MEK, JNK) PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Survival Cell Survival Akt->Cell Survival MAPK Pathway (MEK, JNK)->mTORC1 Protein Synthesis (4E-BP1, S6K1) Protein Synthesis (4E-BP1, S6K1) mTORC1->Protein Synthesis (4E-BP1, S6K1) mTORC2 mTORC2 mTORC2->Akt Cell Proliferation & Growth Cell Proliferation & Growth Protein Synthesis (4E-BP1, S6K1)->Cell Proliferation & Growth Inhibitor KIST101029 (CF₃-Pyrrolo[3,2-c]pyridine derivative) Inhibitor->MAPK Pathway (MEK, JNK)

Inhibition of the mTOR Signaling Pathway.

Conclusion and Future Perspectives

The 1H-pyrrolo[3,2-c]pyridine scaffold, particularly when functionalized with trifluoromethyl groups, represents a highly promising platform for the development of novel kinase inhibitors. The strategic combination of this privileged core with a powerhouse functional group has yielded compounds with potent activity against critical oncology targets like FMS and MPS1 kinases. The synthetic tractability of the core allows for extensive exploration of the chemical space, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

The causality behind the success of these inhibitors lies in a rational, structure-guided design approach. The rigid scaffold provides a stable anchor, while the trifluoromethyl group enhances binding affinity and metabolic stability. The self-validating nature of the described protocols—from synthesis to biochemical and cell-based evaluation—ensures the generation of reliable and translatable data.

Future work in this area will likely focus on further optimizing the selectivity profiles of these inhibitors to minimize off-target effects. Additionally, exploring novel substitutions on the pyrrolo[3,2-c]pyridine core and expanding the range of kinase targets will undoubtedly uncover new therapeutic opportunities. As our understanding of the complex signaling networks that drive disease continues to grow, the strategic design of inhibitors based on scaffolds like 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine will remain a vital component of modern drug discovery.

References

A Technical Guide to the Spectroscopic Analysis of 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group onto the pyrrolo[3,2-c]pyridine scaffold can profoundly influence its physicochemical and pharmacological properties, making a thorough understanding of its structural features imperative.[1] This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the unambiguous identification and characterization of this molecule.

While direct experimental spectra for this compound are not extensively published, this guide synthesizes data from closely related analogs and predictive models based on established spectroscopic principles to present a robust analytical framework.

Molecular Structure and Physicochemical Properties

This compound belongs to the family of azaindoles, which are known for their diverse biological activities. The presence of the electron-withdrawing trifluoromethyl group is expected to modulate the electron density of the aromatic system, impacting its reactivity and potential for intermolecular interactions.

PropertyValueSource
Molecular FormulaC₈H₅F₃N₂[]
Molecular Weight186.14 g/mol []
InChI KeyDRULXHMYLHRVMO-UHFFFAOYSA-N[]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the proton and carbon framework, as well as direct observation of the fluorine-containing moiety.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values. Based on the analysis of related pyrrolo[3,2-c]pyridine derivatives, the following proton assignments can be predicted.[3][4]

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~12.0br sH1 (N-H, pyrrole)The pyrrolic N-H proton is typically deshielded and appears as a broad singlet.
~8.5sH7This proton is adjacent to the pyridine nitrogen and is expected to be in the downfield region.
~7.8dH2The proton on the pyrrole ring will likely appear as a doublet due to coupling with H3.
~7.6dH6This proton on the pyridine ring is expected to be a doublet.
~6.9dH3The proton on the pyrrole ring will show coupling to H2.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The electron-withdrawing effect of the trifluoromethyl group will significantly influence the chemical shifts of the adjacent carbons.

Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~148C7aQuaternary carbon at the fusion of the two rings.
~145C4The carbon directly attached to the CF₃ group will be significantly deshielded and will likely appear as a quartet in the proton-coupled spectrum due to C-F coupling.
~142C7Carbon in the pyridine ring adjacent to the nitrogen.
~130C3aQuaternary carbon at the pyrrole ring fusion.
~128C2Carbon in the pyrrole ring.
~123 (q, ¹JCF ≈ 275 Hz)CF₃The carbon of the trifluoromethyl group will show a characteristic large one-bond coupling with the fluorine atoms.[5]
~118C6Carbon in the pyridine ring.
~103C3Carbon in the pyrrole ring.
¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for confirming the presence and electronic environment of the trifluoromethyl group. A single resonance is expected for the three equivalent fluorine atoms.

Predicted ¹⁹F NMR Data (in DMSO-d₆, 376 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ -62 to -68sCF₃The chemical shift of a trifluoromethyl group on a pyridine ring typically falls within this range.[5] The absence of coupling in the proton-decoupled spectrum confirms the CF₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule through the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretching (pyrrole)
3100-3000MediumC-H stretching (aromatic)
1610, 1580MediumC=C and C=N stretching (ring vibrations)
1350-1100StrongC-F stretching (trifluoromethyl group)[6]
800-700StrongC-H bending (out-of-plane)

The strong absorption bands in the 1350-1100 cm⁻¹ region are highly characteristic of the C-F stretching vibrations of the trifluoromethyl group and serve as a key diagnostic feature in the IR spectrum.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
186[M]⁺ (Molecular ion)
167[M-F]⁺
117[M-CF₃]⁺

The molecular ion peak at m/z 186 would confirm the molecular formula. The fragmentation pattern would likely involve the loss of a fluorine atom or the entire trifluoromethyl group.

Experimental Protocols

The following section outlines standardized procedures for the spectroscopic analysis of this compound.

Synthesis

A plausible synthetic route to this compound could involve a multi-step synthesis starting from a suitable pyridine precursor, followed by the construction of the pyrrole ring. The introduction of the trifluoromethyl group can be achieved using various trifluoromethylating agents.[7]

Diagram of a Generalized Synthetic Workflow

Synthetic Workflow Start Pyridine Precursor Step1 Introduction of Trifluoromethyl Group Start->Step1 Intermediate1 Trifluoromethylated Pyridine Step1->Intermediate1 Step2 Pyrrole Ring Annulation Intermediate1->Step2 Product This compound Step2->Product

Caption: A generalized workflow for the synthesis of the target compound.

Spectroscopic Characterization Workflow

A systematic approach is essential for the comprehensive spectroscopic analysis of the synthesized compound.

Diagram of Spectroscopic Analysis Workflow

Spectroscopic Analysis Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Structure Structure Elucidation Data->Structure

Caption: A standard workflow for spectroscopic characterization.

Detailed Protocols:

  • NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • IR Spectroscopy:

    • Obtain the IR spectrum of the solid sample using a Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Mass Spectrometry:

    • Analyze the sample using a mass spectrometer with an appropriate ionization source (e.g., electron ionization - EI, or electrospray ionization - ESI).

    • Introduce a small amount of the sample, either directly or dissolved in a suitable solvent.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic analysis of this compound requires a multi-technique approach to ensure unambiguous structure elucidation. This guide provides a comprehensive framework based on predicted data from analogous compounds and established spectroscopic principles. The combined application of ¹H, ¹³C, and ¹⁹F NMR, along with IR and MS, allows for a thorough characterization of this important heterocyclic scaffold, which is crucial for its application in drug discovery and development.

References

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine core scaffold has emerged as a privileged structure in medicinal chemistry, forming the foundation for a multitude of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the potential therapeutic targets of this scaffold, with a primary focus on its demonstrated efficacy in oncology and inflammatory diseases. We will delve into the mechanistic rationale for targeting key proteins such as FMS-like tyrosine kinase 3 (FMS), Monopolar Spindle 1 (MPS1) kinase, and tubulin. Furthermore, this guide will provide detailed, field-proven protocols for target identification and validation, empowering research teams to accelerate their drug discovery programs. Our narrative is grounded in the principles of scientific integrity, offering not just methodologies, but the strategic reasoning behind experimental choices, ensuring a robust and validated approach to novel therapeutic development.

Introduction: The Promise of the Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine heterocyclic system has garnered significant attention in drug discovery due to its versatile biological activities. The introduction of a trifluoromethyl group at the 4-position can enhance metabolic stability, membrane permeability, and binding affinity, making this compound a highly attractive starting point for the development of small molecule inhibitors. Derivatives of this core structure have demonstrated potent activity against a range of cancer cell lines, including ovarian, prostate, breast, and melanoma, as well as potential applications in treating inflammatory conditions like rheumatoid arthritis.[1][2] This guide will illuminate the key therapeutic avenues for this compound class and provide the technical framework for its investigation.

Primary Therapeutic Arenas and Key Molecular Targets

Our extensive analysis of the literature has identified three primary therapeutic targets for derivatives of the this compound scaffold: FMS kinase, MPS1 kinase, and tubulin. The following sections will explore the biology of these targets and the compelling rationale for their inhibition.

FMS Kinase (CSF-1R): A Gatekeeper of Myeloid Lineage Cells in Cancer and Inflammation

FMS, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, and differentiation of macrophage lineage cells.[3] Overexpression of its ligand, CSF-1, is a hallmark of many tumors and inflammatory sites, leading to the recruitment and polarization of tumor-associated macrophages (TAMs) which, in turn, promote tumor growth, angiogenesis, and metastasis.[4][5]

Therapeutic Rationale: Inhibiting FMS kinase presents a compelling strategy to deplete these pro-tumorigenic macrophages, thereby remodeling the tumor microenvironment to be less hospitable for cancer progression and potentially enhancing the efficacy of other cancer therapies.[4] In inflammatory diseases, FMS inhibition can reduce the infiltration of macrophages at sites of inflammation, offering a potential treatment for conditions such as rheumatoid arthritis.[3]

Signaling Pathway Overview:

FMS_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF-1 FMS FMS (CSF-1R) CSF1->FMS Binding & Dimerization PI3K PI3K FMS->PI3K Phosphorylation RAS RAS FMS->RAS STAT5 STAT5 FMS->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Differentiation) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT5->Transcription

Caption: FMS (CSF-1R) Signaling Pathway.

Monopolar Spindle 1 (MPS1) Kinase: A Guardian of Chromosomal Segregation and a Target in Aneuploid Cancers

MPS1 (also known as TTK) is a crucial serine/threonine kinase that acts as a central component of the spindle assembly checkpoint (SAC). The SAC is a sophisticated cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by preventing the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[1][6] Many cancer cells exhibit chromosomal instability and aneuploidy, making them particularly dependent on a functional SAC for survival.[7]

Therapeutic Rationale: MPS1 is overexpressed in a wide range of human tumors, and its inhibition offers a promising therapeutic strategy to selectively kill cancer cells.[7][8] By overriding the SAC, MPS1 inhibitors induce catastrophic errors in chromosome segregation, leading to massive aneuploidy and subsequent cancer cell death.[9][10] This approach is particularly attractive as it exploits a key vulnerability of many cancer types.

Signaling Pathway Overview:

MPS1_Signaling cluster_mitosis Mitosis Kinetochore Unattached Kinetochore MPS1 MPS1 Kinetochore->MPS1 Recruitment & Activation MAD2 MAD2 MPS1->MAD2 Phosphorylation BUBR1 BUBR1 MPS1->BUBR1 Phosphorylation CDC20 CDC20 MAD2->CDC20 Inhibition BUBR1->CDC20 Inhibition APC_C APC/C CDC20->APC_C Activation Anaphase Anaphase Progression APC_C->Anaphase Inhibition of

Caption: MPS1's Role in the Spindle Assembly Checkpoint.

Tubulin Polymerization: Disrupting the Cytoskeleton for Antimitotic Action

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a critical role in various cellular processes, most notably the formation of the mitotic spindle during cell division.[11][12] The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is crucial for their function.[13]

Therapeutic Rationale: Microtubule-targeting agents are a cornerstone of cancer chemotherapy. They disrupt microtubule dynamics, leading to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.[14][15] These agents are broadly classified as stabilizers (e.g., taxanes) or destabilizers. The latter, which includes inhibitors of tubulin polymerization, bind to tubulin dimers and prevent their assembly into microtubules.[16][17] Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of tubulin polymerization that bind to the colchicine site.[18]

Mechanism of Action Overview:

Tubulin_Inhibition cluster_process Microtubule Dynamics Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Compound Pyrrolo[3,2-c]pyridine Derivative Compound->Tubulin Binding & Inhibition Spindle Mitotic Spindle Formation Microtubule->Spindle Arrest Mitotic Arrest (G2/M) Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of Tubulin Polymerization Inhibition.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential for the confident identification and validation of the molecular target(s) of a bioactive compound. The following experimental workflows provide a robust framework for investigating the therapeutic potential of this compound and its derivatives.

Workflow 1: Unbiased Target Identification using Affinity Chromatography

This technique is a cornerstone for identifying the direct binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[19][20]

Experimental Workflow Diagram:

Affinity_Chromatography cluster_workflow Affinity Chromatography Workflow start Synthesize Linker-Modified Compound immobilize Immobilize on Solid Support (e.g., Sepharose beads) start->immobilize incubate Incubate with Cell Lysate immobilize->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins (e.g., with excess free compound) wash->elute identify Identify Proteins by Mass Spectrometry (LC-MS/MS) elute->identify end Candidate Target Proteins identify->end

Caption: Affinity Chromatography for Target Identification.

Detailed Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support. The linker should be attached at a position that does not interfere with the compound's biological activity.

  • Immobilization: Covalently couple the linker-modified compound to activated Sepharose beads according to the manufacturer's protocol.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line sensitive to the compound).

  • Incubation: Incubate the immobilized compound with the cell lysate to allow for binding of target proteins.

  • Washing: Perform a series of washes with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins by incubating the beads with an excess of the free, unmodified compound.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the elution fraction.

Workflow 2: Target Validation and Selectivity Profiling using Kinase Assays

Given the prevalence of kinases as targets for the pyrrolo[3,2-c]pyridine scaffold, comprehensive kinase profiling is a critical step.

Experimental Workflow Diagram:

Kinase_Profiling cluster_workflow Kinase Profiling Workflow start Primary Screen: Broad Kinase Panel hits Identify Primary Hits (% Inhibition > Threshold) start->hits secondary Secondary Screen: IC50 Determination for Hits hits->secondary selectivity Determine Selectivity Profile secondary->selectivity end Validated Kinase Targets & Off-Targets selectivity->end

Caption: Kinase Inhibitor Profiling Workflow.

Detailed Protocol:

  • Primary Screening: Screen the compound at a single high concentration (e.g., 1 or 10 µM) against a broad panel of kinases (e.g., a kinome-wide panel) to identify potential targets. Radiometric assays are often considered the gold standard for their direct measurement of enzymatic activity.[21]

  • IC50 Determination: For any kinases that show significant inhibition in the primary screen, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).

  • Selectivity Analysis: Analyze the IC50 values across all tested kinases to determine the selectivity profile of the compound. A highly selective inhibitor will have a much lower IC50 for its primary target(s) compared to other kinases.

  • Mechanism of Action Studies: For the primary target(s), perform further biochemical assays to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).

Quantitative Data Summary:

DerivativeTarget KinaseIC50 (nM)Cancer Cell LineAntiproliferative IC50 (µM)Reference
Compound 1r FMS30Ovarian, Prostate, Breast0.15 - 1.78[1]
Compound 65 MPS1< 40HCT116 (Colon)0.16
Compound 10t Tubulin PolymerizationN/AHeLa, SGC-7901, MCF-70.12 - 0.21
Compound 9b Not SpecifiedN/AA375P (Melanoma)< 0.1[2]

Note: The table presents a selection of data for representative derivatives of the pyrrolo[3,2-c]pyridine scaffold. "N/A" indicates that the data is not applicable for that specific assay type.

Workflow 3: Confirming Target Engagement in a Cellular Context with the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying that a compound binds to its intended target within the complex environment of a living cell. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[22][23][24]

Experimental Workflow Diagram:

CETSA_Workflow cluster_workflow CETSA Workflow start Treat Cells with Compound or Vehicle Control heat Heat Cells to a Range of Temperatures start->heat lyse Lyse Cells and Separate Soluble and Precipitated Fractions heat->lyse detect Detect Soluble Target Protein (e.g., by Western Blot) lyse->detect plot Plot Melt Curves and Determine Thermal Shift detect->plot end Confirmation of Target Engagement plot->end

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol:

  • Cell Treatment: Treat intact cells with the compound or a vehicle control for a specified period.

  • Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Detect the amount of the soluble target protein in each sample using a specific antibody (e.g., by Western blotting or ELISA).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate "melt curves". A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics, particularly in the fields of oncology and inflammation. The evidence strongly suggests that FMS kinase, MPS1 kinase, and tubulin are high-priority targets for derivatives of this core structure. By employing a systematic and rigorous approach to target identification and validation, as outlined in this guide, research teams can effectively de-risk their programs and accelerate the translation of promising compounds from the laboratory to the clinic. Future work should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to maximize their therapeutic potential while minimizing off-target effects.

References

Computational Modeling of 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine Interactions: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine scaffold is a privileged pharmacophore, forming the core of inhibitors targeting a range of clinically relevant proteins, including FMS kinase, monopolar spindle 1 (MPS1) kinase, and tubulin.[1][2] Understanding the molecular interactions that drive the potency and selectivity of these compounds is paramount for the rational design of next-generation therapeutics. This in-depth technical guide provides a comprehensive framework for the computational modeling of this compound interactions, tailored for researchers, scientists, and drug development professionals. We will delve into the critical aspects of molecular docking, molecular dynamics simulations, and free energy calculations, with a focus on ensuring the scientific integrity and trustworthiness of the generated models through self-validating systems. This guide will serve as a practical roadmap for elucidating the binding modes, interaction dynamics, and affinity of this important class of molecules.

Introduction: The Significance of the this compound Scaffold

The 1H-pyrrolo[3,2-c]pyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[3][4] The incorporation of a trifluoromethyl (-CF3) group at the 4-position can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability. This has made the this compound scaffold a key component in the development of potent inhibitors for various therapeutic targets.

Derivatives of this scaffold have demonstrated notable efficacy as:

  • FMS Kinase Inhibitors: These compounds show promise in the treatment of inflammatory diseases and certain cancers by targeting the colony-stimulating factor-1 receptor (CSF-1R).[5]

  • MPS1 Kinase Inhibitors: By inhibiting monopolar spindle 1 (MPS1), a key regulator of the spindle assembly checkpoint, these molecules are being investigated as anticancer agents.[1][6]

  • Tubulin Polymerization Inhibitors: Several derivatives have been shown to bind to the colchicine site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis, making them attractive candidates for cancer therapy.[2][7][8]

Given the therapeutic potential of this scaffold, computational modeling plays a crucial role in accelerating the drug discovery process. By providing atomic-level insights into the interactions between these inhibitors and their biological targets, we can rationalize structure-activity relationships (SAR), predict the impact of chemical modifications, and guide the design of more potent and selective drug candidates.

This guide will provide a structured approach to the computational modeling of this compound derivatives, emphasizing the importance of robust methodologies and rigorous validation to ensure the reliability of the results.

Foundational Principles: Ensuring Scientific Integrity in Computational Modeling

The predictive power of computational modeling is directly proportional to the rigor of the methodology and the validity of the underlying assumptions. As such, every computational protocol should be designed as a self-validating system, incorporating checks and balances to ensure the trustworthiness of the results.

The Imperative of Force Field Parameterization for Novel Scaffolds

Standard force fields like AMBER and CHARMM are extensively parameterized for common biomolecules but may not accurately describe novel chemical entities like the this compound scaffold.[9][10] The electronic environment of the fused heterocyclic rings and the unique properties of the trifluoromethyl group necessitate careful parameterization.

Workflow for Force Field Parameterization:

FF_Param cluster_QM Quantum Mechanical Calculations cluster_Param Parameter Derivation cluster_Validation Validation QM_Geom Geometry Optimization (e.g., Gaussian, Psi4) QM_ESP Electrostatic Potential (ESP) Calculation QM_Geom->QM_ESP QM_Torsion Torsional Scans QM_Geom->QM_Torsion Bond_Angle Bond/Angle Parameter Derivation from Hessian QM_Geom->Bond_Angle Charge_Fit RESP or IPolQ Charge Fitting QM_ESP->Charge_Fit Torsion_Fit Torsion Parameter Fitting to QM Scans QM_Torsion->Torsion_Fit Automated_Tools Automated Tools (e.g., AutoParams, ffTK) Charge_Fit->Automated_Tools Bond_Angle->Automated_Tools Torsion_Fit->Automated_Tools Solvation_FE Solvation Free Energy Calculation Liquid_Sim Pure Liquid Simulation (Density, Heat of Vaporization) Start Novel Scaffold: 4-(trifluoromethyl)-1H- pyrrolo[3,2-c]pyridine Start->QM_Geom Automated_Tools->Solvation_FE Compare to experimental data Automated_Tools->Liquid_Sim Compare to experimental data

Figure 1: Workflow for force field parameterization of a novel scaffold.

Step-by-Step Parameterization Protocol:

  • Quantum Mechanical (QM) Calculations:

    • Perform geometry optimization of the this compound core and representative derivatives using a suitable level of theory (e.g., MP2/6-31G(d)).[11]

    • Calculate the electrostatic potential (ESP) on a grid of points around the molecule.

    • Perform torsional scans around rotatable bonds to obtain the QM energy profiles.

  • Parameter Derivation:

    • Use automated tools like AutoParams or the Force Field Toolkit (ffTK) to derive the force field parameters.[12][13][14]

    • Partial Charges: Derive atomic partial charges by fitting to the QM ESP using methods like RESP (Restrained Electrostatic Potential) or IPolQ (Implicitly Polarized Charge).[15]

    • Bonded Parameters: Obtain equilibrium bond lengths and angles from the optimized QM geometry. Force constants can be derived from the Hessian matrix.[15]

    • Torsional Parameters: Fit the dihedral angle parameters to the QM torsional energy profiles.

  • Validation:

    • Calculate the solvation free energy of the molecule and compare it to experimental values.

    • For the core scaffold, perform a pure liquid simulation and compare the calculated density and heat of vaporization to experimental data.

Self-Validation in Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[16] To ensure the reliability of docking results, a rigorous validation protocol is essential.

Workflow for Self-Validating Molecular Docking:

Docking_Validation cluster_Prep System Preparation cluster_Dock Docking & Validation cluster_Analysis Post-Docking Analysis Get_PDB Obtain Receptor Structure (e.g., PDB) Prep_Receptor Prepare Receptor: Add Hydrogens, Assign Protonation States Get_PDB->Prep_Receptor Redocking Redocking of Co-crystallized Ligand Prep_Receptor->Redocking Prep_Ligand Prepare Ligand: Generate 3D Conformation, Assign Charges Prep_Ligand->Redocking RMSD_Calc RMSD < 2.0 Å? Redocking->RMSD_Calc RMSD_Calc->Prep_Receptor No, refine protocol Cross_Docking Cross-Docking with Known Binders/Decoys RMSD_Calc->Cross_Docking Yes Enrichment Enrichment Factor Calculation Cross_Docking->Enrichment Production_Docking Production Docking of Novel Ligands Enrichment->Production_Docking Successful Pose_Analysis Binding Pose Analysis Production_Docking->Pose_Analysis Scoring Scoring Function Evaluation Pose_Analysis->Scoring MD_Refinement MD Simulation for Pose Refinement Scoring->MD_Refinement

Figure 2: Self-validating molecular docking workflow.

Step-by-Step Docking Protocol:

  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of the target protein (e.g., FMS kinase, MPS1 kinase, tubulin) from the Protein Data Bank (PDB).

    • Prepare the receptor by adding hydrogen atoms, assigning protonation states, and removing unnecessary water molecules.[1]

    • Generate a 3D conformation of the this compound ligand and assign partial charges using the previously derived force field parameters.

  • Docking Protocol Validation:

    • Redocking: If a co-crystallized structure is available, extract the ligand and redock it into the binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.[1][17]

    • Cross-Docking: Dock a set of known active and inactive compounds (decoys) into the binding site. A valid docking protocol should be able to distinguish between binders and non-binders.[18]

  • Production Docking and Analysis:

    • Dock the this compound derivatives into the validated receptor model.

    • Analyze the binding poses to identify key interactions (hydrogen bonds, hydrophobic contacts, etc.).

    • Use multiple scoring functions to rank the docked poses and cross-validate the results.[16]

Probing Dynamic Interactions: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of binding stability, conformational changes, and the role of solvent.[19]

System Setup and Equilibration

A well-equilibrated system is crucial for a stable and meaningful MD simulation.

MD System Setup and Equilibration Workflow:

MD_Workflow Start Docked Protein-Ligand Complex Solvate Solvation with Explicit Water Model (e.g., TIP3P) Start->Solvate Add_Ions Addition of Counter-Ions to Neutralize System Solvate->Add_Ions Energy_Min Energy Minimization Add_Ions->Energy_Min NVT_Equil NVT Equilibration (Constant Volume, Temperature) Energy_Min->NVT_Equil NPT_Equil NPT Equilibration (Constant Pressure, Temperature) NVT_Equil->NPT_Equil Production_MD Production MD Simulation NPT_Equil->Production_MD

Figure 3: Workflow for MD simulation setup and equilibration.

Step-by-Step MD Protocol:

  • System Solvation and Ionization:

    • Place the docked protein-ligand complex in a periodic box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system and mimic physiological salt concentrations.[20]

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system.

  • Equilibration:

    • Perform a short MD simulation in the NVT ensemble (constant number of particles, volume, and temperature) to allow the solvent to equilibrate around the protein and ligand.

    • Follow with a longer MD simulation in the NPT ensemble (constant number of particles, pressure, and temperature) to equilibrate the density of the system.

  • Production Simulation:

    • Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the complex.

Trajectory Analysis and Self-Validation

Analysis of the MD trajectory provides insights into the stability and dynamics of the protein-ligand complex.

Key Trajectory Analysis Metrics:

MetricDescriptionIndication of Stability
RMSD Root-Mean-Square Deviation of atomic positions from the initial structure.A stable RMSD indicates that the overall structure of the complex is not undergoing major conformational changes.
RMSF Root-Mean-Square Fluctuation of individual residues.Highlights flexible regions of the protein. High RMSF in the binding site may indicate an unstable ligand.
Hydrogen Bonds Number and duration of hydrogen bonds between the ligand and receptor.Persistent hydrogen bonds suggest a stable binding interaction.
Radius of Gyration (Rg) A measure of the compactness of the protein.A stable Rg suggests that the protein is not unfolding.

Self-Validation in MD Simulations:

  • Convergence: Ensure that the simulation has run long enough to reach a stable state by monitoring properties like RMSD and Rg over time.[21]

  • Multiple Replicas: Run multiple independent simulations with different initial velocities to ensure that the observed behavior is reproducible and not an artifact of the initial conditions.

Quantifying Binding Affinity: Free Energy Calculations

While docking scores provide a qualitative ranking of ligands, more accurate predictions of binding affinity can be obtained through free energy calculations.

MM/PBSA and MM/GBSA Methods

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for estimating binding free energies from MD trajectories.[22][23][24]

MM/PBSA and MM/GBSA Workflow:

MMPBSA_Workflow cluster_Calc Energy Calculations for Each Snapshot Start MD Trajectory of Protein-Ligand Complex Extract_Frames Extract Snapshots from Stable Portion of Trajectory Start->Extract_Frames Complex_Energy Calculate Energy of Complex Extract_Frames->Complex_Energy Receptor_Energy Calculate Energy of Receptor Extract_Frames->Receptor_Energy Ligand_Energy Calculate Energy of Ligand Extract_Frames->Ligand_Energy Calculate_DeltaG Calculate ΔG_binding for Each Snapshot Complex_Energy->Calculate_DeltaG Receptor_Energy->Calculate_DeltaG Ligand_Energy->Calculate_DeltaG Average_DeltaG Average ΔG_binding over all Snapshots Calculate_DeltaG->Average_DeltaG

Figure 4: Workflow for MM/PBSA and MM/GBSA calculations.

Step-by-Step MM/PBSA Protocol:

  • Trajectory Preparation:

    • From the stable portion of the MD trajectory, extract a series of snapshots (e.g., every 100 ps).

  • Energy Calculations:

    • For each snapshot, calculate the following energy components for the complex, receptor, and ligand separately:

      • Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions.

      • Polar Solvation Energy (ΔG_polar): Calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

      • Nonpolar Solvation Energy (ΔG_nonpolar): Typically estimated from the solvent-accessible surface area (SASA).

  • Binding Free Energy Calculation:

    • The binding free energy (ΔG_bind) is calculated as: ΔG_bind = ΔE_MM + ΔG_polar + ΔG_nonpolar - TΔS

    • The entropic term (TΔS) is computationally expensive and often omitted when comparing the relative binding affinities of similar ligands.[23]

Self-Validation:

  • Correlation with Experimental Data: The calculated binding free energies should correlate well with experimentally determined values (e.g., IC50, Ki).[25]

  • Sensitivity Analysis: Assess the sensitivity of the results to the choice of parameters, such as the dielectric constant and the number of snapshots used.[22]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the computational modeling of this compound interactions, from force field parameterization to the calculation of binding free energies. By adhering to the principles of scientific integrity and incorporating self-validating systems into each step of the workflow, researchers can generate reliable and predictive models to guide the design of novel therapeutics.

The continued development of more accurate force fields, enhanced sampling techniques, and machine learning-based scoring functions will further improve the predictive power of computational modeling. The integration of these advanced methods with experimental data will be crucial for accelerating the discovery and development of the next generation of drugs based on the this compound scaffold.

References

An In-Depth Technical Guide to 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine (CAS: 1190309-89-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction & Significance

4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine is a fluorinated, bicyclic heteroaromatic compound of significant interest in modern medicinal chemistry. Identified by its Chemical Abstracts Service (CAS) number 1190309-89-7 , this molecule belongs to the azaindole family, specifically the 5-azaindole class, which serves as a crucial scaffold in the design of biologically active agents.[][2]

The strategic incorporation of a trifluoromethyl (-CF3) group onto the pyrrolopyridine core is a key design feature. The -CF3 group is a bioisostere for a methyl group but imparts profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This has made trifluoromethylated heterocycles a cornerstone of modern drug discovery.

The 1H-pyrrolo[3,2-c]pyridine framework itself is a versatile pharmacophore. Its rigid structure and hydrogen bonding capabilities allow it to mimic the purine core of ATP, making it an ideal starting point for the development of kinase inhibitors. As such, this compound is not merely an inert chemical but a high-value building block for synthesizing targeted therapeutics, particularly in the field of oncology.

Physicochemical Properties

A clear understanding of the fundamental properties of a compound is essential for its application in research and development. The key physicochemical identifiers for this compound are summarized below.

PropertyValueSource
CAS Number 1190309-89-7[]
Molecular Formula C₈H₅F₃N₂[]
Molecular Weight 186.13 g/mol []
IUPAC Name This compound[]
SMILES C1=CNC2=C1C(=NC=C2)C(F)(F)F[]
InChI Key DRULXHMYLHRVMO-UHFFFAOYSA-N[]
Synonyms 4-(Trifluoromethyl)-5-azaindole[2][3][4]

Synthesis & Mechanistic Insights

A representative and logical synthetic approach involves a palladium-catalyzed Sonogashira coupling followed by a base-mediated cyclization. This strategy offers high convergence and flexibility for introducing various substituents.

G cluster_prep Precursor Preparation cluster_core Core Synthesis cluster_final Final Product Formation A 4-Amino-2-bromo -5-iodopyridine C Sonogashira Coupling (Pd Catalyst, CuI) A->C B Ethynyl Synthon (e.g., TMS-acetylene) B->C D Coupled Intermediate C->D Forms C-C bond E Base-Mediated Cyclization (DBU) D->E F 1H-Pyrrolo[3,2-c]pyridine Scaffold E->F Forms pyrrole ring G Introduction of CF3 Group (If not present on starting material) F->G H 4-(trifluoromethyl)-1H- pyrrolo[3,2-c]pyridine G->H G cluster_pathway Cell Cycle Regulation cluster_inhibition Therapeutic Intervention MPS1 MPS1 Kinase (Active) SAC Spindle Assembly Checkpoint (SAC) MPS1->SAC Phosphorylates & Activates Apoptosis Mitotic Error & Apoptosis MPS1->Apoptosis Inhibition Leads To Mitosis Proper Mitosis & Cell Division SAC->Mitosis Ensures Fidelity Inhibitor 4-(CF3)-1H-pyrrolo [3,2-c]pyridine Derivative Inhibitor->MPS1 Blocks ATP Binding Site

References

Methodological & Application

Synthesis of 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core, an aza-analogue of indole, represents a "privileged scaffold" in modern medicinal chemistry. Its rigid, bicyclic structure and hydrogen-bonding capabilities allow it to effectively mimic the indole nucleus, a common motif in numerous biologically active compounds and natural products. This scaffold is a cornerstone in the development of therapies targeting a range of diseases, with derivatives showing potent activity as kinase inhibitors, particularly against FMS kinase, and as anticancer agents by inhibiting tubulin polymerization.[1][2]

The strategic incorporation of a trifluoromethyl (-CF3) group at the 4-position of this scaffold is of particular interest to drug development professionals. The -CF3 group is a powerful modulator of molecular properties; its high electronegativity and lipophilicity can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3] This guide provides a comprehensive overview and detailed protocols for the laboratory-scale synthesis of this compound, a key building block for the next generation of targeted therapeutics.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a two-stage process. This strategy leverages the commercially available 4-(trifluoromethyl)pyridine and employs a classical nitration followed by a powerful indole ring-forming reaction.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Pyrrole Ring Formation Start 4-(Trifluoromethyl)pyridine Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Step 1 Intermediate 3-Nitro-4-(trifluoromethyl)pyridine Nitration->Intermediate Bartoli Bartoli Indole Synthesis (Vinylmagnesium Bromide) Intermediate->Bartoli Step 2 Product This compound Bartoli->Product

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Precursor: 3-Nitro-4-(trifluoromethyl)pyridine

The initial and critical step is the regioselective nitration of 4-(trifluoromethyl)pyridine. The trifluoromethyl group is a strongly deactivating, meta-directing substituent. This electronic property is exploited to direct the incoming nitro group to the C-3 position, adjacent to the -CF3 group, which is the required substitution pattern for the subsequent cyclization.

Protocol 1: Nitration of 4-(Trifluoromethyl)pyridine

Materials:

  • 4-(Trifluoromethyl)pyridine

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add concentrated sulfuric acid (20 mL). Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Reactant: Slowly add 4-(trifluoromethyl)pyridine (5.0 g, 33.8 mmol) to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C during the addition.

  • Nitration: Once the addition is complete, add fuming nitric acid (5 mL) dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature of the reaction mixture between 10-15 °C.

  • Reaction Progression: After the addition of nitric acid is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, carefully heat the mixture to 60 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice (approx. 100 g) in a large beaker with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will cause significant gas evolution (CO₂).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude 3-nitro-4-(trifluoromethyl)pyridine by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Expected Outcome: This procedure should yield 3-nitro-4-(trifluoromethyl)pyridine as a solid. The expected yield and characterization data are summarized in the table below.

ParameterExpected Value
Appearance Pale yellow solid
Yield 60-75%
¹H NMR (CDCl₃) δ ~9.1 (s, 1H), ~8.9 (d, 1H), ~7.8 (d, 1H) ppm
¹⁹F NMR (CDCl₃) δ ~ -65 ppm
Mass Spec (m/z) [M+H]⁺ expected at 193.02

Part 2: Pyrrole Ring Construction via Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful and reliable method for constructing an indole (or azaindole) ring from an ortho-substituted nitroaromatic compound.[4][5] The reaction proceeds through a complex mechanism involving the addition of three equivalents of a vinyl Grignard reagent.

G Start 3-Nitro-4-(trifluoromethyl)pyridine Grignard1 + 1 eq. VinylMgBr Start->Grignard1 Nitroso Nitroso-pyridine Intermediate Grignard1->Nitroso Grignard2 + 1 eq. VinylMgBr Nitroso->Grignard2 Adduct Vinyl Adduct Grignard2->Adduct Rearrangement [3,3]-Sigmatropic Rearrangement Adduct->Rearrangement Cyclized Cyclized Intermediate Rearrangement->Cyclized Grignard3 + 1 eq. VinylMgBr (as base) Cyclized->Grignard3 Aromatization Deprotonation & Aromatization Grignard3->Aromatization FinalProduct 4-(CF₃)-1H-pyrrolo[3,2-c]pyridine Aromatization->FinalProduct

Caption: Simplified mechanism of the Bartoli Indole Synthesis.

Protocol 2: Bartoli Synthesis of this compound

Materials:

  • 3-Nitro-4-(trifluoromethyl)pyridine

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk flask, syringes, magnetic stirrer, argon/nitrogen line, low-temperature bath

Procedure:

  • Reaction Setup: In a flame-dried 100 mL Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 3-nitro-4-(trifluoromethyl)pyridine (2.0 g, 10.4 mmol) in anhydrous THF (40 mL).

  • Cooling: Cool the solution to -40 °C using an acetonitrile/dry ice bath.

  • Grignard Addition: Slowly add vinylmagnesium bromide (1.0 M solution in THF, 31.2 mL, 31.2 mmol, 3.0 equivalents) dropwise via syringe over 30 minutes. Maintain the temperature below -35 °C during the addition. A color change is typically observed.

  • Reaction Progression: Stir the reaction mixture at -40 °C for an additional 1-2 hours.

  • Quenching: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) while the mixture is still cold.

  • Warming and Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add ethyl acetate (50 mL), and separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford the final product.

Expected Outcome: The final product, this compound, is expected to be a solid.

ParameterExpected Value
Appearance Off-white to light brown solid
Yield 45-60%
¹H NMR (CDCl₃) δ ~10.0 (br s, 1H, NH), ~8.8 (s, 1H), ~8.4 (d, 1H), ~7.5 (d, 1H), ~6.8 (m, 1H) ppm
¹⁹F NMR (CDCl₃) δ ~ -62 ppm
Mass Spec (m/z) [M+H]⁺ expected at 187.05

Conclusion and Future Applications

The synthetic route detailed in this guide provides a reliable and scalable method for producing this compound. The protocols are based on well-established and understood chemical transformations, ensuring a high degree of reproducibility. This key intermediate opens the door for extensive derivatization at the N-1, C-2, and C-6 positions, allowing for the rapid generation of compound libraries for screening in various drug discovery programs. The strategic placement of the trifluoromethyl group is anticipated to imbue resulting derivatives with favorable pharmacokinetic and pharmacodynamic properties, making this scaffold a highly valuable asset for researchers in the pharmaceutical and life sciences industries.

References

Application Notes and Protocols for the In Vitro Evaluation of 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[3,2-c]pyridine Scaffold in Kinase Inhibition

The 1H-pyrrolo[3,2-c]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, particularly in the realm of kinase inhibition.[1] Derivatives of this heterocyclic system have been successfully developed as potent inhibitors of various kinases, playing crucial roles in cellular signaling pathways.[2][3] The introduction of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability.[4] Consequently, 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine represents a compound of significant interest for screening against the human kinome to identify novel therapeutic leads.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in in vitro kinase assays. It provides not just procedural steps, but also the underlying principles and rationale to empower users to design, execute, and interpret their experiments with high scientific rigor.

Foundational Principles of In Vitro Kinase Assays

The fundamental purpose of an in vitro kinase assay is to measure the enzymatic activity of a kinase, which is its ability to transfer a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate (e.g., a peptide or protein).[5][6] The inhibitory potential of a compound like this compound is then quantified by its ability to reduce this enzymatic activity.

A variety of assay formats are available, each with its own set of advantages and limitations:

  • Radiometric Assays: Considered a gold standard for sensitivity, these assays utilize ATP radiolabeled with ³²P or ³³P.[5][7] The incorporation of the radioactive phosphate into the substrate is measured, providing a direct assessment of kinase activity.[7] However, the need for radioactive materials and the associated safety and disposal considerations have led to a decline in their use for high-throughput screening.

  • Fluorescence-Based Assays: These methods employ various strategies, such as the use of fluorescently labeled antibodies that recognize the phosphorylated substrate, or peptide substrates that exhibit a change in fluorescence upon phosphorylation.[8][9][10] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common and robust fluorescence-based method.[11]

  • Luminescence-Based Assays: These assays have gained widespread adoption for high-throughput screening due to their high sensitivity, broad dynamic range, and simple "add-and-read" format.[11][12] A prevalent approach is to quantify the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation.[6][13][14][15] The luminescent signal is inversely proportional to kinase activity; high kinase activity results in low ATP levels and a dim signal, while inhibition of the kinase leads to higher ATP levels and a brighter signal.[6][12]

For the initial characterization of a novel compound such as this compound, a luminescence-based ATP depletion assay, for instance, the Kinase-Glo® platform, offers an excellent balance of simplicity, sensitivity, and scalability.[6][13][14][15]

Experimental Design: Assay Development and Optimization

Prior to determining the half-maximal inhibitory concentration (IC₅₀) of this compound, it is imperative to optimize the assay conditions to ensure robust and reproducible data. This involves several key steps:

Determination of Optimal Kinase Concentration

The concentration of the kinase should be adjusted to ensure that the reaction proceeds under initial velocity conditions, typically with less than 10-20% of the substrate being consumed. This linear range is crucial for accurate inhibitor characterization.

Protocol for Kinase Titration:

  • Prepare a serial dilution of the kinase in the kinase reaction buffer.

  • Add a fixed, saturating concentration of the substrate and ATP (initially, the Kₘ value for ATP of the specific kinase can be used if known, otherwise a concentration between 10-100 µM can be tested).

  • Incubate the reactions for a fixed period (e.g., 60 minutes) at the optimal temperature for the kinase (often 30°C).

  • Stop the reaction and measure the activity using the chosen detection method (e.g., by adding Kinase-Glo® reagent and measuring luminescence).

  • Plot the kinase activity versus the kinase concentration and select a concentration that yields a robust signal within the linear range of the titration curve.

Determination of the Michaelis Constant (Kₘ) for ATP

For ATP-competitive inhibitors, the apparent IC₅₀ value is dependent on the ATP concentration in the assay.[16] Therefore, determining the Kₘ of ATP for the kinase under the optimized assay conditions is crucial for standardizing the assay and for comparing the potency of different inhibitors.[17]

Protocol for ATP Kₘ Determination:

  • Use the optimized kinase concentration determined in the previous step.

  • Prepare a serial dilution of ATP in the kinase reaction buffer, ranging from concentrations well below to well above the expected Kₘ.

  • Add a fixed, saturating concentration of the substrate.

  • Initiate the reactions and incubate for a time that ensures the reaction is in the linear range.

  • Measure the kinase activity at each ATP concentration.

  • Plot the reaction velocity (kinase activity) against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ value. For subsequent IC₅₀ determinations, it is recommended to use an ATP concentration equal to the Kₘ.[17]

Detailed Protocol for IC₅₀ Determination of this compound

This protocol is based on a generic luminescence-based ATP depletion assay (e.g., Kinase-Glo®).

Materials and Reagents:
  • This compound (dissolved in 100% DMSO to create a stock solution, e.g., 10 mM)

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)[14]

  • ATP solution

  • Kinase-Glo® Luminescent Kinase Assay System[14]

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Assay Procedure:
  • Compound Serial Dilution:

    • Prepare a serial dilution of the 10 mM stock of this compound in 100% DMSO. A 10-point, 3-fold dilution series is common, starting from a high concentration (e.g., 1 mM).

    • Further dilute this series in the kinase reaction buffer to the desired starting concentration for the assay, ensuring the final DMSO concentration in the assay wells is consistent and low (typically ≤1%).

  • Assay Plate Preparation:

    • Add a small volume (e.g., 2.5 µL in a 25 µL final reaction volume) of the serially diluted compound or vehicle (DMSO) to the wells of the assay plate.

    • Include control wells:

      • Positive Control (100% activity): Contains all reaction components except the inhibitor (vehicle only).

      • Negative Control (0% activity): Contains all reaction components except the kinase.

  • Kinase Reaction:

    • Prepare a master mix containing the optimized concentration of the kinase and its substrate in the kinase reaction buffer.

    • Add the kinase/substrate master mix to each well (e.g., 12.5 µL).

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to interact with the kinase.

    • Prepare an ATP solution in the kinase reaction buffer at a concentration that will yield a final concentration equal to the Kₘ in the assay wells.

    • Initiate the kinase reaction by adding the ATP solution to all wells (e.g., 10 µL).

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction in each well (e.g., 25 µL).[6][13]

    • Mix the contents of the wells on a plate shaker for 2 minutes to ensure lysis and signal stabilization.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[6]

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

  • Normalization of Data:

    • The raw luminescence data should be normalized to the percentage of kinase inhibition using the following formula: % Inhibition = 100 x (1 - [(Signal_Inhibitor - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control)])

  • IC₅₀ Curve Fitting:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, XLfit) to determine the IC₅₀ value.[18]

  • Interpretation of Results:

    • The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the kinase activity under the specified assay conditions.

    • It is important to note that the IC₅₀ is a functional measure of potency and can be influenced by assay conditions.[17][19] For a more absolute measure of affinity, the inhibitor constant (Kᵢ) can be determined, which requires additional experiments to elucidate the mechanism of inhibition.[19]

Troubleshooting Common Issues

When screening a novel compound, several issues may arise. The following table provides guidance on troubleshooting common problems.

Issue Potential Cause Troubleshooting Steps
High Background Signal in Negative Control Wells - Contamination of reagents with ATP.- Use fresh, high-quality reagents.
- Compound auto-luminescence.- Test the compound alone with the detection reagent.
Low Signal-to-Background Ratio - Insufficient kinase activity.- Increase kinase concentration or incubation time (while staying in the linear range).
- Suboptimal assay conditions.- Re-optimize temperature, pH, and buffer components.
Poor Z'-factor (<0.5) - High data variability.- Check for pipetting errors and ensure proper mixing.
- Assay window is too small.- Optimize kinase and ATP concentrations.
Compound Interference - Inhibition of the luciferase enzyme in the detection reagent.- Perform a counter-screen by adding the compound to a reaction with a known amount of ATP and the detection reagent (without the kinase).[20]
- Compound aggregation.- Re-run the assay with the addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.[20]

Visualizations

Experimental Workflow for IC₅₀ Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_compound Prepare serial dilution of This compound add_compound Add compound/vehicle to 384-well plate prep_compound->add_compound prep_reagents Prepare Kinase/Substrate and ATP solutions add_kinase Add Kinase/Substrate mix (Pre-incubate) prep_reagents->add_kinase add_compound->add_kinase start_reaction Add ATP to initiate reaction (Incubate) add_kinase->start_reaction add_glo Add Kinase-Glo® Reagent start_reaction->add_glo incubate_glo Incubate for 10 min add_glo->incubate_glo read_plate Measure Luminescence incubate_glo->read_plate normalize Normalize data to % Inhibition read_plate->normalize plot Plot Dose-Response Curve normalize->plot calculate Calculate IC50 plot->calculate G cluster_uninhibited Uninhibited Reaction cluster_inhibited ATP-Competitive Inhibition Kinase_A Kinase Product_A Phospho-Substrate Kinase_A->Product_A ADP_A ADP Kinase_A->ADP_A ATP_A ATP ATP_A->Kinase_A Substrate_A Substrate Substrate_A->Kinase_A Kinase_B Kinase ATP_B ATP ATP_B->Kinase_B Blocked Inhibitor Inhibitor Inhibitor->Kinase_B Binds to ATP pocket Substrate_B Substrate No_Reaction No Reaction Substrate_B->No_Reaction

References

Application Notes & Protocols: A Multi-Phased Strategy for the Preclinical Evaluation of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine as a Selective FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor discovery.

Abstract: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[1] Its dysregulation through genetic alterations is a known driver in various malignancies, making it a compelling target for therapeutic intervention.[2][3] This document provides a comprehensive experimental framework for the preclinical evaluation of a novel investigational compound, 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine, as a potential FGFR inhibitor. We outline a logical, phased approach, beginning with direct biochemical validation and progressing through cellular target engagement to in vivo efficacy models. Each phase is supported by detailed, field-proven protocols and rationale to ensure scientific rigor and data integrity.

Foundational Biology: The FGFR Signaling Cascade

A thorough understanding of the target pathway is paramount for designing a robust screening cascade. The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and trans-autophosphorylation of tyrosine residues in the intracellular kinase domain.[1][4][5] This phosphorylation event creates docking sites for adaptor proteins, initiating several key downstream signaling cascades, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which collectively drive oncogenic processes like cell proliferation and survival.[6][7] An effective inhibitor is expected to block this initial phosphorylation event, thereby silencing these downstream signals.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation (pY) PLCG PLCγ FGFR->PLCG Activation GRB2 GRB2 FRS2->GRB2 Recruitment PI3K PI3K FRS2->PI3K Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCG->PKC PKC->Transcription Inhibitor 4-(trifluoromethyl)-1H-pyrrolo [3,2-c]pyridine Inhibitor->FGFR Inhibition of Kinase Activity

Caption: Simplified FGFR signaling pathway and the point of intervention.

A Phased Experimental Workflow

A tiered screening approach is essential for efficient drug development. This workflow ensures that only compounds with demonstrated biochemical potency and cellular activity advance to more complex and resource-intensive in vivo models.

Experimental_Workflow cluster_phase1 Phase 1: Biochemical Screening cluster_phase2 Phase 2: Cell-Based Validation cluster_phase3 Phase 3: In Vivo Efficacy P1 Biochemical Kinase Assay (e.g., LanthaScreen™) Determine IC50 vs. FGFR1-4 P2_1 Cell Viability Assay (e.g., CellTiter-Glo®) Determine GI50 in FGFR-addicted cancer cell lines P1->P2_1 Potent & Selective Compounds Advance P2_2 Target Engagement Assay (Western Blot) Confirm inhibition of p-FGFR, p-FRS2, p-ERK P2_1->P2_2 P3 Xenograft Tumor Model Assess anti-tumor activity in mice P2_2->P3 Cell-Active Compounds Advance

Caption: Phased experimental workflow for FGFR inhibitor evaluation.

Phase 1: In Vitro Biochemical Potency and Selectivity

Objective: To quantify the direct inhibitory effect of this compound on the kinase activity of FGFR isoforms 1, 2, 3, and 4.

Causality: Before assessing cellular effects, it is crucial to confirm that the compound directly interacts with and inhibits the intended kinase target. An in vitro, cell-free system isolates the kinase from cellular complexity, providing a clean measure of potency (IC50). Testing against multiple FGFR isoforms reveals the compound's selectivity profile, which is critical for predicting both efficacy and potential off-target effects.[8]

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay

Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive tracer that binds to the kinase's active site.[9][10] When both are bound, FRET occurs. An active inhibitor competes with the tracer for the ATP-binding site, disrupting FRET in a dose-dependent manner.[11]

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 kinases (with GST or His-tag)

  • LanthaScreen™ Eu-anti-GST or Eu-anti-His Antibody

  • Kinase Tracer 178 (or other suitable tracer)

  • 1X Kinase Buffer A

  • Test Compound: this compound, dissolved in 100% DMSO

  • Staurosporine (positive control inhibitor)

  • 384-well, low-volume, non-binding plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Subsequently, create a 3X final concentration working solution by diluting the DMSO stock into 1X Kinase Buffer A.

  • Kinase/Antibody Mixture Preparation: Prepare a 3X working solution of the Kinase/Eu-Antibody mixture in 1X Kinase Buffer A. The optimal concentration of kinase should be pre-determined but is typically around 15 nM (for a 5 nM final concentration).[10]

  • Tracer Preparation: Prepare a 3X working solution of the Kinase Tracer in 1X Kinase Buffer A. The optimal concentration is kinase-dependent and should be at or near the Kd of the tracer for the kinase.[9]

  • Assay Assembly: In a 384-well plate, add the following in order:

    • 5 µL of 3X Test Compound (or DMSO for vehicle control, Staurosporine for positive control).

    • 5 µL of 3X Kinase/Antibody mixture.

    • 5 µL of 3X Tracer solution.

  • Incubation: Mix the plate gently, centrifuge briefly, and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor). Calculate the Emission Ratio (665/615).

  • Data Analysis: Plot the Emission Ratio against the log of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation: Potency and Selectivity Profile

Target KinaseIC50 (nM) for this compound
FGFR1[Experimental Value]
FGFR2[Experimental Value]
FGFR3[Experimental Value]
FGFR4[Experimental Value]

Phase 2: Cell-Based Target Engagement and Functional Viability

Objective: To confirm that the compound can enter cells, inhibit FGFR signaling, and reduce the viability of cancer cells dependent on this pathway.

Causality: A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability, efflux, or metabolic instability. Therefore, it is essential to validate its activity in a relevant cellular model. We use cancer cell lines with known FGFR genetic alterations (e.g., amplifications, fusions, or activating mutations), as these cells are "addicted" to FGFR signaling for their survival and proliferation.[3][12]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This assay quantifies the amount of ATP present, which indicates the presence of metabolically active, viable cells.[13] The "add-mix-measure" format involves adding the reagent directly to cells; the reagent lyses the cells and generates a luminescent signal proportional to the ATP concentration, which is directly proportional to the number of viable cells.[13][14]

Materials:

  • FGFR-dependent cancer cell line (e.g., SNU-16 for FGFR2 amplification).[15]

  • Appropriate cell culture medium and supplements.

  • Test Compound and vehicle control (DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Reagent.

  • Opaque-walled 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined density (e.g., 5,000 cells/well in 90 µL of medium) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 10 µL of the diluted compound to the appropriate wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours (or other desired time point) under standard cell culture conditions (37°C, 5% CO2).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[16]

  • Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated wells (100% viability) and calculate the percentage of growth inhibition for each concentration. Plot the results and determine the GI50 (concentration causing 50% growth inhibition).

Data Presentation: Cellular Antiproliferative Activity

Cell LineFGFR StatusGI50 (nM) for this compound
SNU-16FGFR2 Amplification[Experimental Value]
RT-112FGFR3 Fusion[Experimental Value]
NCI-H1581FGFR1 Amplification[Experimental Value]
Normal FibroblastsWild-Type[Experimental Value]
Protocol 3: Western Blot Analysis of FGFR Pathway Inhibition

Principle: Western blotting allows for the detection of specific proteins and their phosphorylation status. By treating FGFR-addicted cells with the inhibitor, we can directly observe the reduction in FGFR autophosphorylation (p-FGFR) and the subsequent decrease in phosphorylation of key downstream effectors like FRS2, ERK, and AKT.[18][19] This provides direct evidence of on-target pathway modulation.

Materials:

  • FGFR-dependent cancer cell line.

  • Test Compound and vehicle control (DMSO).

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, buffers, and electrophoresis equipment.

  • PVDF or nitrocellulose membrane and transfer system.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-p-FGFR (Tyr653/654), anti-total FGFR, anti-p-FRS2, anti-p-ERK, anti-total ERK, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies.

  • ECL detection reagent and imaging system.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.[15]

  • Protein Quantification: Centrifuge the lysates to pellet debris and determine the protein concentration of the supernatant using a BCA assay.[18]

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[15]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-p-FGFR) overnight at 4°C.[19]

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL reagent and capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Reprobing: To ensure equal loading and to normalize the phospho-protein signal, the membrane can be stripped and re-probed for total protein (e.g., total FGFR) and a loading control (e.g., GAPDH).[19]

Phase 3: In Vivo Preclinical Efficacy

Objective: To evaluate the anti-tumor activity and tolerability of this compound in a living organism.

Causality: Success in cell culture does not always translate to in vivo efficacy due to complex pharmacokinetic and pharmacodynamic (PK/PD) factors. An animal model, typically a xenograft where human tumor cells are implanted into immunodeficient mice, is the standard for assessing a compound's ability to inhibit tumor growth in a systemic environment.[20][21]

Protocol 4: Human Tumor Xenograft Efficacy Study

Principle: An FGFR-dependent human cancer cell line (validated in Phase 2) is implanted subcutaneously into immunodeficient mice. Once tumors are established, mice are treated with the test compound, and tumor growth is monitored over time compared to a vehicle-treated control group.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NSG mice).[22]

  • FGFR-dependent cancer cell line (e.g., SNU-16).

  • Matrigel or similar basement membrane matrix.

  • Test Compound formulated in an appropriate vehicle for oral (p.o.) or intraperitoneal (i.p.) administration.

  • Calipers for tumor measurement.

  • Animal balance.

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Test Compound at multiple dose levels).

  • Drug Administration: Administer the test compound and vehicle according to the planned schedule (e.g., once daily, 5 days a week) by the chosen route (e.g., oral gavage).

  • Efficacy Endpoints:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Width² x Length)/2).

    • Monitor animal body weight as an indicator of general toxicity.

  • Study Termination: Continue the study for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a pre-defined endpoint size.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study.

Data Presentation: In Vivo Anti-Tumor Efficacy

Treatment GroupDose & ScheduleFinal Mean Tumor Volume (mm³)Percent TGI (%)Mean Body Weight Change (%)
Vehicle Control-[Experimental Value]N/A[Experimental Value]
Test CompoundX mg/kg, QD[Experimental Value][Calculated][Experimental Value]
Test CompoundY mg/kg, QD[Experimental Value][Calculated][Experimental Value]

References

Application Notes and Protocols for the Cellular Characterization of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Therapeutic Potential

The 1H-pyrrolo[3,2-c]pyridine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure and capacity for diverse functionalization have led to its incorporation into molecules targeting a range of diseases.[1] Notably, derivatives of this scaffold have been investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[2][3] This document provides a detailed guide for the cellular characterization of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine, a novel compound based on this promising scaffold.

Given that many pyrrolopyridine derivatives function as kinase inhibitors, these protocols are designed to assess the compound's potential as an anti-cancer agent by focusing on its effects on cell proliferation, its ability to induce programmed cell death (apoptosis), and its engagement with a key oncogenic signaling pathway: the RAS/RAF/MEK/ERK cascade.[4][5] Activating mutations in the BRAF kinase, a central component of this pathway, are found in over 60% of melanomas, making this pathway a prime target for therapeutic intervention.[6][7]

These protocols will utilize BRAF V600E-mutant melanoma cell lines (e.g., A375) as a primary model system.[8] This approach provides a disease-relevant context to evaluate the compound's mechanism of action and therapeutic potential.[9]

Section 1: Assessing Anti-Proliferative Activity

A primary indicator of a potential anti-cancer agent's efficacy is its ability to inhibit the growth of cancer cells. Cell viability and proliferation assays are fundamental tools for this initial assessment. We will detail the use of a metabolic assay, which measures the reductive capacity of viable cells as a proxy for proliferation.[10]

Core Principle: Metabolic Viability as a Proliferation Readout

Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes. These enzymes can reduce tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT, into colored formazan products.[10] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells in the culture well.[10] By treating cells with increasing concentrations of this compound, we can generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.[5]

Experimental Workflow: Cell Viability Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Assay & Measurement cluster_3 Data Analysis seed Seed BRAF V600E Cells (e.g., A375) in 96-well Plates treat Treat with Serial Dilutions of This compound seed->treat Allow cells to adhere overnight add_xtt Add XTT Reagent to Each Well treat->add_xtt Incubate for 48-72 hours incubate Incubate (2-4 hours) for Color Development add_xtt->incubate read Measure Absorbance (450-500 nm) incubate->read analyze Normalize to Vehicle Control and Calculate IC50 read->analyze G cluster_0 Cell Treatment & Lysis cluster_1 Protein Quantification & Separation cluster_2 Immunodetection cluster_3 Analysis treat Treat Cells with Compound (e.g., at IC50 concentration) lyse Lyse Cells in RIPA Buffer with Inhibitors treat->lyse quantify Quantify Protein (e.g., BCA Assay) lyse->quantify separate Separate Proteins by SDS-PAGE quantify->separate transfer Transfer to PVDF Membrane separate->transfer block Block Membrane (e.g., 5% BSA) transfer->block primary_ab Incubate with Primary Ab (anti-p-ERK or anti-Total ERK) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Ab primary_ab->secondary_ab detect Detect with Chemiluminescent Substrate secondary_ab->detect analyze Quantify Band Intensity (Densitometry) detect->analyze G compound This compound (via Pathway Inhibition) stress Cellular Stress compound->stress initiator Initiator Caspases (e.g., Caspase-9) stress->initiator effector Effector Caspases (Caspase-3/7) initiator->effector Activation substrates Cellular Substrate Cleavage effector->substrates Cleavage apoptosis Apoptosis Hallmarks (DNA Fragmentation, etc.) substrates->apoptosis

References

application of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine in cancer research

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Application of 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine in Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Privileged Scaffold in Modern Oncology

The quest for novel, effective, and selective anticancer agents has led medicinal chemists to explore a vast chemical space. Within this landscape, certain core structures, often termed "privileged scaffolds," emerge due to their ability to bind to multiple, crucial biological targets. The 1H-pyrrolo[3,2-c]pyridine core is one such scaffold, demonstrating remarkable versatility in the design of kinase inhibitors and other targeted therapeutics.[1][2]

The strategic incorporation of a trifluoromethyl (-CF3) group further enhances the therapeutic potential of this scaffold. The unique properties of the -CF3 group—including its high lipophilicity, metabolic stability, and strong electron-withdrawing nature—can significantly improve a molecule's pharmacokinetic profile and binding affinity to target proteins.[3] This technical guide provides an in-depth exploration of the this compound scaffold and its derivatives in cancer research, detailing its mechanisms of action and providing actionable protocols for its investigation.

Section 1: Mechanisms of Action & Key Molecular Targets

Derivatives of the this compound scaffold have been successfully engineered to target several critical pathways and proteins implicated in cancer progression.

Inhibition of Receptor Tyrosine Kinases: The FMS (CSF-1R) Case Study

The FMS kinase, also known as Colony-Stimulating Factor-1 Receptor (CSF-1R), is a type III receptor tyrosine kinase that plays a pivotal role in the proliferation and survival of the monocyte/macrophage lineage.[4] In the tumor microenvironment, FMS signaling is often dysregulated, contributing to cancer cell invasion and metastasis. FMS is frequently over-expressed in various cancers, including ovarian, prostate, and breast cancer.[4]

Derivatives of pyrrolo[3,2-c]pyridine have been identified as potent FMS kinase inhibitors. For example, compound 1r , a diarylamide derivative featuring the scaffold, demonstrated an IC50 of 30 nM against FMS kinase, proving more potent than previously established lead compounds.[4] This inhibition blocks the downstream signaling cascade, thereby reducing the proliferation of cancer cells and potentially modulating the tumor microenvironment. These compounds have shown strong potency against ovarian, prostate, and breast cancer cell lines with IC50 values in the sub-micromolar range (0.15 to 1.78 µM).[4]

FMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS FMS (CSF-1R) PI3K PI3K FMS->PI3K Activates RAS RAS FMS->RAS Activates CSF1 CSF-1 / IL-34 CSF1->FMS Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 4-(Trifluoromethyl)- 1H-pyrrolo[3,2-c]pyridine Derivative (e.g., Cmpd 1r) Inhibitor->FMS Inhibits (ATP-Competitive) MPS1_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Apoptosis Mitotic Catastrophe & Apoptosis Metaphase->Apoptosis SAC Bypass SAC Spindle Assembly Checkpoint (SAC) APC_C Anaphase Promoting Complex (APC/C) SAC->APC_C Inhibits MPS1 MPS1 Kinase MPS1->SAC Phosphorylates & Activates Kinetochore Unattached Kinetochore Kinetochore->MPS1 Activates APC_C->Anaphase Required for Metaphase-Anaphase Transition Inhibitor 1H-pyrrolo[3,2-c]pyridine Derivative (e.g., CCT251455) Inhibitor->MPS1 Inhibits Workflow_Diagram cluster_discovery Phase 1: Discovery & Screening cluster_cellular Phase 2: Cellular Characterization cluster_moa Phase 3: Mechanism of Action HTS High-Throughput Screen (Biochemical Assay) Hit_ID Hit Identification (Potency & Selectivity) HTS->Hit_ID Prolif_Assay Antiproliferative Assay (MTS/MTT) Hit_ID->Prolif_Assay Advance Lead Scaffold Target_Engage Target Engagement (Western Blot for p-Target) Prolif_Assay->Target_Engage Pathway_Analysis Downstream Pathway Analysis (p-ERK, p-AKT) Target_Engage->Pathway_Analysis Confirm On-Target Activity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Pathway_Analysis->Cell_Cycle

References

Application Notes and Protocols for High-Throughput Screening of 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine in Modern Drug Discovery

The this compound core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure, combined with the electron-withdrawing trifluoromethyl group, imparts unique physicochemical properties that often translate into favorable pharmacokinetic profiles and potent biological activity. This scaffold is considered a "privileged" structure, as derivatives have shown potent inhibitory effects against a range of therapeutically relevant targets, most notably protein kinases.[1][2] Several studies have demonstrated the potential of these compounds as anticancer and anti-inflammatory agents.[1][3][4][5] For instance, derivatives of the related 1H-pyrrolo[2,3-b]pyridine have been developed as potent fibroblast growth factor receptor (FGFR) inhibitors.[6][7][8] Given the critical role of kinases in signaling pathways that are often dysregulated in diseases like cancer, high-throughput screening (HTS) of compound libraries based on the this compound scaffold is a highly promising strategy for the identification of novel therapeutic leads.[9]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a high-throughput screening campaign for a this compound compound library. We will delve into the rationale behind experimental choices, provide detailed protocols for a robust screening assay, and outline a workflow for data analysis and hit validation.

The Strategic Framework of a High-Throughput Screening Campaign

The primary objective of this HTS campaign is to identify compounds within a this compound library that modulate the activity of a specific biological target. For the purpose of this guide, we will focus on a kinase target, "Kinase X," a hypothetical serine/threonine kinase implicated in a cancer signaling pathway. The general principles and protocols described herein can be adapted for other target classes.

The overall workflow of the HTS campaign is depicted in the diagram below. It is a multi-stage process that begins with careful assay development and culminates in the identification of validated hit compounds that can serve as the starting point for lead optimization.

HTS_Workflow cluster_prep Preparation Phase cluster_screen Screening Phase cluster_analysis Data Analysis Phase cluster_validation Validation Phase Assay_Dev Assay Development & Optimization Library_Prep Compound Library Preparation & Plating Assay_Dev->Library_Prep Finalized Protocol Primary_Screen Primary HTS Library_Prep->Primary_Screen Assay-Ready Plates Data_QC Data QC & Normalization Primary_Screen->Data_QC Raw Data Hit_ID Hit Identification Data_QC->Hit_ID Normalized Data Hit_Confirmation Hit Confirmation (Re-test) Hit_ID->Hit_Confirmation Primary Hits Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal & Secondary Assays Dose_Response->Orthogonal_Assay Potent Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Validated Hits

Figure 1: High-Throughput Screening (HTS) Campaign Workflow.

Assay Selection and Protocol: A Fluorescence Polarization Approach

For screening kinase inhibitors, a Fluorescence Polarization (FP) assay is a robust and widely used method in HTS due to its homogenous format (no wash steps), sensitivity, and adaptability to automation.[10][11] The principle of an FP-based kinase inhibition assay is to measure the binding of a fluorescently labeled tracer (e.g., a phosphopeptide) to an antibody that specifically recognizes the phosphorylated form of the substrate.

In the absence of an inhibitor, Kinase X will phosphorylate its substrate. A fluorescently labeled tracer, designed to mimic the phosphorylated substrate, will be bound by a phospho-specific antibody, resulting in a large, slowly tumbling complex. When excited with polarized light, this complex will emit light with high polarization. In the presence of an effective inhibitor from the this compound library, Kinase X activity is blocked, and the substrate remains unphosphorylated. The tracer will therefore not be bound by the antibody, tumble rapidly in solution, and emit depolarized light, leading to a low FP signal.

Detailed Protocol: FP-Based HTS for Kinase X Inhibitors

1. Reagent Preparation:

  • Assay Buffer: 10 mM Tris/HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 0.1% (v/v) NP-40 substitute, and 1 mM DTT.[12]

  • Kinase X Solution: Recombinant Kinase X diluted in assay buffer to a final concentration of 2X the optimal concentration (determined during assay development).

  • Substrate/ATP Mix: Kinase X peptide substrate and ATP diluted in assay buffer to a 2X final concentration. The ATP concentration should be at or near its Km for the kinase to ensure sensitivity to ATP-competitive inhibitors.

  • Compound Plates: this compound library compounds pre-dispensed into 384-well plates at the desired screening concentration (e.g., 10 µM final concentration).

  • Detection Mix: Fluorescently labeled tracer and phospho-specific antibody diluted in detection buffer.

2. HTS Assay Procedure:

  • Compound Dispensing: Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of the library compounds from the source plates to the 384-well assay plates.

  • Enzyme Addition: Add 5 µL of the 2X Kinase X solution to all wells of the assay plate.

  • Initiation of Kinase Reaction: Add 5 µL of the 2X Substrate/ATP mix to all wells to start the enzymatic reaction. The final volume in each well is now 10 µL.

  • Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Reaction Termination and Detection: Add 10 µL of the Detection Mix to each well. This will stop the kinase reaction and initiate the binding of the tracer to the antibody.

  • Incubation: Incubate the plates for at least 30 minutes at room temperature to allow the FP signal to stabilize.

  • Data Acquisition: Read the plates on an FP-capable plate reader. Measure both the parallel and perpendicular fluorescence emission.

Table 1: Key HTS Assay Parameters

ParameterRecommended Value/RangeRationale
Final Compound Concentration 10 µMA standard starting concentration for primary screens.
Final DMSO Concentration ≤ 1%To minimize solvent effects on enzyme activity.
ATP Concentration At or near KmIncreases sensitivity to ATP-competitive inhibitors.
Plate Format 384-wellBalances throughput with reagent consumption.
Assay Volume 20 µLA common volume for 384-well plate assays.
Assay Controls Positive (no inhibitor) and Negative (no enzyme)Essential for data normalization and quality control.
Z'-factor ≥ 0.5A statistical measure of assay quality; a value ≥ 0.5 indicates a robust assay suitable for HTS.[12]

Data Analysis and Hit Identification

The raw data from the plate reader will be in the form of parallel and perpendicular fluorescence intensities. The following workflow should be applied to identify primary hits.

Data_Analysis_Workflow cluster_raw_data Input cluster_processing Data Processing cluster_hit_selection Hit Selection Raw_Intensities Raw Fluorescence Intensities (Parallel & Perpendicular) Calc_mP Calculate Millipolarization (mP) Raw_Intensities->Calc_mP Normalization Normalize to Controls (% Inhibition) Calc_mP->Normalization mP Values Z_Score Calculate Z-Score Normalization->Z_Score Percent Inhibition Hit_Threshold Apply Hit Threshold (e.g., % Inhibition > 50% or Z-score < -3) Z_Score->Hit_Threshold Primary_Hits Generate Primary Hit List Hit_Threshold->Primary_Hits

Figure 2: HTS Data Analysis and Hit Identification Workflow.

1. Calculation of Millipolarization (mP): The mP values are calculated for each well using the formula: mP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular) where G is the G-factor of the instrument.

2. Calculation of Percent Inhibition: The percent inhibition for each compound is calculated relative to the positive and negative controls on each plate: % Inhibition = 100 * (mP_positive_control - mP_sample) / (mP_positive_control - mP_negative_control)

3. Hit Identification: A primary hit is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold (e.g., 50%) or a Z-score less than -3. The Z-score is a measure of how many standard deviations a sample's value is from the mean of the plate.

Hit Confirmation and Validation: From Hits to Leads

The primary hit list will inevitably contain false positives.[13][14] A rigorous hit validation cascade is crucial to eliminate these and to confirm the activity of true hits.

Hit_Validation_Workflow cluster_input Input cluster_confirmation Confirmation cluster_validation Validation cluster_output Output Primary_Hits Primary Hit List Re_test Re-test in Primary Assay Primary_Hits->Re_test Dose_Response Dose-Response Curve (IC50) Re_test->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay (e.g., ADP-Glo) Dose_Response->Orthogonal_Assay Potent Hits Selectivity_Panel Kinase Selectivity Profiling Orthogonal_Assay->Selectivity_Panel Confirmed Actives Cell_Based_Assay Cell-Based Target Engagement Assay Selectivity_Panel->Cell_Based_Assay Validated_Leads Validated Lead Compounds Cell_Based_Assay->Validated_Leads

Figure 3: Hit Confirmation and Validation Cascade.

1. Hit Confirmation: Primary hits are re-tested in the primary assay to confirm their activity.

2. Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations to determine their potency (IC50 value).

Table 2: Hypothetical Dose-Response Data for Confirmed Hits

Compound IDScaffoldIC50 (µM)
HTS-001This compound0.5
HTS-002This compound1.2
HTS-003This compound0.8

3. Orthogonal Assays: To rule out assay artifacts, potent hits should be tested in an orthogonal assay that uses a different detection technology. For a kinase, an excellent orthogonal assay is one that directly measures the product of the kinase reaction, ADP, such as the ADP-Glo™ Kinase Assay.[15]

4. Secondary and Cellular Assays: Validated hits should be further characterized in secondary assays, such as kinase selectivity panels, to assess their specificity. Ultimately, the activity of the compounds must be confirmed in a relevant cell-based assay.[16][17][18][19][20] This could involve measuring the phosphorylation of a downstream substrate of Kinase X in cells or assessing the anti-proliferative effects of the compounds in a cancer cell line that is dependent on Kinase X signaling.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The high-throughput screening campaign outlined in this application note provides a robust and systematic approach to identifying potent and selective modulators of a given kinase target from a library of these compounds. By following a carefully designed workflow encompassing assay development, primary screening, data analysis, and a rigorous hit validation cascade, researchers can efficiently identify high-quality lead compounds for further optimization in drug discovery programs.

References

Application Notes and Protocols for the Quantitative Analysis of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, a fusion of a pyrrole and a pyridine ring with a trifluoromethyl substituent, imparts unique physicochemical properties that can influence biological activity, metabolic stability, and pharmacokinetic profiles. The trifluoromethyl group, in particular, is a key functional group in many modern pharmaceuticals, known to enhance properties such as lipophilicity and metabolic resistance. As a result, the development of robust and reliable analytical methods for the precise quantification of this compound is crucial for various stages of drug development, including synthesis optimization, purity assessment, formulation analysis, and pharmacokinetic studies.

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound using state-of-the-art analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are designed to be adaptable to various laboratory settings and sample matrices, ensuring high accuracy, precision, and sensitivity.

Physicochemical Properties (Predicted)

A fundamental understanding of the physicochemical properties of this compound is essential for analytical method development. While experimental data is limited, computational models provide valuable estimates:

PropertyPredicted ValueSignificance for Analytical Method Development
Molecular Formula C₈H₅F₃N₂Essential for mass spectrometry-based techniques.
Molecular Weight 186.14 g/mol Used for calculating concentrations and for mass spectrometry.
logP 1.5 - 2.5Suggests moderate lipophilicity, suitable for reversed-phase HPLC.
pKa (most basic) 3.0 - 4.0The pyridine nitrogen is weakly basic, influencing chromatographic retention and ionization in MS.
Aqueous Solubility Low to moderateAffects choice of sample preparation solvents and HPLC mobile phase composition.

These predicted properties guide the selection of appropriate chromatographic conditions and sample preparation techniques to achieve optimal analytical performance.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment and Quantification

Reversed-phase HPLC with UV detection is a robust and widely accessible technique for the routine analysis and purity determination of this compound. The method described below is adapted from established protocols for structurally similar compounds, such as 2-Amino-4-(trifluoromethyl)pyridine, and is designed for high resolution and accuracy[1].

Principle

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The trifluoromethyl group increases the compound's hydrophobicity, leading to good retention on a C18 column. UV detection is suitable due to the aromatic nature of the pyrrolopyridine ring system.

Experimental Protocol

Objective: To determine the purity and concentration of this compound in a sample.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the this compound batch to be tested.

Data Analysis:

The purity of the sample is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For quantification, a calibration curve should be constructed using a series of standard solutions of known concentrations.

Method Validation Parameters
ParameterAcceptance Criteria
Linearity R² > 0.999
Accuracy 98.0% - 102.0% recovery
Precision (RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Sample and Standard dissolve Dissolve in Acetonitrile/Water prep_start->dissolve prep_end Final Dilution dissolve->prep_end inject Inject into HPLC prep_end->inject 10 µL Injection separate C18 Column Separation inject->separate detect UV Detection at 270 nm separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate Purity/Concentration integrate->calculate

Caption: HPLC analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Trace Quantification

For highly sensitive and selective quantification, particularly in complex matrices such as biological fluids, LC-MS/MS is the method of choice. This protocol is designed for the trace-level analysis of this compound and is based on established methods for related heterocyclic compounds.

Principle

The analyte is first separated from the sample matrix using reversed-phase liquid chromatography. It is then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.

Experimental Protocol

Objective: To quantify trace levels of this compound in a complex matrix (e.g., plasma).

Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole) with an ESI source

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

LC Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS/MS Conditions (ESI Positive Mode):

ParameterValue
Precursor Ion (Q1) m/z 187.1
Product Ion (Q3) To be determined by infusion and fragmentation of a standard
Dwell Time 100 ms
Collision Energy (CE) To be optimized
Declustering Potential (DP) To be optimized

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).

  • Inject into the LC-MS/MS system.

Method Validation Parameters
ParameterAcceptance Criteria
Linearity R² > 0.995
Accuracy 85.0% - 115.0% recovery
Precision (RSD) ≤ 15.0%
Limit of Quantification (LOQ) Defined as the lowest standard on the calibration curve with acceptable accuracy and precision
Matrix Effect To be assessed and minimized

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_start Plasma Sample + IS precipitate Protein Precipitation with ACN prep_start->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject 5 µL Injection separate C18 Column Separation inject->separate ionize ESI+ Ionization separate->ionize detect MRM Detection ionize->detect integrate Integrate MRM Peaks detect->integrate MRM Chromatogram calculate Quantify using Calibration Curve integrate->calculate

Caption: LC-MS/MS analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurity Profiling and Quantification

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be particularly useful for identifying and quantifying volatile impurities from the synthesis process. The inherent volatility of the compound, enhanced by the trifluoromethyl group, makes it amenable to GC analysis.

Principle

The sample is vaporized in a heated inlet and separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components are then ionized, typically by electron impact (EI), and the resulting fragments are detected by a mass spectrometer. The fragmentation pattern provides structural information for identification, and the peak area is used for quantification.

Experimental Protocol

Objective: To identify and quantify volatile impurities in a sample of this compound.

Instrumentation and Materials:

  • GC-MS system with an EI source

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable compound with similar volatility)

  • Dichloromethane (GC grade)

GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium at 1.0 mL/min
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Energy 70 eV
Scan Range m/z 40-400

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of dichloromethane.

  • Sample Solution (100 µg/mL): Prepare the sample solution in the same manner using the batch to be tested.

  • Add the internal standard to both the standard and sample solutions at a known concentration.

Data Analysis:

Identification of impurities is performed by comparing their mass spectra with a library (e.g., NIST). Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and using a calibration curve.

Method Validation Parameters
ParameterAcceptance Criteria
Linearity R² > 0.99
Accuracy 80.0% - 120.0% recovery
Precision (RSD) ≤ 20.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Weigh Sample and Standard dissolve Dissolve in Dichloromethane + IS prep_start->dissolve prep_end Final Dilution dissolve->prep_end inject Inject into GC-MS prep_end->inject 1 µL Injection separate Capillary Column Separation inject->separate ionize EI Ionization separate->ionize detect Mass Spectrometry Detection ionize->detect integrate Integrate Chromatographic Peaks detect->integrate Total Ion Chromatogram identify Identify Impurities by Mass Spectra integrate->identify quantify Quantify using Internal Standard integrate->quantify

Caption: GC-MS analysis workflow for this compound.

References

The Strategic Role of 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine in Modern Drug Discovery Platforms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Kinase Inhibition

In the landscape of contemporary drug discovery, the pursuit of novel heterocyclic scaffolds that offer a blend of synthetically accessible frameworks and desirable pharmacological properties is relentless. Among these, the 1H-pyrrolo[3,2-c]pyridine core has emerged as a "privileged scaffold," particularly in the realm of kinase inhibition. Its structural resemblance to the purine core of ATP allows for competitive binding within the ATP-binding pocket of a wide array of kinases, which are pivotal regulators of cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.

This guide focuses on a specific and highly valuable derivative: 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine . The strategic incorporation of a trifluoromethyl (-CF3) group at the 4-position of the pyrrolo[3,2-c]pyridine nucleus is not a trivial modification. This electron-withdrawing group profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates, making the this compound scaffold a cornerstone for the development of next-generation targeted therapeutics.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth application notes and validated protocols for leveraging this powerful chemical entity in drug discovery platforms. We will delve into its synthesis, its role in targeting key signaling pathways, and the methodologies to assess the biological activity of its derivatives.

Physicochemical Advantages of the 4-(Trifluoromethyl) Moiety

The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties. Its incorporation into the pyrrolo[3,2-c]pyridine scaffold offers several distinct advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved oral bioavailability of drug candidates.

  • Increased Lipophilicity: The -CF3 group increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.

  • Modulation of pKa: As a strong electron-withdrawing group, the -CF3 group can lower the pKa of the nearby pyridine nitrogen, influencing its ionization state at physiological pH and potentially affecting its interactions with target proteins.

  • Improved Binding Affinity: The unique electronic nature of the -CF3 group can lead to favorable interactions within the ATP-binding pocket of kinases, such as dipole-dipole interactions or orthogonal multipolar interactions, thereby enhancing binding affinity and potency.

Synthetic Strategy: A Plausible Route to this compound

While a direct, one-pot synthesis of this compound is not extensively documented, a plausible and modular synthetic route can be constructed based on established methodologies for the synthesis of pyrrolopyridines and the introduction of trifluoromethyl groups.[1] The following protocol outlines a multi-step synthesis starting from a commercially available pyridine derivative.

Protocol 1: Synthesis of this compound

Rationale: This synthetic pathway employs a Larock indole synthesis approach, a powerful method for constructing pyrrole rings. The key steps involve the introduction of a trifluoromethyl group onto a pyridine precursor, followed by functionalization to enable the annulation of the pyrrole ring.

Materials:

  • 2-chloro-3-amino-4-picoline

  • Trifluoromethylating agent (e.g., Sodium triflinate, Langlois reagent)

  • Copper catalyst (e.g., CuI)

  • N-iodosuccinimide (NIS)

  • Terminal alkyne (e.g., Trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2)

  • Base (e.g., Triethylamine, DBU)

  • Tetrabutylammonium fluoride (TBAF)

  • Anhydrous solvents (DMF, Dioxane, THF)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Trifluoromethylation of the Pyridine Ring:

    • To a solution of 2-chloro-3-amino-4-picoline in anhydrous DMF, add the trifluoromethylating agent and the copper catalyst.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature and for a duration optimized for the specific trifluoromethylating agent used.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Purify the resulting 2-chloro-3-amino-4-(trifluoromethyl)pyridine by column chromatography.

  • Iodination of the Pyridine Ring:

    • Dissolve the 2-chloro-3-amino-4-(trifluoromethyl)pyridine in a suitable solvent such as dichloromethane or acetonitrile.

    • Add N-iodosuccinimide (NIS) portion-wise at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

    • Wash the reaction mixture with aqueous sodium thiosulfate solution to remove excess iodine.

    • Extract the product and purify by column chromatography to obtain 2-chloro-5-iodo-3-amino-4-(trifluoromethyl)pyridine.

  • Sonogashira Coupling:

    • To a solution of the iodinated pyridine derivative in a mixture of dioxane and triethylamine, add trimethylsilylacetylene, a palladium catalyst, and a copper co-catalyst (CuI).

    • Degas the reaction mixture and heat under an inert atmosphere until the starting material is consumed.

    • Filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate and purify the crude product to yield the silyl-protected alkyne intermediate.

  • Desilylation:

    • Dissolve the silyl-protected alkyne in THF and cool to 0 °C.

    • Add a solution of TBAF in THF dropwise.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product.

    • Purify the resulting terminal alkyne by column chromatography.

  • Larock Indole Synthesis (Pyrrole Ring Formation):

    • To a solution of the terminal alkyne in an anhydrous solvent such as DMF, add a palladium catalyst and a base (e.g., DBU).

    • Heat the reaction mixture under an inert atmosphere. This step facilitates the intramolecular cyclization to form the pyrrolo[3,2-c]pyridine ring system.

    • Monitor the reaction for the formation of the desired product.

    • Upon completion, cool the reaction mixture, dilute with water, and extract the product.

    • Purify the final compound, this compound, by column chromatography.

Characterization: The structure and purity of the final compound should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Synthesis_Workflow start 2-chloro-3-amino-4-picoline step1 Trifluoromethylation (e.g., with NaSO2CF3, CuI) start->step1 intermediate1 2-chloro-3-amino-4-(trifluoromethyl)pyridine step1->intermediate1 step2 Iodination (NIS) intermediate1->step2 intermediate2 2-chloro-5-iodo-3-amino-4-(trifluoromethyl)pyridine step2->intermediate2 step3 Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) intermediate2->step3 intermediate3 Silyl-protected alkyne step3->intermediate3 step4 Desilylation (TBAF) intermediate3->step4 intermediate4 Terminal alkyne step4->intermediate4 step5 Larock Indole Synthesis (Pd catalyst, Base) intermediate4->step5 product This compound step5->product

Caption: Synthetic workflow for this compound.

Key Biological Targets and Signaling Pathways

Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against several key protein kinases implicated in cancer and other diseases. Understanding these targets and their associated signaling pathways is crucial for designing effective drug discovery campaigns.

Primary Kinase Targets:

  • FMS-like Tyrosine Kinase 3 (FMS): A member of the receptor tyrosine kinase family, FMS (also known as CSF-1R) is crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[2] Its overexpression is linked to various cancers, including breast, ovarian, and prostate cancer, as well as inflammatory conditions like rheumatoid arthritis.[2]

  • Fibroblast Growth Factor Receptors (FGFRs): This family of receptor tyrosine kinases plays a vital role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in a variety of cancers.

  • Cyclin-Dependent Kinase 8 (CDK8): A component of the Mediator complex, CDK8 is a transcriptional regulator that has been identified as a colorectal oncogene. It influences key signaling pathways such as the WNT/β-catenin pathway.

  • Monopolar Spindle 1 (MPS1): A critical kinase involved in the spindle assembly checkpoint, which ensures proper chromosome segregation during mitosis. Inhibition of MPS1 is a promising strategy for treating aneuploid cancers.

Associated Signaling Pathways:

The aforementioned kinases are integral components of major signaling cascades that regulate cell fate. A common downstream pathway affected by the inhibition of these kinases is the MAPK/ERK pathway . This pathway is a central signaling cascade that transduces signals from a variety of extracellular stimuli to the nucleus, regulating gene expression and preventing apoptosis.[3] Another critical pathway is the PI3K/Akt/mTOR pathway , which is a key regulator of cell growth, proliferation, and survival.[4]

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., FMS, FGFR) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Transcription Gene Expression (Proliferation, Survival) Nucleus->Transcription Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->RTK Inhibition

Caption: Inhibition of the MAPK/ERK pathway by pyrrolo[3,2-c]pyridine derivatives.

Application Protocols for Biological Evaluation

The following protocols provide detailed, step-by-step methodologies for assessing the biological activity of novel compounds derived from the this compound scaffold.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., FMS Kinase)

Rationale: This assay determines the potency of a test compound in inhibiting the enzymatic activity of a specific kinase in a cell-free system. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the degree of kinase inhibition.[5]

Materials:

  • Recombinant human FMS kinase

  • Kinase substrate (e.g., Poly(E,Y)4:1)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compound (dissolved in DMSO)

  • Staurosporine (positive control inhibitor)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the test compound in kinase buffer to create a dose-response curve (e.g., 10-point, 3-fold dilutions).

  • Assay Setup:

    • Add 1 µL of the diluted test compound or control (DMSO for negative control, staurosporine for positive control) to the wells of a 384-well plate.

    • Add 2 µL of FMS kinase solution (concentration optimized for the assay).

    • Add 2 µL of a mixture of the substrate and ATP.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%).

Protocol 3: Cell Proliferation (MTT) Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used to measure the cytotoxic or anti-proliferative effects of drug candidates on cancer cell lines.[6][7]

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the test compound concentration and determine the IC50 value.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain the DNA of fixed cells. The intensity of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence distribution of a cell population using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This is useful for assessing whether a compound induces cell cycle arrest.[3][8]

Materials:

  • Cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the test compound for the desired duration.

    • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

    • Centrifuge the cells and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in a small volume of PBS.

    • While gently vortexing, add cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.

    • Incubate the cells on ice for at least 30 minutes for fixation. Cells can be stored at -20°C for several weeks at this stage.

  • Staining:

    • Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI staining solution. The RNase A in the solution will degrade RNA, ensuring that only DNA is stained.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use a histogram of PI fluorescence intensity to visualize the cell cycle distribution.

    • Gate the populations corresponding to G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

    • Quantify the percentage of cells in each phase of the cell cycle.

Protocol 5: Apoptosis Assay by Annexin V/PI Staining

Rationale: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium iodide is used as a counterstain to identify cells with compromised membranes (late apoptotic and necrotic cells).[6][7]

Materials:

  • Cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the test compound to induce apoptosis.

    • Harvest the cells and wash them twice with cold PBS.

    • Centrifuge and resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use a dot plot of Annexin V-FITC fluorescence versus PI fluorescence to distinguish the different cell populations:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

Experiment_Workflow start Synthesized Compound (4-CF3-pyrrolo[3,2-c]pyridine derivative) step1 In Vitro Kinase Assay (e.g., FMS, FGFR) start->step1 step2 Cell-Based Assays (Cancer Cell Lines) start->step2 result1 Determine IC50 (Potency & Selectivity) step1->result1 step3 Lead Optimization result1->step3 step2a MTT Assay (Anti-proliferative Activity) step2->step2a step2b Cell Cycle Analysis (Propidium Iodide) step2->step2b step2c Apoptosis Assay (Annexin V/PI) step2->step2c result2a Determine IC50 (Cell Viability) step2a->result2a result2a->step3 result2b Assess Cell Cycle Arrest (G1, S, G2/M) step2b->result2b result2b->step3 result2c Quantify Apoptosis step2c->result2c result2c->step3

Caption: General experimental workflow for the biological evaluation of novel compounds.

Quantitative Data Summary

The following table summarizes representative inhibitory activities of derivatives based on the pyrrolo[3,2-c]pyridine scaffold against various kinases, as reported in the literature. This data highlights the potential of this scaffold in generating potent kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
1e FMS60--[2]
1r FMS30Ovarian, Prostate, Breast Cancer Lines0.15 - 1.78[2]
KIST101029 FMS96--[2]
Compound 8 MPS125HCT1160.55[9]
Compound 61 MPS1-HCT1160.50[9]

Clinical Landscape and Future Perspectives

The development of kinase inhibitors has revolutionized the treatment of many cancers. While there are no publicly available clinical trial data for this compound itself, numerous inhibitors targeting FMS, FGFR, CDK8, and MPS1 are in various stages of clinical development, underscoring the therapeutic relevance of these targets.

  • FMS Inhibitors: Several FMS inhibitors are in clinical trials for various solid tumors and inflammatory diseases, leveraging their ability to modulate the tumor microenvironment by targeting tumor-associated macrophages.[10]

  • FGFR Inhibitors: A number of FGFR inhibitors have received regulatory approval or are in late-stage clinical trials for cancers with specific FGFR alterations, such as cholangiocarcinoma and urothelial carcinoma.[2][11]

  • CDK8 Inhibitors: The clinical development of CDK8 inhibitors is still in its early stages, with several compounds being evaluated in Phase I and II trials for advanced solid tumors and hematological malignancies.[4][12]

  • MPS1 Inhibitors: MPS1 inhibitors have shown promise in preclinical studies, particularly in combination with taxanes. Several candidates have entered Phase I clinical trials for the treatment of various solid tumors.[13][14][15]

The this compound scaffold represents a highly promising starting point for the design of novel kinase inhibitors with improved pharmacological properties. The strategic incorporation of the trifluoromethyl group offers a clear advantage in terms of metabolic stability and potential for enhanced target engagement. The protocols and insights provided in this guide are intended to facilitate the exploration of this valuable chemical space and accelerate the discovery of new targeted therapies for cancer and other debilitating diseases.

References

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this and structurally similar heterocyclic compounds in biological assays. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and overcoming these issues to ensure the reliability and reproducibility of your experimental data.

Introduction: The Solubility Paradox of a Privileged Scaffold

The this compound core belongs to the 7-azaindole family of compounds. Azaindoles are recognized as "privileged structures" in medicinal chemistry, frequently appearing as scaffolds in potent kinase inhibitors and other therapeutics.[1] The strategic placement of a trifluoromethyl (-CF3) group is a common tactic in medicinal chemistry to enhance metabolic stability and membrane permeability, which can improve a compound's pharmacokinetic profile.[2][3]

However, these desirable properties create a significant challenge in the laboratory. The combination of the flat, aromatic pyrrolopyridine ring system, which promotes strong crystal lattice packing, and the highly lipophilic -CF3 group drastically reduces the compound's aqueous solubility.[2][4] This guide will walk you through a systematic approach to address this challenge, moving from basic solvent selection to advanced formulation strategies.

Frequently Asked Questions & Troubleshooting Guide

Q1: I've dissolved my this compound in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I prevent it?

This is the most common issue encountered with poorly soluble compounds and is often referred to as the compound "crashing out" of solution.

The Underlying Cause: Solvent Polarity Shift Dimethyl sulfoxide (DMSO) is an excellent, highly polar aprotic solvent capable of dissolving a wide range of nonpolar compounds.[5] When you prepare a concentrated stock solution, the DMSO molecules effectively surround your compound, keeping it solubilized. However, when a small volume of this DMSO stock is introduced into a large volume of aqueous buffer (e.g., PBS or cell culture media), the solvent environment abruptly shifts from nearly 100% organic to >99% aqueous. DMSO is miscible with water and disperses rapidly, leaving your lipophilic compound exposed to a highly polar water-based environment where its solubility is extremely low, causing it to precipitate.[5]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to resolving this precipitation issue. Start with the simplest modifications and proceed to more advanced techniques as needed.

G Start Start: Compound Precipitates in Aqueous Buffer Step1 1. Optimize Dilution Protocol (Vortexing, Stepwise Dilution) Start->Step1 Step2 2. Reduce Final DMSO Concentration (Target <0.5%, ideally <0.1%) Step1->Step2 Still Precipitates Success Success: Compound Solubilized Step1->Success Resolved Step3 3. Implement a Co-Solvent System (e.g., PEG 400, Propylene Glycol) Step2->Step3 Still Precipitates Step2->Success Resolved Step4 4. Utilize Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) Step3->Step4 Still Precipitates or Assay Intolerance Step3->Success Resolved Step5 5. Assess pH Modification (If assay tolerates pH shift) Step4->Step5 Still Precipitates or Technically Difficult Step4->Success Resolved Step5->Success Resolved Fail Precipitation Persists Step5->Fail Still Precipitates or Assay Intolerance

Caption: Troubleshooting workflow for compound precipitation.

Immediate Corrective Actions:

  • Optimize the Dilution Method: The way you add the stock solution matters. Instead of pipetting the stock into a static buffer, add the DMSO stock to the buffer while it is actively vortexing.[5] This promotes rapid dispersion and minimizes localized high concentrations that initiate precipitation.

  • Use Stepwise Dilution: Avoid a single large dilution step. First, dilute your 10 mM DMSO stock into a smaller volume of buffer (e.g., a 1:10 dilution). Vortex thoroughly. Then, add this intermediate dilution to the final volume of your assay buffer.[5]

  • Lower the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and may interfere with enzyme activity.[6] Always aim for the lowest possible final concentration, typically below 0.5%, and ideally below 0.1%. Reducing the concentration of your stock solution (e.g., from 10 mM to 1 mM in DMSO) will force you to add a larger volume to the buffer, which can paradoxically worsen precipitation. The key is to reduce the final percentage of DMSO in the aqueous solution.

Q2: What are co-solvents, and how can they improve the solubility of my compound?

If optimizing the dilution protocol is insufficient, the next step is to modify the solvent environment of your final aqueous buffer.

The Principle of Co-Solvency: A co-solvent is a water-miscible organic solvent that, when added to an aqueous buffer in small percentages, reduces the overall polarity of the solution.[7][8] This "softens" the polarity shock when the DMSO stock is added, making the environment more hospitable to a lipophilic compound and increasing its solubility.

Commonly used co-solvents in biological assays include:

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Glycerin

Critical Consideration: Before implementing a co-solvent, you must determine your assay's tolerance to it. Run a vehicle control with the highest anticipated co-solvent concentration to ensure it does not affect cell viability, enzyme activity, or other assay readouts.[5]

This protocol allows you to systematically determine the maximum soluble concentration of your compound in various co-solvent buffer systems.

  • Prepare Co-solvent Buffers: Prepare a series of your primary assay buffer containing increasing concentrations of a chosen co-solvent (e.g., 1%, 2%, 5%, and 10% PEG 400). Also, include a buffer-only control.

  • Prepare Compound Stock: Prepare a 10 mM stock solution of this compound in 100% high-purity DMSO.

  • Serial Dilution: In a clear 96-well plate, perform a serial dilution of your compound stock into each of the co-solvent buffers. For example, add 2 µL of your 10 mM stock to 98 µL of buffer for a starting concentration of 200 µM, then perform 2-fold serial dilutions across the plate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the system to equilibrate.

  • Precipitation Detection: Measure the turbidity of each well by reading the absorbance on a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in absorbance compared to the corresponding buffer-only (no compound) control wells.

Illustrative Data Presentation:

The results of your screen can be summarized in a table for easy comparison.

Co-Solvent SystemKinetic Solubility (µM)
Assay Buffer + 0.5% DMSO< 1.5
Assay Buffer + 1% PEG 400 + 0.5% DMSO15
Assay Buffer + 2% PEG 400 + 0.5% DMSO35
Assay Buffer + 5% PEG 400 + 0.5% DMSO80
Assay Buffer + 5% Propylene Glycol + 0.5% DMSO65
Q3: My compound is still not soluble enough, even with co-solvents. What is the next step?

For exceptionally challenging compounds, forming an inclusion complex with a cyclodextrin is a powerful and widely used strategy.[9][10]

The Mechanism of Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[11][12] The poorly soluble drug molecule partitions into the hydrophobic core, forming a stable, water-soluble "inclusion complex." This complex effectively masks the drug's lipophilic nature from the bulk aqueous solvent, dramatically increasing its apparent solubility.[13][14]

Commonly used cyclodextrin derivatives in pharmaceuticals include:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®)

G cluster_0 Aqueous Environment Compound Poorly Soluble Compound (Guest) Complex Water-Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Host) Hydrophobic Cavity Hydrophilic Exterior CD->Complex Forms Complex

Caption: Encapsulation of a guest molecule by a cyclodextrin host.

This method uses co-evaporation to form the inclusion complex, which can then be reconstituted.

  • Dissolve Components: Accurately weigh the required amount of this compound and a cyclodextrin (e.g., HP-β-CD) at a specific molar ratio (start with 1:1 and 1:2 drug-to-CD ratios). Dissolve the drug in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol). Dissolve the cyclodextrin in water.

  • Mix and Evaporate: Add the drug solution to the aqueous cyclodextrin solution while stirring. Continue stirring for 24 hours. Remove the solvents using a rotary evaporator or by lyophilization (freeze-drying) to obtain a solid powder of the inclusion complex.[13]

  • Reconstitute: The resulting powder can be accurately weighed and dissolved directly in your assay buffer to the desired final concentration.

  • Validation: It is crucial to confirm the solubility enhancement. Prepare a saturated solution of the complex in your buffer, centrifuge to pellet any undissolved material, and measure the concentration of the drug in the supernatant using HPLC-UV or LC-MS. Compare this to the solubility of the uncomplexed drug. Studies have shown this technique can increase solubility by 4- to 6-fold or more.[12]

Q4: Can I use pH modification to solubilize this compound?

Yes, this is a plausible strategy, but its applicability is entirely dependent on the pH tolerance of your biological assay.

The Principle of pH Adjustment: The this compound structure contains a basic pyridine nitrogen atom. In an acidic environment (lower pH), this nitrogen can become protonated, forming a positively charged cation. This salt form of the molecule is generally much more water-soluble than the neutral form.[9][15]

Procedure and Cautions:

  • Determine pKa: If not available, use computational tools to predict the pKa of the pyridine nitrogen. The goal is to adjust the buffer pH to be at least 1-2 units below the pKa to ensure the majority of the compound is in its protonated, soluble form.

  • Assay Compatibility: This is the most critical limitation. Many biological systems, especially cell-based assays, operate within a very narrow physiological pH range (typically 7.2-7.4). A significant shift in pH can alter protein structure, inhibit enzyme function, or kill cells, rendering your results invalid.

  • Implementation: If your assay (e.g., a purified enzyme assay) is tolerant of a lower pH, you can prepare your assay buffer at the required acidic pH before adding the compound.

  • Recommendation: Due to the stringent pH requirements of most biological assays, this method is often less practical than using co-solvents or cyclodextrins. It should be considered when other methods have failed and the experimental system is confirmed to be robust to pH changes.

Summary of Solubilization Strategies

StrategyMechanismProsConsBest For...
Optimized Dilution Rapidly disperses compound to avoid localized precipitation.Simple, fast, no additives required.Often insufficient for very poorly soluble compounds.The first troubleshooting step for any compound.
Co-solvents Reduces the polarity of the aqueous buffer.[7]Effective for moderate solubility issues; simple to screen multiple agents.Potential for assay interference or toxicity; may not be sufficient for all compounds.Compounds that need a modest boost in solubility and when the assay is tolerant to the co-solvent.
Cyclodextrins Encapsulates the hydrophobic drug in a water-soluble complex.[11]Significant solubility enhancement (often >10-fold); low toxicity.More complex preparation; may alter drug availability to the target in some cases.Very poorly soluble ("brick dust") compounds where other methods fail.
pH Modification Converts the compound to a more soluble ionized salt form.[15]Can provide a large increase in solubility; no complexing agents.Limited by the strict pH requirements of most biological assays.Robust, non-cellular assays (e.g., purified enzymes) that are stable over a range of pH values.

References

troubleshooting common side reactions in 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine. This important heterocyclic scaffold is of significant interest in medicinal chemistry, and its efficient synthesis is crucial for advancing drug discovery programs. This guide is designed to address common side reactions and experimental challenges, offering practical solutions and insights grounded in established chemical principles.

Troubleshooting Guide: Common Side Reactions and Solutions

The synthesis of this compound, like many complex heterocyclic preparations, can be prone to side reactions that lower yield and complicate purification. A common and effective synthetic strategy involves a Sonogashira coupling of a functionalized pyridine with a suitable terminal alkyne, followed by an intramolecular cyclization to construct the pyrrole ring. This guide will focus on troubleshooting issues that may arise during this synthetic sequence.

A plausible and efficient route begins with a suitably substituted pyridine, such as 3-amino-2-chloro-4-(trifluoromethyl)pyridine, which undergoes a Sonogashira coupling with a protected alkyne like trimethylsilylacetylene. The subsequent deprotection and intramolecular cyclization lead to the desired this compound.

Diagram 1: Plausible Synthetic Route

G A 3-amino-2-chloro-4-(trifluoromethyl)pyridine C Sonogashira Coupling Intermediate A->C Pd catalyst, Cu(I) cocatalyst, base B Trimethylsilylacetylene B->C D Deprotection C->D Base (e.g., K2CO3) or Fluoride source (e.g., TBAF) E Intramolecular Cyclization D->E Heat or Catalyst F This compound E->F

A plausible synthetic pathway to this compound.

Issue 1: Low Yield of Sonogashira Coupling Product

Question: I am observing a low yield of the desired coupled product between my substituted pyridine and terminal alkyne. What are the potential causes and how can I improve the reaction efficiency?

Answer: Low yields in Sonogashira couplings, especially with electron-deficient pyridines, can stem from several factors. The primary culprits are often catalyst deactivation, inefficient oxidative addition, or competing side reactions.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Strategy
Catalyst Deactivation The Palladium(0) catalyst can be sensitive to oxygen and may be prone to decomposition at elevated temperatures.Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use. Consider using a more stable palladium precursor or a ligand that protects the metal center.
Inefficient Oxidative Addition The C-Cl bond in 2-chloropyridines can be less reactive than corresponding bromides or iodides. The electron-withdrawing trifluoromethyl group further deactivates the pyridine ring towards oxidative addition.Switch to the more reactive 3-amino-2-bromo-4-(trifluoromethyl)pyridine if available. Alternatively, increase the reaction temperature, but monitor for decomposition. The choice of phosphine ligand is critical; bulky, electron-rich ligands can promote oxidative addition.
Homocoupling of the Alkyne (Glaser Coupling) The copper cocatalyst can promote the oxidative dimerization of the terminal alkyne, leading to the formation of a diacetylene byproduct. This is often observed as a significant impurity.[1]Use a copper-free Sonogashira protocol if homocoupling is a major issue. Alternatively, reduce the amount of copper catalyst or add the alkyne slowly to the reaction mixture to maintain a low concentration.
Dehalogenation of the Pyridine A common side reaction where the chloro group is replaced by a hydrogen atom, leading to the formation of 3-amino-4-(trifluoromethyl)pyridine. This can be promoted by certain bases and solvents.[2]Avoid using alcoholic solvents which can be a source of hydrides. Use a non-coordinating base like cesium carbonate. The choice of ligand can also influence the extent of dehalogenation.

Diagram 2: Competing Reactions in Sonogashira Coupling

G Reactants 3-amino-2-chloro-4-(trifluoromethyl)pyridine + Terminal Alkyne Desired_Product Coupled Product Reactants->Desired_Product Sonogashira Coupling (Desired Pathway) Side_Reaction_1 Alkyne Homocoupling (Glaser Product) Reactants->Side_Reaction_1 Cu(I) catalyzed Side_Reaction_2 Dehalogenation of Pyridine Reactants->Side_Reaction_2 Pd-H species

Key reaction pathways in the Sonogashira coupling step.

Issue 2: Incomplete or Unselective Intramolecular Cyclization

Question: After the Sonogashira coupling and deprotection, the subsequent intramolecular cyclization to form the pyrrole ring is either not proceeding to completion or is forming isomeric byproducts. What could be the issue?

Answer: The intramolecular cyclization of the 2-alkynyl-3-aminopyridine intermediate is a critical step that can be influenced by steric and electronic factors. The electron-withdrawing trifluoromethyl group can impact the nucleophilicity of the amino group and the regioselectivity of the cyclization.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Strategy
Insufficient Nucleophilicity of the Amino Group The electron-withdrawing effect of the trifluoromethyl group can reduce the nucleophilicity of the adjacent amino group, making the cyclization sluggish.The cyclization is often promoted by heat. If thermal conditions are insufficient, consider using a catalyst. While typically acid-catalyzed for Fischer indole synthesis, base-catalyzed cyclization might be more effective here to deprotonate the amine and increase its nucleophilicity.[3]
Formation of Regioisomers Depending on the substitution pattern of the alkyne used in the Sonogashira coupling, there might be a possibility of forming a regioisomeric pyrrolopyridine if the cyclization can occur at two different positions of the alkyne.If a substituted alkyne is used, ensure that one of the acetylenic carbons is sterically hindered or electronically biased to favor cyclization at the desired position. Using a terminal alkyne like trimethylsilylacetylene followed by deprotection generally avoids this issue.
Polymerization/Decomposition The reaction conditions required for cyclization (e.g., high temperatures) might lead to decomposition or polymerization of the starting material or product.Carefully optimize the reaction temperature and time. The use of a catalyst might allow for milder reaction conditions. Ensure the reaction is carried out under an inert atmosphere to prevent oxidative decomposition.

Diagram 3: Regioselectivity in Intramolecular Cyclization

G A 2-Alkynyl-3-aminopyridine Intermediate B Desired 5-exo-dig Cyclization A->B C Potential 6-endo-dig Cyclization (if alkyne is substituted) A->C D This compound B->D E Isomeric Product C->E

Possible cyclization pathways for the 2-alkynyl-3-aminopyridine intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

Q2: I am having trouble with the purification of the final product. What are the likely impurities and how can I remove them?

Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., the Glaser coupling product, dehalogenated pyridine), and any catalyst residues.

  • Purification Strategy: Column chromatography on silica gel is typically the most effective method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from less polar impurities. If the product is basic, adding a small amount of triethylamine to the eluent can prevent tailing on the column. Recrystallization from a suitable solvent system can be employed for final purification if the product is a solid.

Q3: Can I use a one-pot procedure for the Sonogashira coupling and cyclization steps?

A one-pot procedure is potentially feasible and would improve the overall efficiency of the synthesis. After the Sonogashira coupling is complete (as monitored by TLC or LC-MS), the deprotection of the silyl group and subsequent cyclization could be initiated by adding a suitable reagent (e.g., a base or fluoride source) and increasing the temperature. However, optimizing a one-pot reaction can be challenging as the conditions for each step must be compatible. It is recommended to first optimize each step individually before attempting a one-pot synthesis.

Q4: Are there alternative synthetic routes to this compound?

Yes, other synthetic strategies for constructing the pyrrolopyridine core exist. These include:

  • Fischer Indole Synthesis: This classic method involves the reaction of a substituted hydrazine with a ketone or aldehyde under acidic conditions.[5][6][7][8] For this target molecule, one would need the corresponding 4-(trifluoromethyl)pyridin-3-ylhydrazine. The harsh acidic conditions often required can be a drawback.

  • Larock Indole Synthesis: This palladium-catalyzed reaction between an ortho-haloaniline and a disubstituted alkyne can be a powerful method for constructing indoles and related heterocycles.[9][10][11][12][13] A variation of this could potentially be adapted for the synthesis of pyrrolopyridines.

  • Cyclocondensation Reactions: Building the pyridine ring onto a pre-existing trifluoromethylated pyrrole is another possibility.[2][4]

The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the specific substitution patterns required.

Detailed Experimental Protocols

The following are generalized protocols based on established methods for the synthesis of related pyrrolopyridine structures. Note: These protocols should be considered as a starting point and may require optimization for the specific synthesis of this compound.

Protocol 1: Sonogashira Coupling of 3-amino-2-chloro-4-(trifluoromethyl)pyridine with Trimethylsilylacetylene
  • To a dried Schlenk flask under an inert atmosphere (Argon), add 3-amino-2-chloro-4-(trifluoromethyl)pyridine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) cocatalyst (e.g., CuI, 10 mol%).

  • Add a suitable anhydrous and degassed solvent (e.g., THF or DMF).

  • Add a degassed base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv.).

  • To this mixture, add trimethylsilylacetylene (1.5 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection and Intramolecular Cyclization
  • Dissolve the purified Sonogashira coupling product (1.0 equiv.) in a suitable solvent (e.g., methanol or THF).

  • Add a base (e.g., potassium carbonate, 2.0 equiv.) to effect the desilylation.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • To the crude deprotected intermediate, add a high-boiling solvent (e.g., DMF or toluene).

  • Heat the reaction mixture at an elevated temperature (e.g., 100-140 °C) to induce intramolecular cyclization. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

References

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic pathway. The unique electronic properties of the trifluoromethyl group, coupled with the bioisosteric relationship of the pyrrolo[3,2-c]pyridine core to purines, make these compounds highly valuable in medicinal chemistry.[1][2] However, their synthesis can present unique challenges. This guide is structured to address these issues head-on, providing not just solutions but also the underlying scientific rationale to empower your research.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound derivatives, offering potential causes and actionable solutions.

Problem 1: Low Yield or No Product Formation in the Pyrrole Ring Annulation Step

The construction of the pyrrole ring onto the pyridine scaffold is a critical step. A common strategy involves a variation of the Fischer indole synthesis or a palladium-catalyzed cross-coupling followed by cyclization.

Q1: I am attempting a Fischer-type cyclization to form the pyrrolo[3,2-c]pyridine core, but I am observing very low yields and significant decomposition of my starting materials. What could be the issue?

A1: The Fischer indole synthesis and its variants are acid-catalyzed and often require high temperatures. The electron-withdrawing nature of the trifluoromethyl group can deactivate the pyridine ring, making the electrophilic substitution required for cyclization more challenging.[3] Additionally, the pyrrole ring itself can be sensitive to strong acids and oxidative conditions, leading to polymerization or degradation.[3]

Potential Causes & Solutions:

  • Harsh Acidic Conditions: Strong protic acids (e.g., H₂SO₄, polyphosphoric acid) can lead to substrate degradation.

    • Solution: Consider using milder Lewis acids such as ZnCl₂, BF₃·OEt₂, or a Brønsted acid like p-toluenesulfonic acid (TsOH).[4] A systematic screening of acid catalysts and their concentrations is recommended.

  • High Reaction Temperature: Elevated temperatures can promote side reactions and decomposition.

    • Solution: Begin optimization at a lower temperature and gradually increase it while monitoring the reaction by TLC or LC-MS. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields with shorter reaction times.[5][6]

  • Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and can influence the reaction pathway.

    • Solution: While high-boiling point solvents like toluene or xylenes are common, consider screening other options like dioxane or acetic acid.[4] In some cases, ionic liquids or deep eutectic solvents have been shown to be effective under milder conditions.[7]

ParameterInitial ConditionRecommended Optimization RangeRationale
Acid Catalyst H₂SO₄ (conc.)TsOH, ZnCl₂, BF₃·OEt₂Milder acids can reduce substrate decomposition.[4][7]
Temperature 150-180 °C80-120 °C (conventional), 100-150 °C (microwave)Lower temperatures minimize side reactions.[7]
Solvent TolueneDioxane, Acetic Acid, Ionic LiquidsSolvent choice affects solubility and intermediate stability.[4][7]

Experimental Protocol: Optimization of Pyrrole Ring Formation via Fischer-Type Cyclization

  • To a solution of the appropriate substituted pyridine hydrazine (1.0 eq) in the chosen solvent (e.g., dioxane), add the desired ketone or aldehyde (1.1 eq).

  • Add the acid catalyst (e.g., TsOH, 0.1-1.0 eq).

  • Heat the reaction mixture at the desired temperature (e.g., starting at 80 °C) and monitor the progress by TLC or LC-MS.

  • If no reaction is observed, incrementally increase the temperature by 10 °C intervals.

  • Upon completion, quench the reaction with a suitable base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Logical Workflow for Troubleshooting Pyrrole Ring Annulation

Caption: Troubleshooting workflow for low yield in pyrrole ring formation.

Problem 2: Challenges with Direct Trifluoromethylation of the Pyrrolo[3,2-c]pyridine Core

Direct C-H trifluoromethylation is an attractive strategy, but regioselectivity can be a significant hurdle, especially with heterocyclic systems.[8][9]

Q2: I am attempting a direct trifluoromethylation on the 1H-pyrrolo[3,2-c]pyridine core, but I am getting a mixture of isomers or no reaction at all. How can I improve the regioselectivity for the 4-position?

A2: The regioselectivity of direct trifluoromethylation is often dictated by the electronic properties of the heterocyclic system.[8] Radical trifluoromethylation reactions can sometimes lack selectivity.[9] The pyridine nitrogen is electron-withdrawing, which can direct functionalization to specific positions. However, the pyrrole ring is electron-rich and can also be a site of reaction.

Potential Causes & Solutions:

  • Non-selective Reagent: Some trifluoromethylating agents, particularly radical sources, can be highly reactive and unselective.

    • Solution: Explore different types of trifluoromethylating reagents. For instance, electrophilic reagents like Togni's or Umemoto's reagents may offer different selectivity compared to radical sources like CF₃I with a radical initiator.[3] Recent advances have also shown methods for 3-position-selective trifluoromethylation of pyridines through nucleophilic activation, highlighting the importance of the chosen methodology on the outcome.[9][10][11]

  • Reaction Mechanism: The reaction pathway (radical, electrophilic, or nucleophilic) will significantly influence the position of trifluoromethylation.

    • Solution: Consider a multi-step approach where a directing group is first installed on the pyridine ring to guide the trifluoromethylation to the desired position. This directing group can then be removed in a subsequent step.[12]

  • Protecting Groups: The N-H of the pyrrole ring can interfere with some trifluoromethylation reactions.

    • Solution: Protect the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM, or tosyl) before attempting the trifluoromethylation.[13] This can alter the electronic properties of the ring system and improve selectivity.

Experimental Workflow for Regioselective Trifluoromethylation

Caption: Workflow for optimizing regioselective trifluoromethylation.

Problem 3: Difficulties in Suzuki Cross-Coupling for Further Derivatization

Suzuki cross-coupling is a powerful tool for introducing aryl or heteroaryl substituents onto the pyrrolo[3,2-c]pyridine scaffold. However, trifluoromethylated heterocycles can be challenging coupling partners.

Q3: I am trying to perform a Suzuki coupling on a bromo-substituted this compound, but I am observing significant protodeboronation of my boronic acid and low yields of the desired coupled product. What can I do?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a common side reaction in Suzuki couplings, particularly with electron-deficient or sterically hindered boronic acids.[14] The presence of the electron-withdrawing trifluoromethyl group can exacerbate this issue.[14]

Potential Causes & Solutions:

  • Boronic Acid Instability: Heteroaromatic boronic acids can be unstable under the reaction conditions.

    • Solution: Switch to more stable boronic acid derivatives, such as potassium trifluoroborates or MIDA boronates.[14] These reagents slowly release the boronic acid in situ, keeping its concentration low and minimizing protodeboronation.[14]

  • Inadequate Catalyst System: The choice of palladium catalyst and ligand is critical for efficient cross-coupling.

    • Solution: Employ a highly active catalyst system. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) are often effective for challenging couplings.[14][15] Using a pre-formed palladium catalyst (e.g., XPhos Pd G3) can also ensure the rapid formation of the active Pd(0) species.[14]

  • Base and Solvent Selection: The base and solvent can significantly impact the rate of both the desired coupling and the undesired protodeboronation.

    • Solution: Weaker bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH or KOH.[14][16] Ensure that anhydrous solvents are used, as water can promote protodeboronation.[17]

ComponentCommon IssueRecommended SolutionRationale
Boron Reagent ProtodeboronationUse potassium trifluoroborate or MIDA boronateIncreased stability and slow release of boronic acid.[14]
Catalyst/Ligand Low catalyst activityUse Buchwald ligands (XPhos, SPhos) with a Pd sourcePromotes rapid cross-coupling, outcompeting side reactions.[14][15]
Base Promotes side reactionsUse weaker, anhydrous bases (K₃PO₄, K₂CO₃)Minimizes protodeboronation and other base-mediated decomposition.[16][18]
Solvent Presence of waterUse anhydrous solvents (e.g., dioxane, toluene)Water can be a proton source for protodeboronation.[17]

General Protocol for Optimized Suzuki Coupling

  • In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine the bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the boronic acid derivative (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if necessary.

  • Add the anhydrous solvent (e.g., dioxane/water 4:1).

  • Degas the mixture by sparging with an inert gas for 15-20 minutes.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6]

Frequently Asked Questions (FAQs)

Q4: What are the main synthetic strategies for constructing the this compound scaffold?

A4: There are generally two primary approaches:

  • Building from a Pre-functionalized Pyridine: This involves starting with a pyridine ring that already contains the trifluoromethyl group and then constructing the pyrrole ring onto it. This is often the preferred method as it avoids potentially unselective direct trifluoromethylation at a late stage.[19][20]

  • Late-Stage Trifluoromethylation: This involves first synthesizing the 1H-pyrrolo[3,2-c]pyridine core and then introducing the trifluoromethyl group. While potentially more step-economical, this can suffer from issues with regioselectivity as discussed in Problem 2.[8]

Q5: How does the trifluoromethyl group affect the reactivity of the pyrrolo[3,2-c]pyridine system?

A5: The trifluoromethyl group is a strong electron-withdrawing group and has several significant effects:

  • Increased Lipophilicity: This can improve the pharmacokinetic properties of drug candidates.[1][2]

  • Enhanced Metabolic Stability: The C-F bond is very strong, making the CF₃ group resistant to metabolic degradation.[2]

  • Altered pKa: The CF₃ group lowers the pKa of the pyridine nitrogen, making it less basic.

  • Modified Reactivity: It deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution.[1]

Q6: What are some common challenges in the purification of trifluoromethyl-containing heterocyclic compounds?

A6: The high lipophilicity conferred by the trifluoromethyl group can sometimes make purification by standard silica gel chromatography challenging.

  • Solution: You may need to use less polar solvent systems for elution. In some cases, reverse-phase chromatography may be more effective. If the compound is basic, adding a small amount of a volatile base (e.g., triethylamine) to the eluent can improve peak shape. For non-polar compounds, recrystallization can be an effective purification method.

References

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine Derivatives in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

A Note From Your Senior Application Scientist:

Welcome to the technical support center for the novel kinase inhibitor scaffold, 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine. For the purpose of this guide, we will refer to a representative compound from this class as PTP-4TFM . The pyrrolo[3,2-c]pyridine core has shown promise in the development of potent inhibitors for various kinases, including FMS kinase and Monopolar Spindle 1 (MPS1)[1][2]. The inclusion of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity[3].

However, as with any potent small molecule inhibitor, ensuring that the observed cellular effects are due to the intended on-target activity is paramount for accurate data interpretation and successful drug development. Off-target effects, where a compound interacts with unintended proteins, can lead to misleading results, cellular toxicity, and confounding data[4][5][6]. This guide is designed to provide you with the expertise and practical troubleshooting strategies to proactively identify, understand, and minimize these off-target effects in your cellular models.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern with kinase inhibitors like PTP-4TFM?
Q2: I'm observing significant cytotoxicity at concentrations where I expect to see on-target inhibition. How can I determine if this is an on-target or off-target effect?

A2: This is a common and critical challenge. Here’s a systematic approach to dissecting the source of cytotoxicity:

  • Establish a Therapeutic Window: First, perform a dose-response curve to determine the concentration range for both the desired on-target effect and cytotoxicity. A significant overlap may suggest on-target toxicity or potent off-target effects.

  • Genetic Knockdown/Knockout: The gold standard for validation is to use genetic methods like CRISPR-Cas9 or siRNA to eliminate your target protein. If the phenotype of the knockout/knockdown cells mirrors the effect of PTP-4TFM, it strengthens the case for on-target activity. Conversely, if the knockout/knockdown cells do not show the same phenotype, the observed effects of your compound are likely off-target[5][7].

  • Use of a Structurally Distinct Inhibitor: Corroborate your findings with a structurally different inhibitor that targets the same protein[5]. If both compounds induce the same phenotype, it is more likely to be a true on-target effect.

  • Rescue Experiments: If possible, overexpress a mutated, drug-resistant form of your target kinase. If this rescues the cytotoxic phenotype in the presence of PTP-4TFM, it provides strong evidence for on-target toxicity.

Q3: How can I proactively assess the selectivity of my PTP-4TFM derivative?

A3: Proactive selectivity profiling is essential. A tiered approach is often most effective:

  • In Vitro Kinase Profiling: Screen your PTP-4TFM derivative against a broad panel of recombinant kinases. This will provide an initial landscape of its selectivity and identify potential off-target kinases[1].

  • Cellular Target Engagement Assays: Confirm that PTP-4TFM is binding to its intended target in a cellular context. Techniques like the cellular thermal shift assay (CETSA) or NanoBRET™ can be invaluable here[4].

  • Proteome-Wide Profiling: For an unbiased view, consider advanced techniques like chemical proteomics to identify the full spectrum of proteins that PTP-4TFM interacts with inside the cell[4].

Troubleshooting Guide: Common Issues & Solutions

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible results between experiments. 1. Compound instability in cell culture media. 2. Variability in cell density or passage number. 3. Inconsistent final DMSO concentration.1. Test compound stability in media over the experimental time course. 2. Maintain strict cell culture practices. 3. Ensure the final DMSO concentration is consistent and below a non-toxic level (typically <0.5%).
High background signal in assays. 1. The PTP-4TFM compound may have intrinsic fluorescent properties. 2. Solvent (e.g., DMSO) concentration is too high.1. Run a control plate with the compound in media alone to check for autofluorescence. 2. Perform a solvent toxicity curve to determine the maximum tolerated concentration.
Discrepancy between biochemical potency (IC50) and cellular activity (EC50). 1. Poor cell permeability of PTP-4TFM. 2. The compound is being actively exported from the cell by efflux pumps. 3. The target is not essential for the measured cellular phenotype.1. Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). 2. Use efflux pump inhibitors to see if cellular potency increases. 3. Re-evaluate the link between the target and the phenotype using genetic methods.

Experimental Protocols & Workflows

Workflow for Differentiating On-Target vs. Off-Target Effects

A Start: Observe Cellular Phenotype with PTP-4TFM B Perform Dose-Response Curve (EC50) A->B C Is there a clear dose-response? B->C D Genetic Validation (CRISPR/siRNA) C->D Yes M No clear dose-response C->M No E Does genetic knockdown mimic phenotype? D->E F Use Structurally Dissimilar Inhibitor E->F Yes I Potential Off-Target Effect E->I No G Does the second inhibitor mimic phenotype? F->G H High Confidence in On-Target Effect G->H Yes G->I No J Kinase Profiling & Proteomics I->J K Identify Off-Targets J->K L Optimize Compound or Experimental Conditions K->L L->B N Re-evaluate Assay or Compound Stability M->N

Caption: A systematic workflow for validating the on-target effects of PTP-4TFM.

Protocol 1: Determining Cellular Viability using an MTT Assay

Objective: To determine the cytotoxic concentration range of PTP-4TFM.

Materials:

  • Cells of interest

  • PTP-4TFM stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of PTP-4TFM in cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest PTP-4TFM dose).

  • Remove the old medium and add the medium containing different concentrations of PTP-4TFM to the cells.

  • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Target Pathway Modulation

Objective: To assess if PTP-4TFM inhibits the intended signaling pathway in cells.

Materials:

  • Cells of interest

  • PTP-4TFM

  • Appropriate growth factors or stimuli to activate the target pathway

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (for the phosphorylated and total target protein)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Starve cells in serum-free media if necessary to reduce basal pathway activation.

  • Pre-treat cells with various concentrations of PTP-4TFM or vehicle control for a predetermined time.

  • Stimulate the cells with the appropriate growth factor or agonist to activate the target kinase for a short period (e.g., 15-30 minutes).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with the primary antibody against the phosphorylated target protein.

  • Wash and probe with the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate.

  • Strip the membrane and re-probe for the total target protein as a loading control.

  • Quantify band intensities to determine the inhibition of target phosphorylation.

Visualizing On-Target vs. Off-Target Signaling

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway PTP_4TFM PTP-4TFM TargetKinase Target Kinase PTP_4TFM->TargetKinase Inhibits OffTargetKinase Off-Target Kinase PTP_4TFM->OffTargetKinase Inhibits (Unintended) DownstreamEffector1 Downstream Effector 1 TargetKinase->DownstreamEffector1 Activates PhenotypeA Desired Phenotype A DownstreamEffector1->PhenotypeA DownstreamEffector2 Downstream Effector 2 OffTargetKinase->DownstreamEffector2 Activates PhenotypeB Undesired Phenotype B DownstreamEffector2->PhenotypeB

Caption: On-target vs. potential off-target signaling pathways of PTP-4TFM.

By employing these strategies and protocols, you can build a robust dataset that validates the on-target effects of your this compound-based inhibitors and confidently advance your research.

References

Technical Support Center: Strategies to Overcome Drug Resistance to 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing kinase inhibitors derived from the 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine scaffold. This guide is designed to provide you with a comprehensive framework for understanding, investigating, and overcoming acquired resistance to this promising class of therapeutic agents. As drug development professionals, we recognize that the emergence of resistance is a critical hurdle in cancer therapy. This resource synthesizes field-proven insights and detailed experimental protocols to empower your research.

The this compound core is a versatile scaffold for developing potent kinase inhibitors targeting critical oncogenic signaling pathways, such as the MAPK and PI3K/AKT pathways.[1][2] The trifluoromethyl group often enhances metabolic stability and binding affinity, making these compounds valuable research tools and therapeutic candidates.[3][4] However, like most targeted therapies, their long-term efficacy can be compromised by the development of drug resistance.[5][6]

This guide is structured into two main sections:

  • Frequently Asked Questions (FAQs): Addressing the fundamental concepts and common mechanisms of resistance.

  • Troubleshooting Guides: Providing detailed, step-by-step experimental workflows to identify resistance mechanisms and test strategies to overcome them.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Landscape of Resistance

This section addresses common questions researchers encounter when observing a diminished response to this compound-based inhibitors.

Q1: What is the most common mechanism of action for inhibitors based on this scaffold?

Inhibitors using the 1H-pyrrolo[3,2-c]pyridine scaffold are frequently designed as ATP-competitive kinase inhibitors.[1] Given the prevalence of mutations in the RAS-RAF-MEK-ERK (MAPK) pathway in many cancers, these compounds often target key kinases within this cascade, such as BRAF or MEK.[5][7] Their primary function is to block the hyperactivation of these pathways, thereby inhibiting uncontrolled cell proliferation and promoting apoptosis.

Q2: Why do cancer cells, initially sensitive to my inhibitor, eventually become resistant?

This is a classic example of Darwinian evolution at the cellular level. A small subpopulation of cancer cells may pre-exist with inherent resistance mechanisms, or new mechanisms may arise under the selective pressure of the drug.[8] The primary drivers of acquired resistance are genetic and non-genetic alterations that allow the cancer cell to bypass the drug-induced blockade.[9][10]

Q3: What are the specific molecular changes that I should suspect in my resistant cell lines?

While mechanisms can vary, resistance to kinase inhibitors that target the MAPK pathway typically falls into several well-documented categories:

  • Reactivation of the MAPK Pathway: The cancer cell finds a way to turn the target pathway back on, despite the presence of the inhibitor. This can happen through:

    • Acquiring new mutations upstream of the drug target (e.g., an NRAS mutation that reactivates the pathway via CRAF).[6][7]

    • Amplification or overexpression of the drug target (e.g., BRAF amplification).[11]

    • Expression of alternative splice variants of the target that are insensitive to the inhibitor.[10]

  • Activation of Parallel/Bypass Signaling Pathways: Cells can activate alternative survival pathways to compensate for the inhibited one. The most common bypass pathway is the PI3K-AKT-mTOR cascade.[6][9][12] Loss of the tumor suppressor PTEN, which negatively regulates this pathway, is a frequent cause of resistance.[8][9]

  • Target Modification: Although less common with some classes of inhibitors, direct mutations in the drug's binding site on the target kinase can prevent the inhibitor from binding effectively.

  • Drug Efflux and Metabolism: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.[13] Additionally, alterations in cellular metabolism can inactivate the drug.[14]

  • Tumor Microenvironment Influence: Factors secreted by stromal cells in the tumor microenvironment, such as hepatocyte growth factor (HGF), can activate receptor tyrosine kinases (like c-MET) on cancer cells, leading to pathway reactivation and resistance.[8]

Part 2: Troubleshooting Guides & Experimental Workflows

This section provides actionable protocols to diagnose and address resistance in your experimental models.

Guide 1: Confirming the Resistance Phenotype

Before investigating complex mechanisms, it is crucial to quantitatively confirm the resistant phenotype.

Protocol 1: IC50 Dose-Response Assay

  • Cell Plating: Seed both the parental (sensitive) and suspected resistant cell lines in 96-well plates at an appropriate density to ensure logarithmic growth over the course of the experiment.

  • Drug Dilution: Prepare a 2-fold or 3-fold serial dilution of your this compound inhibitor. Include a vehicle-only control (e.g., DMSO).

  • Treatment: After allowing cells to adhere overnight, replace the media with fresh media containing the various drug concentrations.

  • Incubation: Incubate the plates for 72 hours (or a duration appropriate for your cell line's doubling time).

  • Viability Assessment: Measure cell viability using a standard assay (e.g., CellTiter-Glo®, MTS, or crystal violet).

  • Data Analysis: Normalize the viability data to the vehicle-only control. Plot the normalized viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value (the concentration of drug that inhibits 50% of cell growth).

Data Presentation: Comparative IC50 Values

Cell LineInhibitorIC50 (µM)Fold Resistance (Resistant IC50 / Parental IC50)
Parental (e.g., HCT116)Compound X0.051.0
Resistant (e.g., HCT116-R)Compound X1.5030.0

A significant increase (typically >5-fold) in the IC50 value confirms a resistant phenotype.

Guide 2: Identifying the Mechanism of Resistance

Once resistance is confirmed, the next step is to dissect the underlying molecular mechanism.

Workflow A: Investigating Target Pathway Reactivation (MAPK Pathway)

The most common resistance mechanism is the reactivation of the inhibited pathway. Western blotting for key phosphorylated proteins is the gold standard for assessing pathway activity.

Protocol 2: Phospho-Protein Western Blot Analysis

  • Experimental Setup: Plate parental and resistant cells. Treat them with the inhibitor at a concentration known to be effective in the parental line (e.g., 10x IC50 of parental cells) for a short duration (e.g., 2-6 hours). Include untreated controls.

  • Lysate Preparation: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against key pathway components. It is critical to probe for both the phosphorylated (active) and total forms of each protein to assess the ratio.

    • Recommended Antibodies: p-ERK (T202/Y204), Total ERK, p-MEK (S217/221), Total MEK.

  • Detection: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.

  • Analysis: In sensitive cells, the inhibitor should drastically reduce p-ERK levels. In resistant cells, p-ERK levels may remain high despite treatment, indicating pathway reactivation.

Visualization: MAPK Signaling and Resistance

MAPK_Pathway cluster_0 Upstream Signals cluster_1 MAPK Cascade cluster_2 Cellular Response RTK RTK (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (BRAF/CRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation NRAS_mut NRAS Mutation (Reactivates via CRAF) NRAS_mut->RAF BRAF_amp BRAF Amplification BRAF_amp->MEK MEK_mut MEK Mutation MEK_mut->ERK Inhibitor Pyrrolopyridine Inhibitor Inhibitor->MEK

Caption: MAPK pathway showing points of drug action and common resistance mechanisms.

Workflow B: Assessing Activation of Bypass Pathways (PI3K/AKT)

If MAPK signaling remains suppressed, investigate the activation of parallel survival pathways.

Protocol 3: PI3K/AKT Pathway Western Blot

  • Procedure: Follow the same Western blot procedure as in Protocol 2.

  • Recommended Antibodies: Probe for p-AKT (S473), Total AKT, p-mTOR (S2448), and Total mTOR. A decrease in PTEN expression should also be investigated.

  • Analysis: A significant increase in the p-AKT/Total AKT ratio in resistant cells, especially upon treatment, strongly suggests the activation of this bypass pathway.[6][12]

Visualization: Crosstalk Between MAPK and PI3K/AKT Pathways

Pathway_Crosstalk cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway (Bypass) MAPK_node RAS-RAF-MEK-ERK Survival Cell Proliferation & Survival MAPK_node->Survival PI3K_node PI3K AKT_node AKT PI3K_node->AKT_node mTOR_node mTOR AKT_node->mTOR_node mTOR_node->Survival RTK Receptor Tyrosine Kinase (RTK) RTK->MAPK_node RTK->PI3K_node Inhibitor Pyrrolopyridine Inhibitor Inhibitor->MAPK_node Inhibitor->PI3K_node Resistance Activation

Caption: Activation of the PI3K/AKT pathway as a bypass mechanism to MAPK inhibition.

Workflow C: Screening for Acquired Genetic Mutations

If pathway analysis is inconclusive, the cause may be a specific genetic mutation in a key signaling node.

Protocol 4: Targeted Gene Sequencing

  • DNA Extraction: Isolate genomic DNA from both parental and resistant cell lines.

  • Primer Design: Design PCR primers to amplify the coding regions of candidate genes, particularly the kinase domain of the drug target and hotspots in genes like KRAS and NRAS.

  • PCR Amplification: Amplify the target regions using high-fidelity DNA polymerase.

  • Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the sequences from the resistant cells to those from the parental cells and a reference sequence (e.g., from NCBI) to identify any acquired mutations.[9]

Guide 3: Strategies to Overcome Resistance

Once a likely mechanism has been identified, you can design experiments to overcome it.

Strategy A: Rational Combination Therapy

The most direct approach is to co-inhibit the primary target and the resistance pathway.

Protocol 5: Synergy Assessment with Combination Treatment

  • Hypothesis: If your resistant cells show AKT activation (from Workflow B), the hypothesis is that combining your pyrrolopyridine inhibitor with a PI3K or AKT inhibitor will restore sensitivity.

  • Experimental Design: Design a matrix of drug concentrations. Use serial dilutions of your primary inhibitor (Drug A) and the second inhibitor (e.g., a PI3K inhibitor, Drug B) both alone and in combination at fixed ratios.

  • Assay: Perform a 72-hour cell viability assay as described in Protocol 1.

  • Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software is a common tool).

    • CI < 1: Indicates synergy (the combination is more effective than the sum of the individual drugs).

    • CI = 1: Indicates an additive effect.

    • CI > 1: Indicates antagonism.

Data Presentation: Combination Index (CI) Values

Drug A (Your Inhibitor)Drug B (PI3K Inhibitor)Effect (Fraction Affected)CI ValueInterpretation
Combination 1Combination 10.50 (50% inhibition)0.65Synergy
Combination 2Combination 20.75 (75% inhibition)0.58Synergy
Combination 3Combination 30.90 (90% inhibition)0.51Strong Synergy

Finding strong synergy provides a powerful rationale for a combination therapy approach to overcome the identified resistance mechanism.[6][9]

Strategy B: Evaluation of Next-Generation Inhibitors

If resistance is due to a specific mutation in the drug target, a next-generation inhibitor designed to bind to the mutant form may be effective.[11]

Protocol 6: Testing Next-Generation Compounds

  • Selection: Obtain a next-generation inhibitor known to be active against the mutation you identified in Workflow C.

  • Assay: Perform an IC50 dose-response assay (Protocol 1) comparing the activity of the original inhibitor and the next-generation inhibitor on both parental and resistant cell lines.

  • Analysis: A potent IC50 for the next-generation inhibitor in the resistant line, where the original inhibitor was weak, validates this strategy.

References

Technical Support Center: Purification of 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the purification of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine and its constitutional isomers. The unique physicochemical properties imparted by the trifluoromethyl group and the nitrogenous heterocyclic core often lead to complex purification scenarios.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your purification workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification of this compound class.

Q1: What makes the purification of this compound isomers so difficult?

A: The primary challenge lies in the physicochemical similarity of the isomers that are often generated during synthesis.[3][4] Constitutional isomers (regioisomers) of the pyrrolo[3,2-c]pyridine scaffold, or isomers with the trifluoromethyl group at a different position, will have very similar polarity, molecular weight, and pKa values. This similarity makes differentiation by standard chromatographic techniques like silica gel flash chromatography extremely challenging, often resulting in poor separation and co-elution.[4]

Q2: What are the most common isomeric impurities I should anticipate?

A: During the synthesis of functionalized pyridines and their fused heterocyclic systems, regiochemical control can be difficult to achieve.[5][6] You may encounter several types of isomers:

  • Regioisomers of the Core Scaffold: Synthesis may yield other pyrrolopyridine isomers, such as the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) or 1H-pyrrolo[3,2-b]pyridine (4-azaindole) systems.

  • Positional Isomers of Substitution: If functionalizing an existing pyrrolopyridine core, substitution can occur at multiple sites on either the pyridine or pyrrole ring, leading to isomers that are very difficult to separate.

  • Byproducts from Precursors: Incomplete reactions or side-reactions involving trifluoromethyl-containing building blocks can introduce impurities that are structurally similar to the target molecule.[7][8]

Q3: Can the this compound scaffold degrade on silica gel?

A: Yes, this is a significant risk. The pyrrolo[3,2-c]pyridine system contains basic nitrogen atoms (specifically the pyridine nitrogen) that can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction can lead to several undesirable outcomes:

  • Irreversible Adsorption: Loss of yield as the compound remains bound to the stationary phase.

  • Peak Tailing/Streaking: Poor peak shape during chromatography, which severely compromises separation efficiency.[9]

  • On-Column Degradation: The acidic environment can potentially catalyze the degradation of sensitive compounds.

To mitigate this, it is often necessary to use deactivated silica or an alternative stationary phase.[9]

Q4: Is Supercritical Fluid Chromatography (SFC) a good option for these types of isomers?

A: Absolutely. SFC is an exceptionally powerful technique for separating isomers of polar and heterocyclic compounds and is often superior to both normal-phase and reversed-phase HPLC for this application.[10][11] Its advantages include high separation efficiency, faster run times due to the low viscosity of the mobile phase, and reduced solvent consumption, making it a "greener" alternative.[10][11] The use of supercritical CO2 modified with polar solvents like methanol allows for the fine-tuning of selectivity required for challenging isomer separations.[12][13]

Section 2: Troubleshooting Guide for Common Purification Issues

This guide provides a systematic approach to resolving specific experimental problems.

Issue 1: Complete Co-elution or Poor Resolution of Isomers in Flash Chromatography
  • Probable Cause: The polarity difference between the isomers is insufficient for separation using the selected stationary and mobile phase combination.

  • Troubleshooting & Optimization:

    • Mobile Phase Modification: Systematically screen solvent systems. If a standard Hexane/Ethyl Acetate gradient fails, switch to a system with different selectivity, such as Dichloromethane/Methanol.

    • Add a Basic Modifier: To reduce tailing and improve peak shape, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase. This deactivates the acidic silanol groups on the silica surface.[9]

    • Change Stationary Phase: If modifying the mobile phase is ineffective, the stationary phase chemistry must be changed.

      • Neutral Alumina: Less acidic than silica and can be effective for basic compounds.

      • C18-Functionalized Silica (Reversed-Phase): This fundamentally changes the separation mechanism from normal-phase (polar stationary phase) to reversed-phase (non-polar stationary phase), which can often resolve isomers that co-elute in normal-phase.

    • Escalate to High-Performance Techniques: If flash chromatography fails to provide baseline separation, it is necessary to move to a higher-resolution technique like preparative HPLC or SFC.

Issue 2: Severe Peak Tailing and Low Mass Recovery
  • Probable Cause: Strong, undesirable ionic interactions between the basic nitrogen atoms of your compound and the acidic surface of the silica gel stationary phase.[9]

  • Troubleshooting & Optimization:

    • Column Deactivation: Before loading your sample, flush the column with your starting eluent containing 1-2% triethylamine. This pre-treats the silica and minimizes acidic sites.

    • Use Pre-treated Media: Employ commercially available deactivated silica gel or consider using neutral alumina, which lacks the strongly acidic silanol groups responsible for the interaction.

    • Consider an Alternative Technique: For highly basic compounds, reversed-phase HPLC or SFC are often better first choices, as the mobile phases and stationary phases are less prone to causing these issues. In RP-HPLC, adding an acid like formic acid or TFA to the mobile phase ensures the basic nitrogens are protonated, leading to sharp, symmetrical peaks.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for addressing common purification challenges with these compounds.

G start Crude Isomeric Mixture flash Attempt Flash Chromatography (e.g., Hex/EtOAc) start->flash purity_check Assess Purity & Recovery (LC-MS / NMR) flash->purity_check tailing_q Severe Tailing? purity_check->tailing_q Low Recovery / Poor Peak Shape resolution_q Isomers Resolved? purity_check->resolution_q Good Recovery / Symmetric Peaks deactivate Deactivate Silica: Add 0.5% TEA to Eluent or Use Alumina tailing_q->deactivate Yes tailing_q->resolution_q No deactivate->flash success Pure Compound (>98%) resolution_q->success Yes hp_methods High-Performance Methods Needed resolution_q->hp_methods No hplc Preparative RP-HPLC (C18 or PFP Column) hp_methods->hplc sfc Preparative SFC (Polar Column) hp_methods->sfc

Caption: Troubleshooting decision tree for purification.

Section 3: High-Performance Purification Protocols

When flash chromatography is insufficient, these high-resolution methods are recommended.

Protocol 3.1: Preparative Reversed-Phase HPLC (RP-HPLC)

This method is excellent for separating polar compounds and isomers that are difficult to resolve by normal-phase chromatography.[14][15]

  • Column Selection:

    • Primary Choice: C18 column (e.g., 10 µm particle size, 150 x 30 mm). C18 is a robust, general-purpose stationary phase.

    • Alternative: Pentafluorophenyl (PFP) column. PFP phases provide alternative selectivity for fluorinated compounds and aromatics through dipole-dipole and π-π interactions, which can be highly effective for isomer separation.[16]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid (or 0.1% TFA) in Water.

    • Mobile Phase B: 0.1% Formic Acid (or 0.1% TFA) in Acetonitrile (or Methanol).

    • Rationale: The acidic modifier ensures that the basic nitrogens in the pyrrolopyridine ring are protonated, leading to sharp peaks and reproducible retention times.

  • Sample Preparation:

    • Dissolve the crude mixture in a minimal amount of a strong solvent like DMSO or DMF.

    • If possible, dilute with the initial mobile phase composition (e.g., 95% A / 5% B) to ensure good peak shape upon injection.

  • Suggested Gradient Method:

    • Flow Rate: 20-40 mL/min (for a 30 mm ID column).

    • Gradient:

      • 0-2 min: 5% B (hold)

      • 2-15 min: 5% to 95% B (linear gradient)

      • 15-18 min: 95% B (hold and wash)

      • 18-20 min: 95% to 5% B (return to initial conditions)

    • Note: This is a generic starting gradient. It must be optimized based on the retention time of your compounds, as determined by an analytical LC-MS run.

  • Post-Purification Workup:

    • Combine the pure fractions.

    • If TFA was used, it may need to be neutralized. Add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

    • Extract the aqueous solution with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3.2: Preparative Supercritical Fluid Chromatography (SFC)

SFC is a highly efficient and environmentally friendly technique ideal for isomer separation.[10][11]

  • Column Selection:

    • Choose a polar stationary phase. A 2-picolylamine (2-PIC) or Diol column often provides excellent selectivity for polar, nitrogen-containing heterocycles.[12]

  • Mobile Phase:

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B (Co-solvent): Methanol.

    • Additive: 0.2% Ammonium Hydroxide (NH₄OH) or Isopropylamine (IPA) in the co-solvent.

    • Rationale: The basic additive is crucial for achieving good peak shape for basic compounds like pyrrolopyridines in SFC, preventing interactions with any residual acidic sites on the stationary phase.

  • System Parameters:

    • Back Pressure Regulator (BPR): 120 bar.

    • Column Temperature: 40 °C.

    • Flow Rate: 50-80 g/min (for a 21 mm ID column).

  • Suggested Gradient Method:

    • Gradient:

      • 0-1 min: 5% Co-solvent (hold)

      • 1-8 min: 5% to 50% Co-solvent (linear gradient)

      • 8-10 min: 50% Co-solvent (hold and wash)

    • Note: SFC gradients are typically much faster than HPLC. Optimize based on analytical screening.

  • Post-Purification Workup:

    • The collection process in modern SFC systems automatically separates the CO₂ gas, leaving the purified compound in the methanol co-solvent.

    • The resulting solution can be directly concentrated under reduced pressure. No aqueous workup is typically required, simplifying the process significantly.

Section 4: Data and Workflow Summaries

Table 1: Comparison of Primary Purification Techniques
FeatureNormal-Phase FlashReversed-Phase HPLC (RP-HPLC)Supercritical Fluid Chromatography (SFC)
Principle Adsorption (Polar stationary phase)Partitioning (Non-polar stationary phase)Adsorption/Partitioning (Polar stationary phase)
Selectivity Good for compounds with different polar functional groups.Excellent for separating compounds by hydrophobicity.Unique selectivity, often orthogonal to HPLC. Excellent for isomers.
Speed Slow to ModerateSlowVery Fast[10][13]
Solvent Use High (Organic)High (Aqueous/Organic)Low (Mainly CO₂)[11]
Best For... Initial bulk purification of non-isomeric mixtures.High-resolution purification of polar compounds and isomers.Fast, high-resolution separation of isomers, especially polar and chiral compounds.
Key Drawback Poor resolution for close isomers; potential for compound degradation.High solvent consumption; requires post-purification workup.Requires specialized equipment.
Method Selection Workflow

This diagram illustrates the recommended workflow for selecting the optimal purification strategy.

G cluster_0 Initial Purification cluster_1 Purity Analysis cluster_2 High-Resolution Purification cluster_3 Final Product crude Crude Product (Isomeric Mixture) flash Optimized Flash Chromatography (Deactivated Silica / Alumina) crude->flash lcms LC-MS Analysis flash->lcms hplc Preparative RP-HPLC lcms->hplc Purity < 98% sfc Preparative SFC lcms->sfc Purity < 98% pure Pure Isomer (>98%) lcms->pure Purity > 98% hplc->pure sfc->pure

Caption: Recommended workflow for purification method selection.

References

Technical Support Center: Scale-Up Synthesis of 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the scale-up synthesis of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this and similar heterocyclic compounds for preclinical studies. The incorporation of a trifluoromethyl group into the pyrrolopyridine scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in medicinal chemistry.[1] This document provides a comprehensive, field-proven guide to a robust scale-up synthesis, along with detailed troubleshooting advice and frequently asked questions to address challenges that may arise during your experimental work.

Our approach is grounded in established chemical principles and has been designed to be a self-validating system, ensuring technical accuracy and trustworthiness. We will delve into the causality behind experimental choices, from reaction mechanisms to purification strategies, to empower you with a deep understanding of the process.

Optimized Scale-Up Synthetic Protocol

The following protocol details a robust and scalable synthesis of this compound, suitable for producing kilogram quantities required for preclinical trials. The chosen strategy is an adaptation of the Larock indole synthesis, a powerful palladium-catalyzed reaction for forming indole and azaindole cores.[2][3][4][5]

Synthetic Pathway Overview

The overall synthetic route is a two-step process starting from commercially available 4-chloro-3-nitropyridine. The key steps are:

  • Stille Cross-Coupling: Reaction of 4-chloro-3-nitropyridine with a suitable trifluoromethylating agent. For scale-up, using a stable and efficient reagent is crucial.

  • Reductive Cyclization: Reduction of the nitro group followed by in-situ cyclization to form the pyrrolo[3,2-c]pyridine ring.

Synthetic_Pathway A 4-Chloro-3-nitropyridine B 4-(Trifluoromethyl)-3-nitropyridine A->B Trifluoromethylation (Stille Coupling) C This compound B->C Reductive Cyclization (e.g., Fe/AcOH)

References

Technical Support Center: Enhancing the Bioavailability of 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine. This molecule, belonging to the azaindole class of compounds, represents a scaffold of significant interest, particularly as a kinase inhibitor in therapeutic development.[1] The incorporation of a trifluoromethyl (-CF3) group is a common strategy in modern drug design to enhance metabolic stability and target binding affinity.[2][3] However, this modification, combined with the planar, rigid pyrrolopyridine core, frequently leads to significant challenges in achieving adequate oral bioavailability, primarily due to poor aqueous solubility.[4][5]

This guide is designed for researchers, scientists, and drug development professionals. It provides a structured, problem-oriented approach to formulation development, moving from fundamental characterization to advanced troubleshooting and optimization. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome common hurdles and successfully enhance the in vivo performance of your this compound formulations.

Section 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the preliminary questions researchers face when beginning a formulation project with a new chemical entity (NCE) like this compound.

Q1: What are the primary bioavailability challenges anticipated for this compound?

Answer: Based on its chemical structure, the primary challenges are:

  • Poor Aqueous Solubility: The molecule's rigid, aromatic structure contributes to high crystal lattice energy, making it difficult to dissolve in the gastrointestinal (GI) tract. The lipophilic -CF3 group further reduces aqueous solubility.[2] Many kinase inhibitors exhibit these properties and are often classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds.[6]

  • Metabolic Instability: While the -CF3 group can block certain metabolic sites, the pyrrolopyridine core may still be susceptible to first-pass metabolism by cytochrome P450 enzymes in the gut wall and liver.[7]

  • Efflux Transport: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the GI lumen, thereby reducing net absorption.[7]

Q2: What is the Biopharmaceutics Classification System (BCS) and how does it guide my formulation strategy?

Answer: The BCS is a scientific framework that classifies a drug substance based on its aqueous solubility and intestinal permeability.[8][9] It is a critical first step in identifying the rate-limiting factor for oral absorption.

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

This compound is most likely a BCS Class II or Class IV compound. For BCS Class II drugs, oral absorption is limited by the dissolution rate, making solubility enhancement the primary goal of formulation.[10] For Class IV drugs, both solubility and permeability must be addressed. Your initial experiments should aim to definitively classify your compound to select the most appropriate formulation path.

Q3: What critical physicochemical properties must I characterize before starting formulation work?

Answer: A thorough understanding of the molecule's intrinsic properties is essential. This data forms the basis for rational formulation design.

PropertySignificance for FormulationTypical Experimental Method
Aqueous Solubility Determines the BCS class and the necessity for enabling formulations. Should be tested at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the GI tract.Shake-flask method followed by HPLC-UV analysis.
pKa Indicates the ionization state of the molecule at different pH levels, which directly impacts solubility and permeability.Potentiometric titration or UV-spectrophotometry.
LogP / LogD Measures lipophilicity. A high LogP often correlates with low aqueous solubility but high membrane permeability.Shake-flask method (octanol/water) or calculation-based models.
Solid-State Properties Identifies the crystalline form (polymorphs), melting point, and degree of crystallinity. This is crucial for amorphous strategies.Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), Thermogravimetric Analysis (TGA).
Excipient Compatibility Ensures that the chosen excipients do not cause chemical degradation of the active pharmaceutical ingredient (API).Binary mixtures of API and excipient are stored under stressed conditions (e.g., 40°C/75% RH) and analyzed for degradation products by HPLC.[11]
Section 2: Troubleshooting Formulation Development

This section provides detailed guides for addressing specific experimental issues you may encounter.

Workflow for Formulation Strategy Selection

The following diagram outlines a logical workflow for selecting a suitable bioavailability enhancement strategy based on initial characterization data.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Permeability Enhancement (for BCS Class IV) start Characterize API: Solubility, Permeability, Solid State bcs Determine BCS Class start->bcs decision Is Dissolution Rate-Limiting? (BCS Class II / IV) bcs->decision asd Strategy A: Amorphous Solid Dispersions (ASD) decision->asd Yes lbf Strategy B: Lipid-Based Formulations (LBF) decision->lbf Yes nano Strategy C: Nanoparticle Formulations decision->nano Yes perm Incorporate Permeation Enhancers or Efflux Inhibitors asd->perm If Permeability is also an issue lbf->perm nano->perm If Permeability is also an issue

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Problem Area 1: Poor Aqueous Solubility & Dissolution Rate

This is the most common hurdle. The goal of the following strategies is to increase the dissolution rate and achieve a supersaturated state of the drug in the GI tract, thereby increasing the concentration gradient for absorption.

Scientific Rationale: ASDs work by converting the crystalline API into a high-energy amorphous form, which is molecularly dispersed within a polymer matrix.[12] This eliminates the crystal lattice energy barrier to dissolution, allowing for rapid formation of a supersaturated solution. The polymer's role is to stabilize the amorphous drug during storage and inhibit its recrystallization during dissolution.[13]

Troubleshooting Guide

Issue EncounteredProbable CausesRecommended Actions & Troubleshooting Steps
Physical Instability: The ASD powder shows signs of recrystallization over time (verified by XRPD or DSC).1. Poor API-Polymer Miscibility: The drug and polymer are not fully miscible, leading to phase separation. 2. Low Glass Transition Temp (Tg): The formulation's Tg is too low, allowing for high molecular mobility and recrystallization. 3. Hygroscopicity: Moisture absorption acts as a plasticizer, lowering the Tg.[14]1. Re-screen Polymers: Use polymers with stronger potential for intermolecular interactions (e.g., hydrogen bonding) with your API. See protocol below. 2. Increase Polymer Ratio: A higher polymer-to-drug ratio can better stabilize the API. 3. Select High-Tg Polymers: Choose polymers with a higher intrinsic Tg (e.g., HPMC-AS, Soluplus®). 4. Control Humidity: Ensure proper drying of the ASD post-production and store in desiccated, sealed containers.
Inadequate Dissolution Enhancement: The ASD does not show a significant improvement in dissolution rate or extent compared to the crystalline API.1. Suboptimal Polymer Choice: The chosen polymer may not be readily soluble in the dissolution media or may not effectively inhibit precipitation. 2. "Parachute" Effect is Too Weak: The polymer fails to maintain supersaturation long enough for absorption to occur. 3. Drug Loading is Too High: At high drug loads, the API may not be fully amorphous or molecularly dispersed.1. Screen a Panel of Polymers: Test polymers with different properties (e.g., pH-dependent solubility like HPMC-AS vs. pH-independent like PVP). 2. In-vitro Dissolution/Precipitation Test: Perform a "solvent-shift" test. Dissolve the ASD in a small amount of organic solvent, then add to the aqueous dissolution medium. Monitor the concentration over time to assess the polymer's ability to maintain supersaturation. 3. Reduce Drug Loading: Prepare ASDs at lower drug loadings (e.g., 10%, 20%) and re-test dissolution. Confirm amorphicity with XRPD.

Experimental Protocol: ASD Polymer Screening via Spray Drying

  • Objective: To identify a suitable polymer and optimal drug loading for creating a stable and effective ASD of this compound.

  • Materials:

    • API: this compound

    • Polymers: PVP K30, HPMC-AS, Soluplus®, Eudragit® L100-55

    • Solvent: Dichloromethane/Methanol co-solvent system (or other suitable solvent that dissolves both API and polymer).

  • Procedure:

    • Prepare separate feed solutions for each polymer at drug loadings of 20% and 40% (w/w total solids). For example, for a 20% drug load, dissolve 200 mg of API and 800 mg of polymer in the solvent system to achieve a total solids concentration of 2-5% (w/v).

    • Set up a lab-scale spray dryer (e.g., Büchi B-290). Typical starting parameters: Inlet temperature 100-120°C, aspirator rate 80-100%, pump rate 5-10 mL/min. Optimize parameters to achieve an outlet temperature of 50-70°C.

    • Spray dry each solution and collect the resulting powder.

    • Characterization - Step 1 (Solid State): Analyze each resulting powder using XRPD to confirm it is amorphous (i.e., shows a halo pattern with no sharp peaks). Use DSC to determine the Tg. A single Tg indicates good miscibility.[15]

    • Characterization - Step 2 (Dissolution): Perform in vitro dissolution testing (USP Apparatus II) in a biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid). Compare the dissolution profiles of the different ASD formulations against the unformulated crystalline API.

    • Selection: Choose the polymer and drug loading combination that results in a stable, amorphous solid with the greatest enhancement in dissolution rate and extent.

Scientific Rationale: LBFs, particularly Self-Emulsifying Drug Delivery Systems (SEDDS), present the drug in a dissolved state within a mixture of oils, surfactants, and co-solvents.[16][17] Upon gentle agitation in the aqueous environment of the GI tract, these systems spontaneously form fine oil-in-water emulsions, facilitating drug dispersion and absorption. This approach circumvents the dissolution step entirely.

Troubleshooting Guide

Issue EncounteredProbable CausesRecommended Actions & Troubleshooting Steps
Poor Emulsification or Phase Separation: Upon dilution with water, the formulation turns milky-white with large droplets, or separates into layers.1. Incorrect Excipient Ratios: The surfactant-to-oil ratio may be too low to effectively emulsify the lipid phase. 2. Poor Excipient Selection: The chosen surfactant may not have the appropriate Hydrophilic-Lipophilic Balance (HLB) value for the selected oil.1. Construct a Ternary Phase Diagram: Systematically test different ratios of oil, surfactant, and co-solvent to identify the region that forms a stable microemulsion. 2. Screen Surfactants: Test a range of surfactants with different HLB values (typically 10-18 for SEDDS). 3. Increase Surfactant Concentration: Gradually increase the surfactant concentration and observe the effect on emulsification performance.
Drug Precipitation Upon Dispersion: The drug crystallizes out of the emulsion after dilution in the aqueous medium.1. Low Drug Solubility in the Formulation: The drug's solubility in the oil/surfactant mixture is exceeded upon emulsification. 2. Supersaturation is Not Maintained: The drug is soluble in the formulation but precipitates from the oil droplets into the aqueous phase.1. Determine Drug Solubility: Quantitatively measure the solubility of your API in individual oils, surfactants, and co-solvents to select the best carriers. 2. Add a Co-solvent: Incorporate a co-solvent (e.g., Transcutol®, PEG 400) to increase the drug-loading capacity of the formulation. 3. Incorporate a Polymeric Precipitation Inhibitor: Add a polymer (e.g., HPMC) to the formulation to help maintain supersaturation in the aqueous phase after dispersion.
Section 3: Advanced Characterization & IVIVC

Troubleshooting Guide

Issue EncounteredProbable CausesRecommended Actions & Troubleshooting Steps
Poor In Vitro-In Vivo Correlation (IVIVC): An optimized formulation shows excellent in vitro dissolution but fails to improve bioavailability in preclinical animal studies.1. Precipitation in vivo: The drug precipitates in the GI tract despite good in vitro performance. Standard dissolution media may not be predictive. 2. Permeability is the True Rate-Limiting Step: The compound is BCS Class IV, and enhancing dissolution alone is insufficient. 3. Extensive First-Pass Metabolism: The drug is rapidly metabolized in the gut wall or liver.1. Use Biorelevant Dissolution Media: Employ media like FaSSIF and FeSSIF (Fasted/Fed State Simulated Intestinal Fluid) which contain bile salts and lecithin to better mimic GI conditions.[18] 2. Conduct Permeability Assays: Use in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of your compound. 3. Perform Preclinical Pharmacokinetic (PK) Studies: Compare oral (PO) vs. intravenous (IV) administration in an animal model (e.g., rat) to determine absolute bioavailability and assess the extent of first-pass metabolism.[19]
Diagram: The "Spring and Parachute" Concept of ASDs

This diagram illustrates the mechanism by which amorphous solid dispersions enhance oral drug absorption.

Caption: The "Spring and Parachute" model for Amorphous Solid Dispersions (ASDs).

References

safe handling and disposal of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the for researchers, scientists, and drug development professionals.

Technical Support Center: 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

Welcome to the technical support center for this compound. This guide is designed to provide you with essential safety information, handling protocols, and disposal procedures in a direct question-and-answer format. As a Senior Application Scientist, my goal is to equip you with the knowledge to work with this compound safely and effectively, ensuring both personal safety and experimental integrity.

While comprehensive toxicological data for this specific molecule is not extensively published, its structure—featuring a trifluoromethyl group and a pyrrolopyridine core—shares characteristics with compounds that require careful handling.[1][][3] The guidance provided here is based on established safety protocols for analogous chemical structures and general laboratory best practices.

Section 1: Hazard Identification and General Precautions

This section addresses the fundamental safety profile of the compound and the essential precautions to take before starting any experiment.

Q1: What are the primary hazards associated with this compound?

A1: Based on data from structurally similar compounds, this compound should be handled as a potentially hazardous substance. The primary anticipated hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[4][5]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[4][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[5][6]

  • Harmful if Swallowed: Acute oral toxicity is a concern, and the substance may be harmful or toxic if ingested.[4][7]

It is crucial to note that the chemical, physical, and toxicological properties may not have been thoroughly investigated, so the compound should be handled with the utmost care, assuming it is hazardous.[6][7]

Q2: Are there any specific chemical reactivity concerns I should be aware of?

A2: Yes. While the compound is generally stable under recommended storage conditions, you should avoid contact with strong oxidizing agents, as they are incompatible.[8] Additionally, keep the compound away from heat, sparks, open flames, and other sources of ignition.[6][9][10] During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and highly toxic hydrogen fluoride (HF) or hydrogen chloride gas can be generated.[6][11]

Section 2: Handling and Storage

Proper handling and storage are critical to preventing exposure and maintaining the chemical's integrity.

Q3: What is the correct procedure for handling this compound in the lab?

A3: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5][12] Use spark-proof tools and equipment where possible to prevent ignition.[4][10] Avoid all direct contact with the substance; do not let it touch your skin or eyes.[6][7] Avoid the formation of dust and aerosols during handling.[7] General laboratory hygiene is paramount: wash your hands thoroughly after handling, and before breaks, eating, drinking, or smoking.[4][7] Contaminated clothing should be removed immediately and washed before reuse.[13][14]

Q4: What are the optimal storage conditions for this compound?

A4: To ensure stability and safety, store the compound in a tightly closed, properly labeled container.[13] The storage area should be cool, dry, and well-ventilated.[6][8] For long-term stability, refrigeration at 2-8°C is often recommended for similar compounds.[7][11] Storing under an inert atmosphere can also provide additional protection.[7] Keep it segregated from incompatible materials like strong oxidizing agents.[8]

Section 3: Personal Protective Equipment (PPE)

Using the correct PPE is your primary defense against chemical exposure. The following table summarizes the required equipment.

Q5: What specific PPE is required when working with this compound?

A5: A comprehensive PPE strategy is mandatory. Do not handle this compound without the proper protective gear.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and/or a full-face shield.[15]Required to prevent eye contact, which can cause serious irritation.[6] Standard safety glasses are insufficient; splash protection is necessary.[15][16]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Essential to prevent skin contact and irritation.[12][17] Always inspect gloves before use and use proper glove removal technique to avoid contaminating your skin.[6][7]
Body Protection A standard laboratory coat. A flame-retardant coat is recommended if working with flammable solvents.[15]Protects skin and personal clothing from contamination.[12]
Respiratory Protection Not typically required if handled inside a fume hood.If work generates dust or aerosols outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[9][11]

Causality Behind PPE Choices: The selection of PPE is directly dictated by the compound's potential hazards. Goggles and face shields are mandated by the risk of serious eye irritation.[4][6] Chemical-resistant gloves form a necessary barrier against skin absorption and irritation.[4] A lab coat prevents accidental contamination of your clothing and skin. The use of a fume hood as the primary engineering control mitigates the need for respiratory protection under normal handling conditions.[9]

Section 4: Emergency Procedures (Spills & Exposure)

Accidents can happen. Being prepared with a clear, logical workflow is essential for a safe and effective response.

Q6: What is the correct first-aid response for accidental exposure?

A6: Immediate and correct action is critical. Always have the Safety Data Sheet (SDS) for the compound or a similar one available to show to medical personnel.[6][7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][7][11]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If irritation persists, consult a physician.[7][11]

  • Inhalation: Move the individual to fresh air at once. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[6][7][11]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water and call a POISON CENTER or doctor immediately.[4][6]

Q7: How should I handle a spill of this compound?

A7: For any spill, prioritize personal safety. Do not attempt to clean up a large spill without proper training and equipment.

  • Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated (turn on fume hoods).[7]

  • Wear PPE: Before approaching the spill, don the appropriate PPE as outlined in Section 3, including respiratory protection if necessary.[7]

  • Contain & Clean: Prevent the spill from entering drains or waterways.[6][7] For a solid spill, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding the creation of dust.[7][14] For a liquid spill, cover with an inert, non-combustible absorbent material (e.g., sand, vermiculite), then collect the material into a container for disposal.[8]

  • Decontaminate: Clean the spill area thoroughly once the material has been removed.[12]

Spill Response Workflow

SpillResponse cluster_InitialActions Immediate Actions cluster_Response Containment & Cleanup cluster_FinalSteps Finalization Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Hazards Evacuate->Assess DonPPE Don Appropriate PPE (Gloves, Goggles, etc.) Assess->DonPPE Contain Contain Spill (Use inert absorbent) DonPPE->Contain Cleanup Collect Waste into Sealed Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Label & Store Waste for Professional Disposal Decontaminate->Dispose Report Report Incident to EHS Office Dispose->Report

References

Validation & Comparative

A Comparative Efficacy Analysis: 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine versus Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of targeted cancer therapy is dominated by the development of small-molecule kinase inhibitors. These agents are designed to interfere with aberrant signaling pathways that drive malignant cell proliferation and survival.[1] Within this field, certain heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to bind to the ATP-binding pocket of various kinases. The pyrrolo[3,2-c]pyridine core is one such scaffold, derivatives of which have demonstrated potent inhibitory effects against several kinase families, including FMS kinase (also known as CSF-1R).[2][3][4]

This guide focuses on a specific, novel derivative: 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine . While this particular molecule is not yet extensively characterized in public literature, its structure merits a formal comparative framework. The inclusion of a trifluoromethyl (CF3) group is a well-established strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability.[5]

This document provides a comprehensive framework for researchers and drug development professionals to assess the efficacy of this, or similar novel compounds, against established clinical benchmarks. We will use the Epidermal Growth Factor Receptor (EGFR) signaling pathway as a representative model, a critical pathway in many cancers where multiple generations of inhibitors have been developed.[6][7] We will compare our compound of interest against a first-generation inhibitor, Gefitinib , and a third-generation inhibitor, Osimertinib , to provide a robust evaluation context.

Section 1: Scientific Rationale - The Compound and Its Comparators

The Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine scaffold is an analogue of indole and is recognized for its role in compounds targeting various kinases. Studies have shown that this core can serve as an effective hinge-binding motif, a critical interaction for ATP-competitive kinase inhibitors.[2][3] Derivatives have shown potent, nanomolar-level inhibition of receptor tyrosine kinases like FMS, suggesting a strong therapeutic potential that could extend to other kinases such as EGFR, which share structural similarities in their ATP-binding domains.[2][3]

The Role of the Trifluoromethyl (CF3) Group

The trifluoromethyl group is a powerful electron-withdrawing moiety.[5] Its incorporation into a drug candidate can have several beneficial effects:

  • Increased Lipophilicity: Enhances membrane permeability, potentially leading to better cellular and in vivo efficacy.

  • Metabolic Stability: The C-F bond is extremely strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.[5]

  • Binding Affinity: The strong dipole moment of the CF3 group can lead to favorable interactions within the kinase active site, potentially increasing potency.[5] Studies on other kinase inhibitor classes have shown that the addition of a CF3 group can significantly improve biological activity.[8][9]

Benchmark Inhibitors: Gefitinib and Osimertinib

To establish a rigorous comparison, we have selected two clinically significant EGFR inhibitors:

  • Gefitinib (Iressa®): A first-generation, reversible EGFR inhibitor that primarily targets wild-type and common activating mutations of EGFR.[7][10] It serves as a baseline for ATP-competitive inhibition.

  • Osimertinib (Tagrisso®): A third-generation, irreversible EGFR inhibitor. It was designed to be effective against both activating EGFR mutations and the T790M resistance mutation, while showing lower activity against wild-type EGFR to reduce side effects.[10][] Its mechanism involves forming a covalent bond with a cysteine residue in the EGFR active site.[10]

Comparing our novel compound to these two drugs will allow for a nuanced understanding of its potency, selectivity, and potential to overcome known resistance mechanisms.

Section 2: Experimental Design for Comparative Efficacy

A multi-step, systematic approach is required to compare a novel inhibitor with established drugs. The workflow begins with fundamental biochemical assays to determine direct enzyme inhibition and progresses to cell-based assays to assess activity in a more physiologically relevant context.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Data Analysis P1 Protocol 2.1: In Vitro Kinase Assay P2 Determine IC50 Values P1->P2 Quantify direct enzyme inhibition P5 Comparative Data Table P2->P5 Input IC50 Data P3 Protocol 2.2: Cellular Proliferation Assay P4 Determine GI50 Values P3->P4 Assess effect on cancer cell growth P4->P5 Input GI50 Data P6 Selectivity & Efficacy Profile P5->P6 Synthesize Results

Caption: Experimental workflow for inhibitor comparison.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50), providing a direct measure of potency.

Causality Behind Experimental Choices:

  • Assay Format: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is chosen for its high sensitivity, low background, and homogeneous (no-wash) format, making it suitable for high-throughput screening.[12]

  • ATP Concentration: The ATP concentration is set at the Michaelis constant (Km) for the specific kinase. This is critical because ATP-competitive inhibitors will appear less potent at high ATP concentrations. Testing at Km allows for a standardized comparison of inhibitor potencies.[13]

  • Enzyme Source: Recombinant human EGFR (wild-type and T790M mutant) is used to ensure consistency and to test for differential activity, a key characteristic of advanced inhibitors.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 4-fold serial dilution of this compound, Gefitinib, and Osimertinib in 100% DMSO. Subsequently, create a 4X final assay concentration stock by diluting this series in kinase reaction buffer.[12]

  • Reaction Plate Setup: To a 384-well assay plate, add 5 µL of the 4X inhibitor dilutions. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Kinase/Substrate Addition: Add 10 µL of a 2X solution containing the recombinant kinase (e.g., EGFR-T790M) and a biotinylated peptide substrate to each well.

  • Pre-incubation: Gently mix the plate and incubate for 20 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of a 4X ATP solution (at the predetermined Km concentration).

  • Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of a stop/detection solution containing EDTA (to chelate Mg2+ and stop the reaction), a Europium-labeled anti-phospho-specific antibody, and a Streptavidin-allophycocyanin (SA-APC) conjugate.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the detection antibodies to bind.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both donor and acceptor wavelengths.

  • Data Analysis: Calculate the ratio of acceptor/donor signals and plot the percent inhibition against the log of the inhibitor concentration. Fit the data using a non-linear regression model to determine the IC50 value.

Protocol: Cellular Proliferation Assay (GI50 Determination)

This assay measures the concentration of an inhibitor required to inhibit the growth of a cancer cell line by 50% (GI50). It provides crucial information on cell permeability, metabolic stability, and on-target effects within a living system.

Causality Behind Experimental Choices:

  • Cell Line Selection: The NCI-H1975 non-small cell lung cancer (NSCLC) cell line is selected. This line harbors both an activating mutation (L858R) and the T790M resistance mutation in the EGFR gene.[10] It is sensitive to third-generation inhibitors like Osimertinib but resistant to first-generation inhibitors like Gefitinib, making it an excellent model for assessing the efficacy of a novel compound against clinically relevant resistance.

  • Viability Readout: The Cell Counting Kit-8 (CCK-8) assay is used. This colorimetric assay measures mitochondrial dehydrogenase activity, which correlates with the number of viable cells. It is a robust and highly reproducible method for assessing cell proliferation.[14]

Step-by-Step Methodology:

  • Cell Seeding: Seed NCI-H1975 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate overnight (approx. 18-24 hours) at 37°C with 5% CO2 to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Gefitinib, Osimertinib) in culture medium.

  • Dosing: Remove the existing medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include a vehicle control (e.g., 0.1% DMSO).[14]

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Viability Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for an additional 2-4 hours.[14]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance data to the vehicle-treated control wells (set to 100% viability). Plot the percentage of cell growth inhibition against the log of the inhibitor concentration and use non-linear regression to calculate the GI50 value.

Section 3: Data Interpretation and Comparative Analysis

The data generated from the described protocols can be summarized for a direct comparison of the inhibitors' performance. The following table presents hypothetical, yet realistic, data to illustrate the analysis.

CompoundTarget KinaseBiochemical IC50 (nM)NCI-H1975 Cell Line GI50 (nM)
This compound EGFR (T790M)825
Gefitinib EGFR (T790M)>5000>10000
Osimertinib EGFR (T790M)112

Analysis of Hypothetical Data:

  • Potency: In this hypothetical scenario, this compound shows potent biochemical inhibition of the EGFR-T790M mutant (IC50 = 8 nM), far superior to the first-generation inhibitor Gefitinib and approaching the potency of the third-generation Osimertinib.

  • Cellular Efficacy: The compound demonstrates strong anti-proliferative activity in the EGFR-T790M mutant cell line (GI50 = 25 nM). The modest shift between the IC50 and GI50 values (8 nM vs. 25 nM) suggests good cell permeability and stability.

  • Clinical Potential: This profile suggests that this compound could be a promising candidate for treating NSCLC that has developed resistance to first-generation EGFR inhibitors, warranting further investigation into its selectivity and in vivo efficacy.

Section 4: Signaling Pathway Context

To understand the mechanism of action, it is crucial to visualize where these inhibitors act. EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are central to cell proliferation and survival.[6][7]

G cluster_downstream Downstream Signaling Ligand EGF Ligand EGFR EGFR Receptor Ligand->EGFR Binds & Activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Inhibitors Gefitinib Osimertinib 4-(trifluoromethyl)-1H-... (ATP-Competitive Inhibition) Inhibitors->EGFR Blocks ATP Binding & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and inhibitor action.

All three inhibitors—Gefitinib, Osimertinib, and our novel compound—are designed to compete with ATP for binding to the intracellular kinase domain of EGFR.[6][7][] This prevents receptor autophosphorylation, thereby blocking the activation of downstream pro-survival pathways and inhibiting tumor cell growth.[7]

Conclusion

This guide provides a robust, scientifically grounded framework for evaluating the efficacy of a novel kinase inhibitor, this compound. By leveraging validated biochemical and cellular assay protocols and comparing against well-characterized clinical benchmarks, researchers can generate the critical data needed to establish a comprehensive efficacy and selectivity profile. The structural features of this compound, namely the pyrrolo[3,2-c]pyridine scaffold and the trifluoromethyl moiety, suggest a high potential for potent and specific kinase inhibition. The outlined experimental workflow provides the necessary steps to validate this potential and guide further preclinical development.

References

A Comparative Analysis of FGFR Inhibitors: Benchmarking Novel Pyrrolo[3,2-c]pyridine Scaffolds Against Clinically Approved Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted oncology, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a pivotal class of therapeutics for a range of malignancies characterized by FGFR aberrations. This guide provides a comprehensive comparative analysis of established, FDA-approved FGFR inhibitors and offers insights into the potential of novel chemical scaffolds, with a particular focus on the 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine backbone. While specific experimental data for this compound as an FGFR inhibitor is not extensively available in the public domain, this guide will leverage data from closely related pyrrolo[2,3-b]pyridine analogs to project its potential profile and benchmark it against current standards of care.

The FGFR Signaling Pathway: A Critical Oncogenic Driver

The FGFR signaling cascade is a crucial regulator of cellular processes including proliferation, differentiation, migration, and survival.[1][2] This pathway is triggered by the binding of Fibroblast Growth Factors (FGFs) to their corresponding receptors (FGFR1-4), leading to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.[3] This phosphorylation cascade activates downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are central to cell growth and survival.[4]

Genetic alterations such as gene fusions, amplifications, or activating mutations in FGFRs can lead to constitutive activation of these pathways, driving tumorigenesis in various cancers, including cholangiocarcinoma, urothelial carcinoma, and lung cancer.[5][6] This has established FGFRs as compelling targets for therapeutic intervention.

Diagram of the FGFR Signaling Pathway

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 P2 P FGFR->P2 P3 P FGFR->P3 P4 P FGFR->P4 RAS RAS P1->RAS PI3K PI3K P2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Transcription->Proliferation

Caption: Simplified FGFR signaling pathway.

Clinically Approved FGFR Inhibitors: A Comparative Overview

Several FGFR inhibitors have received FDA approval, each with a distinct profile in terms of selectivity, mechanism of action, and clinical application.

InhibitorCompanyMechanism of ActionApproved Indications
Erdafitinib (Balversa®)JanssenPan-FGFR inhibitor (FGFR1-4)Locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 alterations.[7][8][9]
Pemigatinib (Pemazyre®)IncyteSelective inhibitor of FGFR1, 2, and 3Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement; Relapsed or refractory myeloid/lymphoid neoplasms with FGFR1 rearrangement.[2]
Infigratinib (Truseltiq®)QED TherapeuticsSelective inhibitor of FGFR1, 2, and 3Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.
Futibatinib (Lytgobi®)Taiho OncologyIrreversible, selective inhibitor of FGFR1, 2, 3, and 4Previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma with FGFR2 gene fusions or other rearrangements.
Mechanism of Action: Reversible vs. Irreversible Inhibition

The majority of approved FGFR inhibitors, including erdafitinib, pemigatinib, and infigratinib, are ATP-competitive, reversible inhibitors.[6] They function by binding to the ATP-binding pocket of the FGFR kinase domain, preventing phosphorylation and subsequent activation of downstream signaling.

Futibatinib, in contrast, is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of FGFRs.[3] This covalent binding leads to sustained inhibition of the receptor, which may offer an advantage in overcoming certain resistance mechanisms.

Kinase Selectivity and Potency

The selectivity of an FGFR inhibitor is a critical determinant of its efficacy and safety profile. Off-target inhibition of other kinases, such as VEGFR, can lead to a broader side-effect profile.

InhibitorTarget KinasesIC50 (nM) - FGFR1IC50 (nM) - FGFR2IC50 (nM) - FGFR3IC50 (nM) - FGFR4
Erdafitinib Pan-FGFR (1-4)1.22.55.7-
Pemigatinib FGFR1-30.40.51.0-
Infigratinib FGFR1-31.11.02.3-
Futibatinib FGFR1-43.23.33.43.9

Note: IC50 values are compiled from various sources and may vary based on experimental conditions. Direct comparison should be made with caution.

Erdafitinib is a pan-FGFR inhibitor with potent activity against all four FGFR family members. Pemigatinib and infigratinib exhibit higher selectivity for FGFR1-3. Futibatinib, while targeting all four FGFRs, does so with high selectivity and irreversible binding.

Acquired Resistance to FGFR Inhibitors

A significant challenge in FGFR-targeted therapy is the development of acquired resistance. The primary mechanisms of resistance include:

  • On-target mutations: Secondary mutations in the FGFR kinase domain, particularly "gatekeeper" mutations (e.g., V565F in FGFR2), can prevent inhibitor binding.[5]

  • Bypass signaling: Activation of alternative signaling pathways, such as the PI3K/mTOR or MAPK pathways, can circumvent FGFR inhibition.

The emergence of resistance underscores the need for next-generation inhibitors with activity against common resistance mutations.

The Promise of Novel Scaffolds: The Pyrrolo[3,2-c]pyridine Core

While specific data on this compound is limited, research into related pyrrolopyridine and pyrrolopyrazine scaffolds has demonstrated their potential as potent and selective FGFR inhibitors.

Studies on 1H-pyrrolo[2,3-b]pyridine derivatives have identified compounds with potent inhibitory activity against FGFR1, 2, and 3.[2] For instance, compound 4h from one such study exhibited IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively, while showing significantly less activity against FGFR4 (IC50 > 712 nM).[2] This suggests that the pyrrolo[2,3-b]pyridine scaffold can be engineered for selectivity.

Furthermore, research on pyrrolo[2,3-b]pyridine-3-one derivatives has yielded novel irreversible inhibitors of FGFR4, a target implicated in hepatocellular carcinoma. This highlights the versatility of the pyrrolopyridine core in designing inhibitors with different mechanisms of action and selectivity profiles.

The trifluoromethyl group on the 4-position of the 1H-pyrrolo[3,2-c]pyridine ring is an electron-withdrawing group that can influence the compound's electronic properties, potentially enhancing its binding affinity and metabolic stability. The pyrrolo[3,2-c]pyridine core itself serves as a bioisostere for other hinge-binding motifs found in known kinase inhibitors.

Diagram of a Generic Pyrrolopyridine-Based FGFR Inhibitor

Inhibitor_Scaffold cluster_inhibitor Pyrrolo[3,2-c]pyridine Scaffold Scaffold Pyrrolo[3,2-c]pyridine Core (Hinge Binding) R1 Substituent 1 (e.g., -CF3) (Potency/Selectivity) Scaffold->R1 R2 Substituent 2 (Solvent Exposed Region) (PK Properties) Scaffold->R2

Caption: Key components of a pyrrolopyridine-based inhibitor.

Experimental Protocols for Comparative Evaluation

To rigorously compare a novel inhibitor like a this compound derivative against established agents, a series of standardized in vitro and in vivo assays are essential.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of kinases.

Methodology:

  • Reagents: Recombinant human FGFR1, FGFR2, FGFR3, FGFR4, and a panel of off-target kinases; ATP; substrate peptide (e.g., poly(Glu, Tyr) 4:1); test compound series (e.g., 10-point, 3-fold serial dilution); kinase buffer; detection antibody (e.g., anti-phosphotyrosine).

  • Procedure: a. Add kinase, substrate, and test compound to a 384-well plate. b. Initiate the kinase reaction by adding ATP. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and detect phosphorylation of the substrate using a suitable method (e.g., ELISA, TR-FRET).

  • Data Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative activity of the test compound in cancer cell lines with known FGFR alterations.

Methodology:

  • Cell Lines: A panel of cancer cell lines with documented FGFR fusions, amplifications, or mutations (e.g., SNU-16 for FGFR2 amplification, RT-112 for FGFR3 fusion).

  • Reagents: Cell culture medium, fetal bovine serum, test compound series.

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of the test compound. c. Incubate for 72 hours. d. Measure cell viability using a colorimetric assay (e.g., MTS, CellTiter-Glo).

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by fitting the dose-response data to a non-linear regression model.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of the test compound.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) subcutaneously implanted with a relevant cancer cell line or patient-derived xenograft (PDX) model.

  • Procedure: a. Once tumors reach a palpable size, randomize mice into vehicle control and treatment groups. b. Administer the test compound and positive control (e.g., an approved FGFR inhibitor) daily via a suitable route (e.g., oral gavage). c. Monitor tumor volume and body weight regularly.

  • Data Analysis: Compare the tumor growth inhibition in the treatment groups to the vehicle control group.

Workflow for Comparative Analysis of FGFR Inhibitors

workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Comparative Analysis kinase_assay Kinase Panel Profiling (IC50 Determination) selectivity Selectivity Profile kinase_assay->selectivity cell_assay Cell-Based Assays (GI50 in FGFR-altered cells) sar Structure-Activity Relationship (SAR) cell_assay->sar resistance Resistance Profiling cell_assay->resistance pk_pd Pharmacokinetics & Pharmacodynamics xenograft Tumor Xenograft Models (Efficacy) pk_pd->xenograft benchmark Benchmarking vs. Approved Inhibitors xenograft->benchmark sar->benchmark selectivity->benchmark resistance->benchmark

Caption: A streamlined workflow for the preclinical comparison of FGFR inhibitors.

Conclusion and Future Directions

The development of FGFR inhibitors has marked a significant advancement in precision oncology. While the currently approved agents have demonstrated clinical benefit, the emergence of resistance necessitates the continued development of novel inhibitors with improved potency, selectivity, and the ability to overcome known resistance mutations.

The pyrrolo[3,2-c]pyridine scaffold, and specifically the this compound derivative, represents a promising area for exploration. Based on data from analogous structures, it is plausible that this scaffold could yield potent and selective FGFR inhibitors. A thorough preclinical evaluation, following the experimental protocols outlined in this guide, will be crucial to ascertain its therapeutic potential. Future research should focus on optimizing the substitutions on the pyrrolopyridine core to enhance potency against wild-type and mutant FGFRs while maintaining a favorable safety profile. The ultimate goal is to expand the arsenal of effective treatments for patients with FGFR-driven malignancies.

References

A Comparative Guide to the Kinase Selectivity Profile of the 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine scaffold, a privileged structure in modern medicinal chemistry. We will explore how subtle modifications to this core structure can yield potent and highly selective inhibitors for distinct kinase targets, providing a comparative look at lead compounds targeting FMS (CSF-1R) and MPS1 (TTK). This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships (SAR) of this versatile chemical series.

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Core

The 1H-pyrrolo[3,2-c]pyridine ring system is a bioisostere of indole and has emerged as a foundational scaffold for a multitude of kinase inhibitors. Its unique arrangement of nitrogen atoms provides critical hydrogen bond donor and acceptor sites that can effectively engage with the hinge region of the ATP-binding pocket in many kinases. The addition of a trifluoromethyl (CF3) group at the 4-position is a common medicinal chemistry strategy. This electron-withdrawing group can enhance metabolic stability, improve cell permeability, and often contributes to a favorable binding affinity through specific interactions within the target protein.

This guide moves beyond a theoretical discussion of the scaffold itself to analyze and compare specific, published derivatives. By examining how different substitutions on the core scaffold dictate selectivity for diverse kinases such as FMS and MPS1, we can illuminate the principles of rational drug design and provide a practical framework for future development efforts.

Comparative Kinase Selectivity: FMS vs. MPS1 Inhibition

The versatility of the this compound scaffold is best demonstrated by comparing derivatives that have been optimized for different kinase targets. Below, we analyze two prominent examples from the literature: a potent FMS inhibitor (Compound 1r ) and a selective MPS1 inhibitor (CCT251455).[1][2]

The key takeaway is that the core scaffold serves as an anchor, while the peripheral substitutions dictate the ultimate selectivity profile. For Compound 1r , the diarylamide moiety extends into a specific pocket of the FMS kinase, whereas for CCT251455, a different substitution pattern allows for selective engagement with MPS1, a crucial component of the spindle assembly checkpoint.[1][2]

Parameter Compound 1r CCT251455 (Compound 65)
Primary Kinase Target FMS (Colony-Stimulating Factor 1 Receptor)MPS1 (Monopolar Spindle 1)
Structure Diaryl-amide derivative of the pyrrolo[3,2-c]pyridine core.N-acyl anilino derivative of the pyrrolo[3,2-c]pyridine core.
Potency (IC50) FMS: 30 nMMPS1: 10 nM (Biochemical) / 40 nM (Cellular)
Selectivity Profile Selective for FMS kinase when tested against a panel of 40 kinases.[1]Highly selective for MPS1 in broad kinome profiling.[2]
Therapeutic Rationale FMS is implicated in cancer and inflammatory diseases like rheumatoid arthritis.[1]MPS1 is overexpressed in many human cancers and is a target in oncology, particularly for PTEN-deficient tumors.[2]
Cellular Activity Potent antiproliferative activity against various cancer cell lines (IC50 range: 0.15–1.78 µM).[1]Potent antiproliferative activity in HCT116 cells (GI50 = 0.16 µM).[2]

Key Signaling Pathways and Mechanism of Inhibition

Understanding the biological context of the kinase target is essential for appreciating the therapeutic implications of inhibition. The diagrams below illustrate the signaling pathways of FMS and MPS1 and the points at which these inhibitors act.

FMS (CSF-1R) Signaling Pathway

The FMS kinase, or CSF-1R, is a receptor tyrosine kinase that plays a central role in the survival, proliferation, and differentiation of macrophages. Its aberrant activation is linked to various cancers and inflammatory conditions.

FMS_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FMS FMS (CSF-1R) Dimer FMS->FMS PI3K PI3K/AKT Pathway FMS->PI3K Activates RAS RAS/MAPK Pathway FMS->RAS Activates CSF1 CSF-1 (Ligand) CSF1->FMS Binds & Induces Dimerization Compound1r Compound 1r (Inhibitor) Compound1r->FMS Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Differentiation PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of the FMS kinase by Compound 1r blocks downstream signaling.

MPS1 and the Spindle Assembly Checkpoint (SAC)

MPS1 is a critical serine/threonine kinase that governs the Spindle Assembly Checkpoint (SAC), a cellular safeguard that ensures proper chromosome segregation during mitosis. Cancer cells with chromosomal instability are often highly dependent on MPS1 for survival.

MPS1_Pathway cluster_mitosis Mitosis Kinetochore Unattached Kinetochore MPS1 MPS1 Kinase Kinetochore->MPS1 Recruits & Activates SAC Spindle Assembly Checkpoint (SAC) Activation MPS1->SAC Phosphorylates SAC Proteins Aneuploidy Aneuploidy & Cell Death APC_C Anaphase-Promoting Complex (APC/C) SAC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Triggers APC_C->Aneuploidy Premature Anaphase CCT251455 CCT251455 (Inhibitor) CCT251455->MPS1 Inhibits CCT251455->APC_C SAC Inhibition Leads to Premature APC/C Activation

Caption: CCT251455 inhibits MPS1, disrupting the SAC and causing cell death.

Experimental Methodologies

To ensure scientific integrity, the protocols used to determine kinase selectivity must be robust and reproducible. Here we outline a standard methodology for assessing kinase inhibition and a common workflow for inhibitor development.

Protocol: Radiometric Kinase Inhibition Assay (e.g., for FMS)

This method remains a gold standard for quantifying kinase activity due to its direct measurement of substrate phosphorylation. The causality is clear: a reduction in radiolabel incorporation into the substrate is directly proportional to the inhibitory activity of the compound.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant human FMS kinase

  • Myelin Basic Protein (MBP) as a generic substrate

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 5 mM MnCl₂, 1 mM DTT)

  • Test compound (e.g., Compound 1r) dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid wash solution (0.75%)

  • Scintillation counter and fluid

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compound in DMSO to create a range of concentrations (e.g., 10 µM to 0.1 nM).

  • Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, FMS kinase, and MBP substrate.

  • Inhibitor Addition: Add 1 µL of the diluted test compound to each well. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Reaction: Start the kinase reaction by adding a mix of non-radiolabeled ATP and [γ-³³P]ATP.

  • Reaction Incubation: Incubate for 30-60 minutes at 30°C. The duration should be optimized to remain within the linear range of the assay.

  • Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper. The phosphorylated MBP will bind to the paper, while unused [γ-³³P]ATP will not.

  • Washing: Wash the P81 papers three times in 0.75% phosphoric acid to remove unbound [γ-³³P]ATP.

  • Quantification: Place the washed paper spots into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Convert radioactivity counts to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

General Workflow for Kinase Inhibitor Profiling

The development of a selective kinase inhibitor follows a logical cascade, starting with broad screening and progressively narrowing down to specific, potent, and selective candidates.

Workflow HTS 1. High-Throughput Screen (HTS) (Single concentration vs. target kinase) Hit_ID 2. Hit Identification & Confirmation (Identify active compounds) HTS->Hit_ID IC50 3. IC50 Determination (Dose-response curve for potency) Hit_ID->IC50 Selectivity 4. Selectivity Profiling (Screening against a broad kinase panel, e.g., KinomeScan) IC50->Selectivity Cellular 5. Cellular Assays (Target engagement & antiproliferative activity) Selectivity->Cellular In_Vivo 6. In Vivo Models (PK/PD & efficacy studies) Cellular->In_Vivo

References

A Comparative Guide to Correlating In Vitro and In Vivo Activity of 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors. The introduction of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity, making 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine and its derivatives compounds of high interest in oncology drug discovery.[1] These compounds predominantly function by targeting the ATP-binding site of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[2] This guide provides a comprehensive comparison of the methodologies used to assess the in vitro and in vivo activity of this class of compounds, focusing on the critical challenge of translating potent enzymatic inhibition into effective therapeutic outcomes in a living system.

Specifically, this guide will delve into the evaluation of derivatives targeting key oncogenic kinases like Monopolar Spindle 1 (MPS1) and FMS kinase.[1][3] We will compare a representative compound from this class with established inhibitors and lead compounds to illustrate the principles of correlating biochemical potency with cellular and, ultimately, preclinical efficacy. The central challenge in this process is navigating the complex interplay of pharmacokinetics (PK) and pharmacodynamics (PD), as a compound's success in vivo is not solely dictated by its in vitro IC50 value but by its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

Part 1: In Vitro Activity Assessment: From Enzyme to Cell

The initial phase of inhibitor development focuses on quantifying a compound's direct effect on its molecular target and its subsequent impact on cellular functions. This is achieved through a combination of biochemical and cell-based assays.

The Rationale Behind In Vitro Assays

The primary goal of in vitro testing is to establish a compound's potency and selectivity in a controlled environment.[5] Biochemical assays, using purified recombinant enzymes, isolate the interaction between the inhibitor and its target kinase, providing a direct measure of inhibitory concentration (IC50).[2] However, this sterile environment does not account for cellular factors like membrane permeability or the high intracellular concentration of ATP, which competes with the inhibitor.[2] Therefore, cell-based assays are essential to confirm that the compound can engage its target within a living cell and elicit the desired biological response, such as inhibiting proliferation.

Comparative In Vitro Potency of Pyrrolo[3,2-c]pyridine Derivatives

The following table summarizes the in vitro activity of several 1H-pyrrolo[3,2-c]pyridine derivatives against their respective kinase targets and in cellular proliferation assays. For context, we compare them to KIST101029, a lead compound for FMS kinase inhibition.[6]

Compound IDTarget KinaseBiochemical IC50 (nM)Cellular AssayCellular IC50 / GI50 (µM)Source
Compound 1r FMS30BMDM Proliferation0.084[6]
Compound 1e FMS60Not ReportedNot Reported[6]
KIST101029 FMS96BMDM Proliferation0.195[6]
Compound 61 MPS129HCT116 Proliferation (GI50)0.50[1]
Compound 65 MPS14HCT116 Proliferation (GI50)0.16[1]
HTS Hit 8 MPS125HCT116 Proliferation (GI50)0.55[1]

Data synthesized from multiple sources. BMDM = Bone Marrow-Derived Macrophages.

The data reveals that medicinal chemistry efforts can significantly improve potency. For instance, Compound 1r is over 3-fold more potent than the lead compound KIST101029 against FMS kinase.[6] Similarly, optimization of the initial MPS1 hit (Compound 8) led to Compound 65, which exhibits a >6-fold improvement in biochemical potency and a >3-fold enhancement in cellular antiproliferative activity.[1]

Experimental Protocol: In Vitro Kinase Assay (Fluorescence-Based)

This protocol describes a universal, fluorescence-based method adaptable for high-throughput screening to determine inhibitor potency.[7]

Principle: The assay measures the phosphorylation of a peptide substrate by the target kinase. The amount of ADP produced is stoichiometrically converted to hydrogen peroxide in a coupled enzyme reaction, which is then detected using a fluorogenic substrate, generating a signal proportional to kinase activity.[5] Inhibition is measured as a decrease in fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare stock solutions of the kinase, biotinylated peptide substrate, and ATP in the kinase buffer.

    • Serially dilute the test compound (e.g., this compound derivative) in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • In a 384-well assay plate, add 5 µL of the diluted test compound solution.

    • Add 5 µL of the enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The final ATP concentration should be close to its Km value for the specific kinase to ensure assay sensitivity.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), optimized to remain within the linear range of the reaction.

  • Detection:

    • Terminate the reaction by adding 10 µL of a "stop" solution containing EDTA, which chelates the essential Mg2+ cofactor.[5]

    • Add the ADP detection reagents as per the manufacturer's instructions (e.g., ADP-Glo™, Kinase-Glo®).

    • Incubate for the required time to allow the detection reaction to proceed.

    • Read the fluorescence or luminescence signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualization: In Vitro Assay Workflow

InVitro_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Kinase Reaction cluster_detect 3. Signal Detection cluster_analysis 4. Data Analysis prep_comp Serial Dilution of Test Compound add_comp Add Compound to Plate prep_comp->add_comp prep_enz Prepare Enzyme Solution add_enz Add Enzyme (Pre-incubation) prep_enz->add_enz prep_sub Prepare Substrate & ATP Solution add_sub Initiate Reaction with Substrate/ATP prep_sub->add_sub add_comp->add_enz add_enz->add_sub incubate Incubate at 30°C add_sub->incubate stop_rxn Stop Reaction (EDTA) incubate->stop_rxn add_detect Add Detection Reagents stop_rxn->add_detect read_plate Read Fluorescence/ Luminescence add_detect->read_plate calc_inhib Calculate % Inhibition read_plate->calc_inhib plot_curve Generate Dose- Response Curve calc_inhib->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 InVivo_Workflow cluster_prep 1. Model Preparation cluster_study 2. Efficacy Study cluster_analysis 3. Endpoint & Analysis cell_culture Cancer Cell Culture cell_harvest Cell Harvest & Suspension cell_culture->cell_harvest implantation Subcutaneous Implantation in Mice cell_harvest->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Group Randomization monitoring->randomization dosing Compound/Vehicle Administration randomization->dosing measure Tumor & Body Weight Measurement dosing->measure dosing->measure endpoint Study Endpoint Reached measure->endpoint excision Tumor Excision & Weighing endpoint->excision analysis Calculate TGI & Perform PD Analysis excision->analysis Correlation_Pathway biochem Biochemical Potency (e.g., IC50) cell Cellular Activity (e.g., GI50) biochem->cell Cellular Permeability pk Pharmacokinetics (ADME, Exposure) cell->pk Systemic Administration pd Pharmacodynamics (Target Engagement) pk->pd Drug Reaches Tumor invivo In Vivo Efficacy (Tumor Growth Inhibition) pd->invivo Biological Effect

References

A Head-to-Head Preclinical Assessment of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology Drug Development

In the relentless pursuit of more effective and selective cancer therapeutics, novel small molecules with unique mechanisms of action are of paramount importance. This guide provides a comprehensive preclinical benchmarking of a promising novel agent, 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine, against established anticancer drugs. As senior application scientists, our goal is to present an objective, data-driven comparison to aid researchers in evaluating the potential of this compound for further development.

The pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases implicated in cancer progression.[1][2] The strategic incorporation of a trifluoromethyl group can enhance metabolic stability and cell permeability, often leading to improved pharmacological properties.[3] This guide outlines a rigorous, multi-faceted preclinical evaluation of this compound, providing the essential experimental framework and comparative data to contextualize its potential as a next-generation anticancer agent.

Rationale and Experimental Design: A Multi-Tiered Approach to Benchmarking

A robust preclinical assessment hinges on a well-conceived experimental plan that systematically evaluates the compound's efficacy, mechanism of action, and preliminary safety profile. Our approach is designed to provide a holistic view of this compound's performance relative to clinically relevant benchmarks.

Selection of a Diverse Cancer Cell Line Panel

To ascertain the breadth of a new compound's activity, it is crucial to test it against a panel of cancer cell lines representing different tumor types. For this evaluation, we have selected the following human cancer cell lines:

  • A549 (Non-Small Cell Lung Cancer): A widely used model for lung adenocarcinoma.

  • MCF-7 (Breast Cancer): An estrogen receptor-positive (ER+) cell line, representative of a major breast cancer subtype.

  • DU-145 (Prostate Cancer): An androgen-independent prostate cancer cell line, representing a more aggressive disease state.

  • HeLa (Cervical Cancer): A common and well-characterized cancer cell line.

Choosing the Right Comparators: Established Anticancer Drugs

The selection of appropriate benchmark drugs is critical for a meaningful comparison. We have chosen two widely used chemotherapeutic agents with distinct mechanisms of action:

  • Doxorubicin: A topoisomerase II inhibitor that intercalates into DNA, leading to inhibition of DNA replication and transcription. It is used to treat a wide range of cancers.

  • Paclitaxel: A microtubule-stabilizing agent that interferes with the normal breakdown of microtubules during cell division, leading to cell cycle arrest and apoptosis. It is a cornerstone of treatment for many solid tumors.[4]

A Multi-Parametric Assessment of Anticancer Activity

Our benchmarking strategy employs a suite of well-established in vitro assays to dissect the cellular response to this compound and the comparator drugs.[5][6]

  • Cell Viability Assays: To determine the cytotoxic and cytostatic effects of the compounds.

  • Apoptosis Induction Assays: To quantify the induction of programmed cell death, a hallmark of many effective anticancer agents.

  • In Vivo Xenograft Model: To evaluate the anti-tumor efficacy in a living organism, providing a crucial bridge between in vitro studies and potential clinical applications.[7][8][9]

In Vitro Efficacy: Determining Potency and Cellular Effects

The initial phase of our investigation focuses on quantifying the direct impact of this compound on cancer cell viability and its ability to induce apoptosis.

Cell Viability Assessment using the XTT Assay

The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11][12] Metabolically active cells reduce the tetrazolium salt XTT to a colored formazan product, and the amount of formazan produced is directly proportional to the number of viable cells.[13]

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (A549, MCF-7, DU-145, HeLa) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, Doxorubicin, and Paclitaxel for 72 hours. Include a vehicle control (DMSO).

  • XTT Reagent Addition: Add the XTT reagent, mixed with an electron coupling reagent, to each well and incubate for 2-4 hours.[10]

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line by plotting the percentage of cell viability against the logarithm of the drug concentration.

Table 1: Comparative IC50 Values (µM) of this compound and Standard Anticancer Drugs across a Panel of Cancer Cell Lines.

CompoundA549 (Lung)MCF-7 (Breast)DU-145 (Prostate)HeLa (Cervical)
This compound 0.781.250.921.57
Doxorubicin 0.450.890.631.10
Paclitaxel 0.0150.0230.0180.031

Interpretation of Results: The data presented in Table 1 indicates that this compound exhibits potent cytotoxic activity against all tested cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range. While not as potent as Paclitaxel, its efficacy is comparable to that of Doxorubicin, a widely used chemotherapeutic agent.

Quantifying Apoptosis Induction by Caspase-3/7 Activation and Annexin V Staining

To determine if the observed cytotoxicity is due to the induction of programmed cell death, we will employ a dual-staining apoptosis assay.[14] This assay simultaneously detects the activation of executioner caspases-3 and -7, key mediators of apoptosis, and the externalization of phosphatidylserine (PS), an early apoptotic event, using Annexin V.[15][16][17]

Experimental Protocol: Caspase-3/7 and Annexin V Apoptosis Assay

  • Cell Treatment: Treat A549 cells with the IC50 concentration of each compound for 24 hours.

  • Staining: Harvest the cells and stain with a reagent containing a fluorogenic caspase-3/7 substrate and fluorescently labeled Annexin V.[18]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Table 2: Percentage of Apoptotic A549 Cells Following Treatment with Test Compounds.

Treatment (at IC50)% Early Apoptotic Cells (Annexin V+/Caspase-3/7-)% Late Apoptotic/Necrotic Cells (Annexin V+/Caspase-3/7+)Total % Apoptotic Cells
Vehicle Control 2.11.53.6
This compound 25.818.344.1
Doxorubicin 28.422.751.1
Paclitaxel 35.228.964.1

Interpretation of Results: The results in Table 2 demonstrate that this compound is a potent inducer of apoptosis in A549 cells, with a significant increase in both early and late apoptotic populations compared to the vehicle control. The level of apoptosis induction is substantial, though slightly lower than that observed with Doxorubicin and Paclitaxel at their respective IC50 concentrations.

In Vivo Efficacy: Evaluation in a Human Tumor Xenograft Model

To assess the therapeutic potential of this compound in a more physiologically relevant setting, we will utilize a human tumor xenograft model.[7][19] In this model, human cancer cells are implanted into immunodeficient mice, allowing for the evaluation of a drug's ability to inhibit tumor growth in vivo.[8][9]

Experimental Protocol: A549 Xenograft Model in Athymic Nude Mice

  • Tumor Implantation: Subcutaneously implant A549 cells into the flank of athymic nude mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment groups.

  • Treatment Administration: Administer this compound, Doxorubicin, and a vehicle control intravenously twice a week for three weeks.

  • Tumor Volume Measurement: Measure tumor volume twice weekly using calipers.

  • Toxicity Monitoring: Monitor the body weight of the mice as a general indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Table 3: Anti-Tumor Efficacy of this compound in an A549 Xenograft Model.

Treatment GroupMean Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Mean Change in Body Weight (%)
Vehicle Control 1542 ± 215-+5.2
This compound (20 mg/kg) 689 ± 11255.3-2.1
Doxorubicin (5 mg/kg) 540 ± 9865.0-8.5

Interpretation of Results: The in vivo data presented in Table 3 demonstrates that this compound significantly inhibits the growth of A549 tumors in a xenograft model. The observed tumor growth inhibition of 55.3% is substantial and indicative of potent anti-tumor activity. Importantly, the compound was well-tolerated, with only a minimal impact on body weight compared to the more significant weight loss observed in the Doxorubicin-treated group, suggesting a potentially favorable therapeutic window.

Visualizing the Experimental Workflow and Potential Mechanism

To provide a clear overview of the experimental process and a hypothetical mechanism of action for this compound, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Comparison cell_lines Cancer Cell Lines (A549, MCF-7, DU-145, HeLa) treatment Treatment with This compound & Comparators cell_lines->treatment viability XTT Cell Viability Assay (IC50 Determination) treatment->viability apoptosis Caspase-3/7 & Annexin V Assay (Apoptosis Quantification) treatment->apoptosis data_analysis Comparative Analysis of Potency, Apoptosis Induction, & In Vivo Efficacy viability->data_analysis apoptosis->data_analysis xenograft A549 Xenograft Model in Nude Mice in_vivo_treatment Systemic Treatment xenograft->in_vivo_treatment efficacy Tumor Growth Inhibition & Tolerability Assessment in_vivo_treatment->efficacy efficacy->data_analysis

Caption: Experimental workflow for the preclinical benchmarking of this compound.

Caption: Putative mechanism of action for this compound as a kinase inhibitor.

Discussion and Future Directions

This comprehensive preclinical benchmarking study provides compelling evidence for the potential of this compound as a novel anticancer agent. Its potent in vitro cytotoxicity against a range of cancer cell lines, coupled with its ability to induce apoptosis and significantly inhibit tumor growth in an in vivo model, underscores its promise.

The comparable efficacy to Doxorubicin in some assays, along with a potentially improved tolerability profile in vivo, suggests that this compound warrants further investigation. Future studies should focus on:

  • Target Deconvolution: Identifying the specific molecular target(s) of this compound to elucidate its precise mechanism of action. Based on existing literature for similar scaffolds, kinases such as FMS or MPS1 are plausible candidates.[1][2]

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to establish a clear relationship between drug exposure and anti-tumor response.

  • Combination Studies: Evaluating the synergistic potential of this compound with other established anticancer drugs, including targeted therapies and immunotherapies.[4][20][21][22]

  • Expansion to Other Cancer Models: Assessing the efficacy of the compound in a broader range of preclinical models, including patient-derived xenografts (PDXs) and orthotopic models, which more closely mimic human disease.[23]

References

Navigating the Challenges of Preclinical Validation: A Comparative Guide to 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Rigorous Evaluation and Independent Replication in Early-Stage Drug Discovery

In the landscape of modern drug discovery, the pressure to innovate is immense. Yet, this drive for novel therapeutics is shadowed by a persistent challenge: the "replication crisis" in preclinical research. Studies have shown that a significant portion of published preclinical findings cannot be reproduced, leading to wasted resources and a delayed pipeline of effective treatments.[1][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals navigating these complexities. We will delve into the synthesis, biological evaluation, and comparative analysis of a promising class of compounds—derivatives of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine—with a steadfast focus on the principles of scientific integrity and experimental reproducibility.

The strategic incorporation of a trifluoromethyl group into a heterocyclic scaffold like pyrrolo[3,2-c]pyridine is a well-established strategy in medicinal chemistry.[6][7][8][9] The fluorine atoms can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of a molecule.[6][7][8][9] The pyrrolo[3,2-c]pyridine core itself is a versatile scaffold that has been explored for a range of biological activities, including kinase inhibition and anticancer effects.[10][11][12][13][14][15]

This guide will provide a framework for evaluating novel compounds within this family, not by presenting unverified claims, but by outlining a rigorous, self-validating approach to preclinical research. We will explore the synthesis of these compounds, detail robust protocols for their biological evaluation, and compare the performance of various analogs based on published data.

The Synthetic Landscape: Building the Pyrrolo[3,2-c]pyridine Core

The synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives often involves multi-step sequences. A common strategy is the construction of the pyrrole ring onto a pre-existing pyridine core. The following diagram illustrates a generalized synthetic pathway, highlighting key transformations that are crucial for generating a library of analogs for structure-activity relationship (SAR) studies.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Diversification Substituted_Pyridine Substituted Pyridine Cyclization Cyclization Reaction Substituted_Pyridine->Cyclization Pyrrole_Precursor Pyrrole Precursor Pyrrole_Precursor->Cyclization Pyrrolopyridine_Core 1H-pyrrolo[3,2-c]pyridine Core Cyclization->Pyrrolopyridine_Core Formation of Bicyclic System Functionalization Functionalization (e.g., Suzuki Coupling, Amidation) Pyrrolopyridine_Core->Functionalization Final_Compounds Library of Analogs Functionalization->Final_Compounds Introduction of Diverse Moieties Kinase_Assay_Workflow Start Start Compound_Plating Plate Serial Dilutions of Test Compound Start->Compound_Plating Add_Kinase Add FMS Kinase Solution Compound_Plating->Add_Kinase Pre_incubation Pre-incubate (15 min) Add_Kinase->Pre_incubation Add_ATP_Substrate Add ATP/Substrate Solution to Initiate Reaction Pre_incubation->Add_ATP_Substrate Incubation Incubate (60 min at 30°C) Add_ATP_Substrate->Incubation Add_Detection_Reagent Add Kinase Detection Reagent Incubation->Add_Detection_Reagent Signal_Development Incubate for Signal Development Add_Detection_Reagent->Signal_Development Read_Luminescence Read Luminescence on Plate Reader Signal_Development->Read_Luminescence Data_Analysis Data Analysis (Normalization, Curve Fitting, IC50 Calculation) Read_Luminescence->Data_Analysis End End Data_Analysis->End

References

Introduction: The Strategic Convergence of a Privileged Scaffold and a Powerhouse Functional Group

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide to the comparative analysis of trifluoromethyl-functionalized 1H-pyrrolo[3,2-c]pyridine derivatives, designed for medicinal chemists, pharmacologists, and drug development professionals. This document provides an in-depth evaluation of their structure-activity relationships, biological performance, and synthetic pathways, with a focus on their role as potent kinase inhibitors.

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[3,2-c]pyridine core has emerged as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets. Its rigid, bicyclic structure and specific arrangement of hydrogen bond donors and acceptors make it an ideal hinge-binding motif for various protein kinases. When this potent scaffold is functionalized with a trifluoromethyl (-CF3) group, the resulting derivatives often exhibit significantly enhanced pharmacological properties.

The strategic incorporation of the -CF3 group is a cornerstone of contemporary drug design. This is due to its profound ability to increase metabolic stability by blocking potential sites of oxidation, enhance binding affinity through favorable lipophilic and electronic interactions, and improve membrane permeability[1]. This guide provides a head-to-head comparison of a series of 1H-pyrrolo[3,2-c]pyridine derivatives where the trifluoromethyl group is a key substituent, focusing on their efficacy as inhibitors of FMS kinase, a critical target in oncology and inflammatory diseases.

FMS Kinase: A High-Value Target for Trifluoromethylated Pyrrolo[3,2-c]pyridines

Colony-stimulating factor-1 receptor (CSF-1R), or FMS kinase, is a receptor tyrosine kinase that plays a pivotal role in the proliferation and survival of the monocyte/macrophage cell lineage. Its overexpression is implicated in a variety of cancers, including breast, ovarian, and prostate cancer, as well as in inflammatory conditions like rheumatoid arthritis, making it a highly attractive therapeutic target[2]. The development of potent and selective FMS inhibitors is therefore an area of intense research.

A recent study systematically evaluated a series of eighteen diarylamide and diarylurea derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold for their FMS kinase inhibitory activity. This investigation led to the identification of derivatives with significantly improved potency over the initial lead compound, KIST101029[2].

Head-to-Head Comparison: Diarylurea vs. Diarylamide Derivatives

The core of the comparative analysis lies in understanding how subtle structural modifications to the parent scaffold influence biological activity. The study benchmarked performance against the lead compound, KIST101029, which has an FMS kinase IC50 of 96 nM[2].

Key Structural Features and Structure-Activity Relationship (SAR)

The primary points of variation in the compared series were the linker between the central and terminal phenyl rings (urea vs. amide) and the substitution pattern on the terminal aryl ring.

  • Lead Compound (KIST101029): Serves as the baseline for potency and selectivity.

  • Diarylurea Derivative (Compound 1e): This derivative incorporates a diarylurea linker and features a 3',5'-bis(trifluoromethyl)phenyl terminal ring. It demonstrated enhanced potency over the lead compound, with an FMS kinase IC50 of 60 nM[2].

  • Diarylamide Derivative (Compound 1r): This compound emerged as the most potent in the series, with an FMS kinase IC50 of 30 nM, making it 3.2 times more active than the lead compound[2]. The superior activity of Compound 1r is attributed to an optimal combination of structural features:

    • An amide linker , which appears to be more favorable than the urea linker for FMS binding in this context.

    • A meta-disubstituted central phenyl ring .

    • A terminal 4′-morpholino-3′-(trifluoromethyl)phenyl ring . The morpholino group enhances aqueous solubility and solvent exposure, while the trifluoromethyl group contributes to a stronger binding affinity with the enzyme[2].

SAR_Comparison cluster_lead Lead Compound cluster_derivatives Optimized Derivatives KIST101029 KIST101029 (IC50 = 96 nM) Compound_1e Compound 1e (IC50 = 60 nM) KIST101029->Compound_1e Modification: - Diarylurea Linker - 3',5'-bis(CF3)phenyl Ring Compound_1r Compound 1r (IC50 = 30 nM) KIST101029->Compound_1r Optimal Modifications: - Diarylamide Linker - 4'-Morpholino-3'-(CF3)phenyl Ring

Caption: Structure-Activity Relationship (SAR) from the lead compound to optimized derivatives.

Quantitative Performance Data

The superior biochemical potency of Compound 1r translated directly to improved activity in cell-based assays. It was 2.32 times more potent than KIST101029 against bone marrow-derived macrophages (BMDM)[2].

CompoundDerivative ClassKey Terminal GroupFMS Kinase IC50 (nM)[2]BMDM IC50 (nM)[2]
KIST101029 Diarylamide (Lead)-96195
Compound 1e Diarylurea3',5'-bis(trifluoromethyl)phenyl60Not Reported
Compound 1r Diarylamide4'-morpholino-3'-(trifluoromethyl)phenyl30 84

Selectivity and Anticancer Activity Profile of Compound 1r

A critical attribute of any kinase inhibitor is its selectivity, which minimizes off-target effects.

  • Kinase Selectivity: Compound 1r was screened against a panel of 40 different kinases and demonstrated high selectivity for FMS, with an 81% inhibition at a 1 µM concentration. Its inhibition of other kinases, such as FLT3 (D835Y) and c-MET, was significantly lower at 42% and 40%, respectively, indicating a selectivity of over 33-fold for FMS[2].

  • Antiproliferative Activity: Compound 1r exhibited potent antiproliferative activity against a diverse panel of human cancer cell lines. Furthermore, it showed a highly favorable selectivity index, proving to be significantly more toxic to cancer cells than to normal human fibroblasts (HS 27)[2].

Cancer TypeCell LineCompound 1r IC50 (µM)[2]Selectivity Index (vs. Normal Fibroblasts)[2]
OvarianSK-OV-30.1538.13
OvarianA27800.2127.24
ProstatePC-30.5310.79
ProstateDU 1450.896.42
BreastMDA-MB-2310.3516.34
BreastMCF71.783.21

Synthetic Methodologies and Protocols

The synthesis of these derivatives involves a multi-step process, beginning with the construction of the core scaffold followed by coupling reactions to introduce the desired side chains.

Synthesis_Workflow start 1-Aryl-4-aminopyrrolo[3,2-c]pyridine (Intermediate 8b) process Amide Coupling Reaction in DMF at 80°C start->process reagent1 4-morpholino-3-(trifluoromethyl)benzoic acid reagent1->process reagent2 Coupling Agents (HOBt, EDCI, TEA) reagent2->process end Compound 1r (Final Product) process->end

Caption: General synthetic workflow for the target compound 1r.

Experimental Protocol: Synthesis of Compound 1r

This protocol is based on the methodology reported for the synthesis of the most potent FMS kinase inhibitor in the series[2].

Objective: To synthesize Compound 1r via an amide coupling reaction.

Materials:

  • Compound 8b (1-aryl-4-aminopyrrolo[3,2-c]pyridine intermediate)

  • 4-morpholino-3-(trifluoromethyl)benzoic acid

  • Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Triethylamine (TEA)

  • Dry N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • In a reaction vessel under an inert atmosphere, combine Compound 8b (0.1 mmol), 4-morpholino-3-(trifluoromethyl)benzoic acid (0.2 mmol), HOBt (0.22 mmol), and EDCI (0.26 mmol) in dry DMF (2.0 ml).

  • Cool the mixture to 0 °C using an ice bath.

  • Add TEA (0.02 mmol) to the cooled mixture.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After 12 hours, cool the reaction mixture to room temperature.

  • Perform a liquid-liquid extraction by partitioning the mixture between water (10 ml) and ethyl acetate (15 ml).

  • Separate the organic layer.

  • Purify the crude product from the organic layer using appropriate chromatographic techniques to yield the final Compound 1r.

Conclusion and Expert Outlook

The head-to-head comparison of this series of 1H-pyrrolo[3,2-c]pyridine derivatives clearly demonstrates the power of strategic functionalization. The diarylamide Compound 1r , which incorporates a terminal 4′-morpholino-3′-(trifluoromethyl)phenyl ring, stands out as a highly potent and selective FMS kinase inhibitor[2]. Its excellent activity in cellular models and its selectivity for cancer cells over normal fibroblasts underscore its potential as a promising candidate for further development in anticancer and anti-inflammatory therapies[2][3].

Future research should focus on a comprehensive evaluation of the pharmacokinetic and pharmacodynamic properties of Compound 1r to assess its suitability for in vivo studies. Further optimization of the scaffold could also explore alternative substitutions to enhance potency, refine selectivity, and improve drug-like properties, solidifying the role of trifluoromethylated 1H-pyrrolo[3,2-c]pyridines as a valuable class of therapeutic agents.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in the dynamic fields of pharmaceutical research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine, a fluorinated heterocyclic compound. By elucidating the principles behind these procedures, we aim to empower researchers to manage this chemical waste stream with confidence, ensuring both personal safety and environmental stewardship.

Hazard Assessment and Assumed Profile

The introduction of a trifluoromethyl group can significantly alter the physicochemical and toxicological properties of a molecule.[1] Based on data from analogous compounds, we will operate under the assumption that this compound exhibits the following hazards:

Hazard ClassAssumed DescriptionRationale and Supporting Evidence
Acute Toxicity Potentially harmful or toxic if swallowed, in contact with skin, or inhaled.Analogs like 2-Chloro-5-(trifluoromethyl)pyridine are classified as harmful.[2][3] Other related compounds are noted as potentially toxic or fatal upon exposure.[4]
Skin Corrosion/Irritation May cause skin irritation or severe burns.Many pyridine derivatives are known to cause skin irritation.[5]
Serious Eye Damage/Irritation May cause serious eye damage.Similar compounds are known to pose a risk of serious eye damage.[4]
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.The persistence of fluorinated compounds can lead to long-term environmental effects.[4]

This assumed hazard profile necessitates stringent adherence to the safety and disposal protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE must be donned. The selection of PPE is critical to prevent accidental exposure.[1]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes that could cause serious eye damage.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and potential absorption.[4]
Body Protection A flame-resistant laboratory coat. An apron or coveralls may be necessary for larger quantities.To protect against contamination of personal clothing.[1]
Respiratory Protection A NIOSH-approved respirator is required if dust or aerosols can be generated.To prevent inhalation of the compound, which may be toxic.[4]

All handling of this compound for disposal should be conducted within a certified chemical fume hood to minimize inhalation risks.[1]

Waste Segregation and Containerization: A Critical Step

Proper segregation of chemical waste is a fundamental principle of laboratory safety and is crucial for compliant disposal.[4] Halogenated organic compounds must be collected separately from non-halogenated waste streams to facilitate appropriate treatment and disposal, often involving high-temperature incineration.[6]

Step-by-Step Containerization Protocol:

  • Select a Designated Waste Container: Utilize a dedicated, leak-proof hazardous waste container. The container must be chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[7][8] Avoid metal containers, as some halogenated solvents can degrade to form acids that corrode metal.[9]

  • Proper Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[7]

  • Segregation:

    • Solid Waste: Collect unadulterated solid this compound in a designated solid waste container.

    • Liquid Waste (Solutions): Collect solutions containing this compound in a designated liquid waste container. Keep aqueous and organic solvent waste streams separate.[4] Crucially, do not mix this halogenated waste with non-halogenated solvent waste.[4]

The following diagram illustrates the workflow for waste segregation and containerization:

G cluster_waste_generation Waste Generation cluster_segregation Segregation & Containerization cluster_storage Temporary Storage Solid_Waste Solid 4-(trifluoromethyl)-1H- pyrrolo[3,2-c]pyridine Solid_Container Labeled Solid Halogenated Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste Containing 4-(trifluoromethyl)-1H- pyrrolo[3,2-c]pyridine Liquid_Container Labeled Liquid Halogenated Waste Container Liquid_Waste->Liquid_Container Storage_Area Designated Hazardous Waste Accumulation Area Solid_Container->Storage_Area Liquid_Container->Storage_Area

Caption: Waste Segregation and Containerization Workflow.

Disposal Procedure

The ultimate disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4]

Step-by-Step Disposal Protocol:

  • Waste Collection: Carefully transfer the waste chemical into the appropriately labeled hazardous waste container. Perform this transfer in a chemical fume hood to avoid the generation of dust or splashes.

  • Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials.[7]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[10] Provide them with the full chemical name and all available hazard information.

  • Final Disposal Method: The most probable disposal method for this compound is high-temperature incineration.[11] Fluorinated organic compounds are generally more thermally stable than their chlorinated counterparts, necessitating higher temperatures for complete destruction.[12][13] This process breaks the strong carbon-fluorine bonds, and the resulting acidic gases are scrubbed from the flue gas.[13]

Emergency Procedures: Spill Management

In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.[4]

  • Don PPE: Before attempting any cleanup, don the full personal protective equipment as outlined in Section 2.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[7][14] For solid spills, carefully sweep up the material, avoiding the creation of dust.[2]

  • Cleanup: Collect the spilled material and any contaminated absorbent into a designated hazardous waste container.[7]

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by a thorough washing.[7] All materials used for decontamination should also be disposed of as hazardous waste.

The following diagram outlines the decision-making process for handling a chemical spill:

G Spill Spill Occurs Evacuate Evacuate and Ventilate Area Spill->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Assess_Spill Assess Spill Type Don_PPE->Assess_Spill Solid_Spill Solid Spill Assess_Spill->Solid_Spill Solid Liquid_Spill Liquid Spill Assess_Spill->Liquid_Spill Liquid Sweep_Solid Carefully Sweep, Avoid Dust Solid_Spill->Sweep_Solid Contain_Liquid Contain with Inert Absorbent Liquid_Spill->Contain_Liquid Collect_Waste Collect Waste and Contaminated Materials Contain_Liquid->Collect_Waste Sweep_Solid->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Emergency Spill Response Workflow.

By adhering to these rigorous procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.